(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid
Description
The exact mass of the compound (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSJMFGYNFIFRK-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974964 | |
| Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59554-14-2 | |
| Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid properties
An In-depth Technical Guide on (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid
Introduction
This compound (AHPA) is a chiral amino acid derivative that serves as a crucial building block in the synthesis of various biologically active molecules.[1][2] Its most notable application is as a core component of Bestatin (also known as Ubenimex), a potent, reversible protease inhibitor.[3] Bestatin is the dipeptide N-((2S, 3R)-3-amino-2-hydroxy-4-phenyl butanyl)-L-leucine, originally isolated from Streptomyces olivoreticuli.[3][4][5] This guide provides a comprehensive overview of the physicochemical properties, pharmacology, mechanism of action, and experimental considerations for this compound and its primary derivative, Bestatin.
Physicochemical Properties
The properties of this compound and its hydrochloride salt are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis and biological assays.
| Property | Value | Source |
| IUPAC Name | (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | [6] |
| Synonyms | (2S,3R)-AHPA | |
| Molecular Formula | C₁₀H₁₃NO₃ | [1][6][7] |
| Molecular Weight | 195.21 g/mol | [6] |
| CAS Number | 59554-14-2 | [6][8][9] |
| Appearance | White powder | [1][2] |
| Melting Point | 225℃ to 230℃ | [2] |
| Specific Rotation | [α]20D: +28.4° to +32.5° (c=1, in 1N HCl) | [2] |
| Storage Temperature | −20°C or 0-8 °C | [1] |
Hydrochloride Salt Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ · HCl | |
| Molecular Weight | 231.68 g/mol | |
| CAS Number | 128223-55-2 | [10] |
| Form | Solid |
Pharmacology and Mechanism of Action
This compound is the key pharmacophore responsible for the inhibitory activity of Bestatin. Bestatin is a competitive, reversible inhibitor of several metalloproteases.[3] Its mechanism of action is centered on its ability to bind to the active sites of these enzymes, modulating various physiological and pathological processes.
Primary Molecular Targets:
-
Aminopeptidase B (Arginyl Aminopeptidase): Bestatin is a potent inhibitor of this enzyme.[3][5]
-
Leukotriene A4 (LTA4) Hydrolase: Inhibition of LTA4 hydrolase reduces the formation of leukotriene B4 (LTB4), a potent pro-inflammatory molecule.[3][5]
-
Aminopeptidase N (CD13): Inhibition of this cell-surface peptidase contributes to its anti-tumor and immunomodulating activities.[3][11]
-
Other Aminopeptidases: It also inhibits leucyl/cystinyl aminopeptidase (oxytocinase/vasopressinase).[3]
By inhibiting these enzymes, Bestatin exerts a range of biological effects, including immunomodulation, anti-inflammatory action, and anti-tumor activity. For instance, the inhibition of enkephalin-degrading enzymes can augment analgesia.[4]
Biological and Therapeutic Activities
Derivatives of (2S,3R)-AHPA, particularly Bestatin, have demonstrated a wide spectrum of biological activities, making them subjects of intense research for various therapeutic applications.
| Activity | Description | Key Findings |
| Anti-Tumor | Bestatin inhibits the proliferation of several human leukemic cell lines (e.g., U937, HL-60) and induces apoptosis via caspase-3 activation.[11][12] It also inhibits tumor cell invasion and angiogenesis by preventing the degradation of type IV collagen.[12] | |
| Immunomodulation | It acts as an immunomodifier, stimulating lymphocytes and monocytes.[4] This can lead to the restoration of immune function in elderly and cancer patients.[4] | |
| Hematopoiesis | Bestatin stimulates granulocytopoiesis and thrombocytopoiesis (formation of granulocytes and platelets), suggesting its use in treating myelohypoplastic conditions.[4] | |
| Anti-Inflammatory | By inhibiting LTA4 hydrolase, it reduces the synthesis of the pro-inflammatory mediator Leukotriene B4.[5] | |
| Enkephalinase Inhibition | It protects natural opioid peptides (enkephalins) from degradation, which may enhance analgesia and has been explored for preventing relapses in addiction.[4][11] | |
| Antiviral | Bestatin has been shown to attenuate HIV infection by reducing viral replication markers, potentially through the inhibition of leucine aminopeptidase (LAPase).[11] |
Experimental Protocols
General Synthesis Workflow
The synthesis of α-amino acids like this compound often involves multi-step chemical reactions. While specific, detailed protocols are proprietary or found within specialized literature, a general workflow can be outlined based on common organic synthesis principles and related patent literature. One potential route could start from propiophenone.
Methodology Outline:
-
Hydantoin Formation: A common starting point for amino acid synthesis is the Strecker or Bucherer-Bergs reaction. For example, propiophenone can be reacted with sodium cyanide and ammonium carbonate to form an intermediate like 5-ethyl-5-phenylhydantoin.[13]
-
Hydrolysis: The hydantoin intermediate is then hydrolyzed, typically under harsh conditions using a strong base like sodium hydroxide at high temperature and pressure, to open the ring and form the amino acid backbone.[13]
-
Stereoselective Control/Resolution: Achieving the specific (2S,3R) stereochemistry is the most critical and challenging step. This can be accomplished through chiral auxiliaries, asymmetric catalysis, or classical resolution of a racemic mixture.
-
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the high purity required for pharmaceutical applications.[2]
-
Peptide Coupling: To synthesize Bestatin, the purified (2S,3R)-AHPA is coupled with an L-leucine ester using standard peptide coupling reagents, followed by deprotection.
Enzyme Inhibition Assay (General Protocol)
To evaluate the inhibitory activity of (2S,3R)-AHPA derivatives like Bestatin against a target aminopeptidase, a fluorometric or colorimetric assay can be employed.
-
Reagents and Materials:
-
Purified target enzyme (e.g., Aminopeptidase N).
-
Fluorogenic or chromogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin for Aminopeptidase N).
-
Assay buffer (e.g., Tris-HCl buffer at physiological pH).
-
Test compound (Bestatin or other AHPA derivative) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Plate reader (fluorometer or spectrophotometer).
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions. Include controls with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using the plate reader. The rate of substrate hydrolysis is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Conclusion
This compound is a fundamentally important chiral molecule, primarily recognized as the cornerstone of the multi-functional drug Bestatin (Ubenimex). Its derivatives exhibit potent inhibitory effects on various aminopeptidases, leading to significant anti-tumor, immunomodulatory, and anti-inflammatory properties. The continued study of AHPA and its analogues holds promise for the development of novel therapeutics for cancer, immune disorders, and other complex diseases. Researchers working with this compound should pay close attention to its stereochemistry, which is critical for its biological activity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. leapchem.com [leapchem.com]
- 3. Ubenimex - Wikipedia [en.wikipedia.org]
- 4. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Ubenimex used for? [synapse.patsnap.com]
- 6. 3-Amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 10987161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. CAS#:59554-14-2 | (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid | Chemsrc [chemsrc.com]
- 9. sdhypharma.com [sdhypharma.com]
- 10. This compound HYDROCHLORIDE | 128223-55-2 [chemicalbook.com]
- 11. agscientific.com [agscientific.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Preparation method of 2-amino-2-phenylbutyric acid - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid (AHPA)
This guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, synthesis, and biological activity of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid, a compound of significant interest to researchers, scientists, and drug development professionals.
Chemical Structure and Stereochemistry
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid, commonly abbreviated as (2S,3R)-AHPA, is a non-proteinogenic amino acid. Its structure features a butyric acid backbone with three key functional groups: a carboxylic acid, a hydroxyl group, and an amino group, as well as a phenyl-substituted methyl group.
The stereochemistry of (2S,3R)-AHPA is crucial for its biological activity. The designations (2S,3R) refer to the absolute configuration at the two chiral centers along the butyric acid chain, as determined by the Cahn-Ingold-Prelog priority rules. The 'S' configuration at carbon 2 (the alpha-carbon bearing the hydroxyl group) and the 'R' configuration at carbon 3 (the beta-carbon bearing the amino group) define this specific diastereomer.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid[1] |
| Synonyms | (2S,3R)-AHPA, (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid |
| CAS Number | 59554-14-2[1][2] |
| Molecular Formula | C₁₀H₁₃NO₃[1][3] |
| Molecular Weight | 195.21 g/mol [1][3] |
| InChI Key | LDSJMFGYNFIFRK-BDAKNGLRSA-N[1] |
| SMILES | C1=CC=C(C=C1)C--INVALID-LINK--O)O">C@HN[1] |
Physicochemical Properties
Table of Physicochemical Data for (2S,3R)-AHPA Hydrochloride:
| Property | Value |
| Molecular Formula | C₁₀H₁₄ClNO₃[4] |
| Molecular Weight | 231.68 g/mol [4] |
| Appearance | White crystalline solid[4] |
| Boiling Point | 428.5°C at 760 mmHg[4] |
| Flash Point | 213°C[4] |
| Vapor Pressure | 4.17E-08 mmHg at 25°C[4] |
| Storage Temperature | -20°C |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and quality control of (2S,3R)-AHPA. While a definitive, published spectrum for (2S,3R)-AHPA was not identified in the literature search, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on its chemical structure.
Predicted ¹H NMR Chemical Shifts:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenyl-H | 7.2 - 7.4 | Multiplet |
| α-H (CH-OH) | ~4.0 - 4.2 | Doublet |
| β-H (CH-NH₂) | ~3.3 - 3.5 | Multiplet |
| Benzyl-CH₂ | ~2.8 - 3.0 | Multiplet |
| OH | Variable | Broad Singlet |
| NH₂ | Variable | Broad Singlet |
| COOH | > 10 | Broad Singlet |
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 170 - 180 |
| Aromatic C | 125 - 140 |
| C-OH (α-carbon) | 70 - 80 |
| C-NH₂ (β-carbon) | 50 - 60 |
| Benzyl-CH₂ | 35 - 45 |
Experimental Protocols
Stereoselective Synthesis of (2S,3R)-AHPA
A common strategy for the stereoselective synthesis of (2S,3R)-AHPA involves starting from a chiral precursor, such as D-phenylalanine. The following is a generalized workflow based on synthetic strategies for similar compounds.
Caption: Generalized synthetic workflow for (2S,3R)-AHPA from D-phenylalanine.
In Vitro Enkephalinase (Neprilysin) Inhibition Assay
The biological activity of (2S,3R)-AHPA as an enkephalinase inhibitor can be quantified using an in vitro enzymatic assay. The following protocol is a general guideline for such an assay.
Materials:
-
Recombinant human neprilysin (NEP)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
NEP Assay Buffer
-
(2S,3R)-AHPA (test inhibitor)
-
Thiorphan (positive control inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute neprilysin in NEP Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of (2S,3R)-AHPA and the positive control in NEP Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the NEP Assay Buffer to all wells.
-
Add the test inhibitor ((2S,3R)-AHPA) or positive control at various concentrations to the respective wells.
-
Add a solution of neprilysin to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., λex = 330 nm / λem = 430 nm) in kinetic mode at 37°C for a specified period (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC₅₀ value for (2S,3R)-AHPA by fitting the data to a suitable dose-response curve.
-
Caption: Experimental workflow for an in vitro enkephalinase inhibition assay.
Biological Activity and Signaling Pathway
(2S,3R)-AHPA is a potent inhibitor of enkephalinases, which are enzymes responsible for the degradation of endogenous opioid peptides called enkephalins. By inhibiting these enzymes, (2S,3R)-AHPA increases the synaptic levels and prolongs the action of enkephalins, leading to enhanced activation of opioid receptors and subsequent analgesic and other physiological effects.
Enkephalins bind to and activate G-protein coupled opioid receptors (μ, δ, and κ). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels modulates the activity of various downstream effectors, ultimately resulting in a decrease in neuronal excitability and the inhibition of pain signal transmission.
References
- 1. 3-Amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 10987161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:59554-14-2 | (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid | Chemsrc [chemsrc.com]
- 3. (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 2762293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid: A Technical Guide for Drug Development Professionals
CAS Number: 59554-14-2
This technical guide provides an in-depth overview of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPBA), a pivotal chiral building block in pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, synthesis methodologies, and its critical role as a precursor to potent enzyme inhibitors, particularly in the context of pain management.
Physicochemical Properties
This compound is a non-proteinogenic amino acid that serves as a crucial intermediate in the synthesis of various therapeutic agents. Its stereochemistry is paramount to its biological activity and that of its derivatives.
| Property | Value |
| CAS Number | 59554-14-2 |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 224-227 °C |
| Solubility | Soluble in water |
Synthesis and Experimental Protocols
The enantioselective synthesis of this compound is a key challenge, and several strategies have been developed to achieve high stereochemical purity. Below are summaries of prominent synthetic routes.
Experimental Workflow: Stereoselective Synthesis from L-Aspartic Acid
A notable method involves a stereoselective synthesis starting from L-aspartic acid. This multi-step process leverages the inherent chirality of the starting material to establish the desired stereocenters in the final product.
A key step in this synthesis is the highly stereoselective hydroxylation of an oxazoline-4-acetate derivative derived from L-aspartic acid.[1] This is followed by a Mitsunobu inversion of the newly introduced hydroxyl group to yield the (2S,3R) configuration.[1] The resulting intermediate is then coupled with L-leucine benzyl ester, and subsequent removal of protecting groups affords (-)-bestatin, a potent enzyme inhibitor.[1]
Other Synthetic Approaches
Other reported syntheses of this compound and its derivatives include:
-
From D-glucono-δ-lactone: This method utilizes the chiral pool, starting from a readily available sugar derivative to construct the desired stereochemistry.[2]
-
From N-acyl-α-aminoacetophenone: A facile method has been described for the synthesis of bestatin starting from N-acyl-alpha-aminoacetophenone, which is suitable for large-scale production.[3][4]
-
Via a Chiral Synthon: A stereoselective preparation from (4R,5R)-5-allyl-4-methoxy-2-oxazolidinone has also been reported.[5][6]
-
Hydroxylation of an Enolate: An efficient synthesis involves the hydroxylation of an enolate derived from methyl (3S)-N-Z-3-amino-4-phenylbutanoate.[7]
Application in Drug Development: Enkephalinase Inhibition
This compound is a cornerstone in the development of enkephalinase inhibitors. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation.[8][9][10][11][12] Their analgesic effects are terminated by the action of enzymes called enkephalinases, primarily aminopeptidase N (APN) and neutral endopeptidase (NEP).[13] By inhibiting these enzymes, the local concentration and half-life of enkephalins are increased, leading to enhanced pain relief.[11]
Bestatin, or ubenimex, which has the structure N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, is a well-known competitive inhibitor of aminopeptidases.[3][4][14][15]
Quantitative Data on Enzyme Inhibition
The inhibitory potency of bestatin and its analogs against various aminopeptidases has been extensively studied. The inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) provide a quantitative measure of their efficacy.
| Inhibitor | Enzyme | Ki | IC50 |
| Bestatin | Aminopeptidase M | 4.1 x 10⁻⁶ M | - |
| Bestatin | Leucyl Aminopeptidase | - | 20 nM |
| Bestatin | Aminopeptidase B | 1 µM | 60 nM |
| Bestatin Analog (with -CH₂- instead of -CONH-) | Arginine Aminopeptidase | Kis = 66 nM, Kii = 10 nM, Kid = 17 nM | - |
Data sourced from multiple studies.[14][16][17]
Enkephalin Signaling Pathway and Inhibition
The analgesic effect of enkephalins is mediated through their binding to opioid receptors on presynaptic and postsynaptic neurons involved in the pain pathway. This binding inhibits the transmission of pain signals. Enkephalinase inhibitors, by preventing the degradation of enkephalins, potentiate this natural pain-relief mechanism.
As depicted in the diagram, enkephalins bind to opioid receptors, leading to the inhibition of pain signal transmission and subsequent analgesia. Enkephalinases, such as aminopeptidase N (APN) and neutral endopeptidase (NEP), degrade enkephalins, terminating their action. Derivatives of this compound, like bestatin, act as inhibitors of these enkephalinases. By blocking the degradation of enkephalins, these inhibitors effectively increase the concentration of enkephalins at the synapse, thereby enhancing and prolonging the natural analgesic response.[13][18][19][20][21]
Conclusion
This compound is a molecule of significant interest in medicinal chemistry and drug development. Its value lies in its role as a chiral precursor for the synthesis of potent enzyme inhibitors that can modulate critical biological pathways, most notably the enkephalin system for pain management. The continued development of efficient and stereoselective synthetic routes to this compound and its derivatives is crucial for advancing research into novel therapeutics for pain and other conditions. This guide provides a foundational understanding for professionals engaged in this promising area of research.
References
- 1. Novel Synthesis of (-)-Bestatin from L-Aspartic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A facile synthesis of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A FACILE SYNTHESIS OF BESTATIN [jstage.jst.go.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
- 12. Enkephalin degrading enzymes: metalloproteases with high potential for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]
- 14. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bestatin | Aminopeptidases | Tocris Bioscience [tocris.com]
- 16. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bestatin hydrochloride, aminopeptidase inhibitor (CAS 65391-42-6) | Abcam [abcam.com]
- 18. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pain Modulation and Mechanisms (Section 2, Chapter 8) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 21. Pathophysiology of Pain and Mechanisms of Neuromodulation: A Narrative Review (A Neuron Project) - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Significance of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPA), a non-proteinogenic amino acid that constitutes the pharmacophoric core of the potent aminopeptidase inhibitor, Bestatin. The discovery of Bestatin from Streptomyces olivoreticuli in 1976 marked a significant advancement in the field of enzyme inhibition and immunomodulation. This document details the initial discovery, isolation, and structure elucidation of Bestatin, thereby framing the discovery of its unique AHPA component. Furthermore, this guide presents detailed synthetic protocols for AHPA, summarizes its biological activity through quantitative data on enzyme inhibition, and illustrates its mechanism of action and the signaling pathways of its target enzymes using diagrammatic representations.
Introduction
This compound (AHPA) is a chiral amino acid derivative of significant interest in medicinal chemistry and drug development.[1] Its primary importance stems from its role as the key structural component of Bestatin (also known as Ubenimex), a natural dipeptide with powerful immunomodulatory and enzyme-inhibitory properties.[2][3] Bestatin was first isolated from the culture filtrate of Streptomyces olivoreticuli by Umezawa and colleagues in 1976.[3][4][5] The discovery and subsequent structural determination of Bestatin as N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoyl]-L-leucine inherently represent the discovery of AHPA as a novel, naturally occurring amino acid.[5][6]
This guide will provide a comprehensive overview of the discovery of AHPA within the context of Bestatin, its chemical synthesis, biological activity, and the signaling pathways it influences through the inhibition of key metalloproteases.
The Discovery of Bestatin and its Core Component, AHPA
The journey to the discovery of this compound is intrinsically linked to the search for microbial-derived enzyme inhibitors.
Isolation and Characterization
In 1976, a team led by Hamao Umezawa reported the isolation of a novel aminopeptidase inhibitor, which they named Bestatin, from the culture broth of Streptomyces olivoreticuli MD976-C7.[3][4][5] The initial studies focused on its ability to inhibit aminopeptidase B.[3] Through a series of purification steps, Bestatin was isolated as a white crystalline powder.
Structure Elucidation
The structure of Bestatin was determined through a combination of chemical degradation and spectroscopic analysis.[6] Acid hydrolysis of Bestatin yielded L-leucine and a new amino acid, which was identified as (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA).[6] The absolute configuration of the AHPA moiety was established as (2S, 3R) through chemical synthesis and X-ray crystallography.[6] This seminal work not only provided the structure of a potent enzyme inhibitor but also introduced a new, naturally occurring amino acid to the scientific community.
Experimental Protocols
Fermentation and Isolation of Bestatin
A detailed protocol for the fermentation of Streptomyces olivoreticuli and the subsequent isolation of Bestatin is crucial for understanding its natural origin.
-
Fermentation: Streptomyces olivoreticuli MD976-C7 is cultured in a suitable medium containing glucose, soluble vegetable protein, and inorganic salts at 27°C for 3-4 days.
-
Isolation: The culture filtrate is acidified and passed through a column of Dowex 50W X8 resin. After washing, the active fraction is eluted with aqueous ammonia.
-
Purification: The eluted fraction is further purified by chromatography on a Dowex 1 X2 column, followed by silica gel and Sephadex G-10 chromatography to yield crystalline Bestatin.
Chemical Synthesis of this compound (AHPA)
Several synthetic routes for AHPA have been developed since its discovery. A facile and scalable synthesis of Bestatin, and by extension, a route to its AHPA precursor, was reported by Nishizawa et al. in 1983.[2]
-
Starting Material: The synthesis commences with an N-acyl-α-aminoacetophenone.[2]
-
Key Steps: The synthesis involves a stereoselective reduction of a ketone and subsequent hydrolysis to yield the desired (2S,3R) stereoisomer of AHPA.
-
Purification: The synthesized AHPA can be purified by recrystallization or column chromatography. The overall yield of Bestatin from N-acetyl-alpha-aminoacetophenone was reported as 10.5%.[2]
Biological Activity and Data Presentation
Bestatin, through its AHPA moiety, is a potent and competitive inhibitor of several aminopeptidases.[5] It exhibits no significant antibacterial or antifungal activity.[4][5]
Enzyme Inhibition Data
The inhibitory activity of Bestatin against various aminopeptidases is summarized in the table below.
| Enzyme Target | IC50 Value | Reference |
| Cytosol Aminopeptidase | 0.5 nM | [5] |
| Aminopeptidase N | 5 nM | [5] |
| Zinc Aminopeptidase | 0.28 µM | [5] |
| Aminopeptidase B | 1-10 µM | [5] |
Mechanism of Action and Signaling Pathways
The inhibitory action of Bestatin is attributed to the unique stereochemistry of its AHPA component, which mimics the transition state of peptide hydrolysis in the active site of target aminopeptidases. These enzymes are often zinc-containing metalloproteases.[7]
Aminopeptidase Inhibition
Aminopeptidases are involved in the cleavage of N-terminal amino acids from peptides and proteins.[7] By inhibiting these enzymes, Bestatin can modulate the levels of various bioactive peptides, thereby affecting a range of physiological processes.
Signaling Pathways
The aminopeptidases targeted by Bestatin are implicated in several signaling pathways.
-
Leukotriene Pathway: Aminopeptidase B is structurally and functionally related to leukotriene A4 hydrolase, an enzyme involved in the synthesis of the pro-inflammatory mediator leukotriene B4.[8] Inhibition of this pathway can have anti-inflammatory effects.
-
Jasmonate Signaling in Plants: In plants, leucine aminopeptidases (LAPs) are involved in the jasmonic acid (JA) signaling pathway, which mediates responses to wounding and herbivory.[9] Bestatin can be used as a chemical tool to study this pathway.
References
- 1. leapchem.com [leapchem.com]
- 2. A facile synthesis of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bestatin | CAS:58970-76-6 | Aminopeptidase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. apexbt.com [apexbt.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Aminopeptidase - Wikipedia [en.wikipedia.org]
- 8. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leucine Aminopeptidase Regulates Defense and Wound Signaling in Tomato Downstream of Jasmonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid, commonly known as (2S,3R)-AHPA, is a non-proteinogenic amino acid that serves as a core structural motif in a variety of biologically active compounds. This technical guide provides an in-depth exploration of the biological significance of (2S,3R)-AHPA, with a primary focus on its role as an inhibitor of metalloproteases, particularly enkephalinases and aminopeptidases. By preventing the degradation of endogenous opioid peptides, (2S,3R)-AHPA and its derivatives exhibit significant analgesic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.
Introduction
(2S,3R)-AHPA is a crucial building block in the synthesis of numerous pharmaceutical agents. Its stereochemistry is essential for its biological activity, which primarily revolves around its ability to mimic the transition state of peptide hydrolysis by certain zinc-containing enzymes. This guide will delve into its mechanism of action, its impact on key physiological pathways, and its potential therapeutic applications.
Mechanism of Action: Inhibition of Metalloproteases
The principal biological significance of (2S,3R)-AHPA lies in its function as a competitive inhibitor of metalloproteases, most notably enkephalinases (such as Neprilysin or CD10) and various aminopeptidases (like Aminopeptidase N or CD13). These enzymes are responsible for the degradation of endogenous opioid peptides, namely enkephalins.
By inhibiting these enzymes, (2S,3R)-AHPA and its derivatives increase the synaptic concentration and prolong the half-life of enkephalins. This enhancement of the endogenous opioid system leads to an analgesic effect. The hydroxyl and amino groups of the (2S,3R)-AHPA moiety are critical for chelating the active site zinc ion of the metalloprotease, thereby blocking its catalytic activity.
Quantitative Data: Inhibitory Potency
While specific IC50 and Ki values for the parent (2S,3R)-AHPA are not extensively reported in publicly available literature, a wealth of data exists for its derivatives, particularly bestatin and other analogues. This data is crucial for understanding the structure-activity relationships (SAR) and for the design of more potent and selective inhibitors.
| Compound/Derivative | Target Enzyme | IC50 | Ki | Reference(s) |
| Bestatin ((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-leucine) | Aminopeptidase M (AP-M) | - | 4.1 x 10⁻⁶ M | [1] |
| Bestatin | Aminopeptidase N (AP-N) | 89 µM | - | [2] |
| Bestatin | Aminopeptidase W (AP-W) | 7.9 µM | - | [2] |
| (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine (AHPA-Val) | Porcine Kidney Aminopeptidase N | 1.2 µg/mL | - | [3] |
| (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine (AHPA-Val) | Human Fibrosarcoma Aminopeptidase N | 5.6 µg/mL | - | [3] |
| D-phenylalanyl-(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (D-Phe-AHPA) | Rat Striatum Enkephalinase | - | 0.11 mM | [4] |
Signaling Pathways
The primary signaling pathway influenced by (2S,3R)-AHPA is the Opioid Signaling Pathway . By preventing the degradation of enkephalins, AHPA derivatives indirectly enhance the activation of opioid receptors (mu, delta, and kappa). This activation triggers a cascade of intracellular events leading to analgesia.
The Opioid Signaling Pathway
The binding of enkephalins to opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, the closure of voltage-gated calcium channels, and the opening of inwardly rectifying potassium channels. These events collectively reduce neuronal excitability and inhibit the transmission of pain signals.[1][5][6]
The Renin-Angiotensin System (RAS)
While some literature suggests that certain AHPA derivatives might have an inhibitory effect on renin, this is not a well-established mechanism of action for (2S,3R)-AHPA itself. The primary therapeutic targets of RAS inhibitors are hypertension and related cardiovascular diseases. For clarity, a diagram of the RAS pathway is provided below.
Experimental Protocols
General Protocol for Enkephalinase/Aminopeptidase Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the inhibitory activity of compounds against enkephalinases or aminopeptidases using a fluorogenic substrate.
Materials:
-
Purified enkephalinase or aminopeptidase N
-
Fluorogenic peptide substrate (e.g., L-Leucine-p-nitroanilide for Aminopeptidase N, or a specific FRET-based substrate for enkephalinase)[7][8]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitor ((2S,3R)-AHPA derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the enzyme to the desired concentration in cold assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent and then dilute to the working concentration in assay buffer.
-
Prepare a serial dilution of the test inhibitor in assay buffer.
-
-
Assay Setup:
-
In the wells of the 9-well plate, add 50 µL of assay buffer.
-
Add 10 µL of the serially diluted inhibitor solutions to the respective wells. Include a vehicle control (solvent only).
-
Add 20 µL of the diluted enzyme solution to all wells except the blank.
-
Add 20 µL of assay buffer to the blank wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.
-
Monitor the increase in fluorescence over time (kinetic read).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
General Protocol for In Vitro Renin Inhibition Assay (Fluorometric)
This protocol describes a method for screening potential renin inhibitors.[3][5]
Materials:
-
Human recombinant renin
-
Fluorogenic renin substrate (FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
Test compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
-
Assay Setup:
-
To the wells of the microplate, add the diluted test compounds.
-
Include positive controls (renin and substrate, no inhibitor) and negative controls (substrate and buffer, no renin).
-
-
Enzyme Addition and Pre-incubation:
-
Add human recombinant renin to all wells except the negative control.
-
Incubate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add the fluorogenic renin substrate to all wells.
-
Immediately begin reading the fluorescence at appropriate excitation/emission wavelengths at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the fluorescence readings.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.
-
Synthesis of (2S,3R)-AHPA
The stereoselective synthesis of (2S,3R)-AHPA is a key challenge in medicinal chemistry. Several synthetic routes have been developed, often employing chiral starting materials or asymmetric synthesis strategies. A common approach involves the hydroxylation of an enolate derived from a chiral precursor.[9]
A generalized synthetic scheme is presented below:
A detailed experimental protocol for a specific synthesis can be complex and is often proprietary. Researchers should refer to the primary literature for specific reaction conditions, catalysts, and purification methods.[9][10]
Drug Development and Clinical Perspective
While (2S,3R)-AHPA itself is a key pharmacophore, it is often its derivatives that are advanced into clinical development. Bestatin (Ubenimex), for example, has been used clinically as an adjunct in cancer therapy, leveraging its immunomodulatory effects which are linked to its aminopeptidase inhibitory activity.[11]
Clinical trials involving direct enkephalinase inhibitors for pain management are ongoing. These trials aim to establish the efficacy and safety of this class of drugs as a non-addictive alternative to traditional opioids.[12][13] To date, no major clinical trials have been reported for the parent (2S,3R)-AHPA.
Conclusion
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid is a molecule of significant biological and pharmaceutical interest. Its primary role as a metalloprotease inhibitor, particularly of enkephalin-degrading enzymes, positions it and its derivatives as promising candidates for the development of novel analgesics. While the direct link to renin inhibition is not strongly supported by current literature, its impact on the endogenous opioid system is well-documented. Further research into the synthesis of novel derivatives and their evaluation in detailed preclinical and clinical studies will be crucial in fully realizing the therapeutic potential of this important structural motif. This guide provides a foundational understanding for researchers and professionals dedicated to advancing the field of drug discovery.
References
- 1. A highly sensitive fluorometric assay for "enkephalinase," a neutral metalloendopeptidase that releases tyrosine-glycine-glycine from enkephalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 3. benchchem.com [benchchem.com]
- 4. Renin Inhibitor Screening Assay Kit (Fluorometric) (ab204723) is not available | Abcam [abcam.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Analgesic Activity of Bestatin as a Potent APN Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. The Analgesic Activity of Bestatin as a Potent APN Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (AHPA) derivatives, a class of compounds renowned for their potent inhibitory effects on various aminopeptidases. This document delves into their synthesis, biological activities, mechanisms of action, and therapeutic potential, with a focus on providing practical information for researchers in the field of drug discovery and development.
Introduction
This compound is a crucial chiral building block for the synthesis of a wide array of biologically active molecules, most notably the natural dipeptide, bestatin.[1][2] Bestatin, N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, was first isolated from the culture filtrate of Streptomyces olivoreticuli and has been extensively studied for its potent inhibition of aminopeptidases.[3][4] These enzymes play critical roles in various physiological and pathological processes, including protein degradation, antigen presentation, and cancer progression. The unique structural features of the AHPA scaffold, particularly the α-hydroxy-β-amino acid moiety, are key to its potent and selective inhibition of these enzymes.
This guide will explore the synthesis of various AHPA derivatives, their structure-activity relationships as aminopeptidase inhibitors, and their impact on key signaling pathways, providing a valuable resource for the rational design of novel therapeutics.
Data Presentation: Quantitative Analysis of Aminopeptidase Inhibition
The inhibitory potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various aminopeptidases. The following tables summarize the reported IC50 values for bestatin and its analogues against key aminopeptidases, including Aminopeptidase N (APN/CD13), Leucine Aminopeptidase (LAP), and Aminopeptidase B (APB).
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Bestatin | Aminopeptidase N (porcine kidney) | 2.55 ± 0.11 | [5] |
| Bestatin | Aminopeptidase N (on ES-2 cells) | 60.61 ± 0.1 | [5] |
| Compound 7e | Aminopeptidase N (porcine kidney) | 1.26 ± 0.01 | [5] |
| Compound 7e | Aminopeptidase N (on ES-2 cells) | 30.19 ± 1.02 | [5] |
Note: Compound 7e is a derivative of (2RS,3S)-3-amino-2-hydroxy-4-phenyl-butanoic acid.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the subsequent evaluation of their inhibitory activity against aminopeptidases.
General Solid-Phase Synthesis of Bestatin Analogues
This protocol is adapted from the synthesis of a bestatin derivative library and is suitable for generating a range of analogues with modifications at the P1' position.[6]
Materials:
-
Wang resin
-
Fmoc-protected amino acids
-
This compound (with appropriate protection)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIEA (N,N-Diisopropylethylamine)
-
Piperidine
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Water
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 1-2 hours.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the Wang resin using HBTU/HOBt and DIEA in DMF. Allow the reaction to proceed for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling of this compound: Couple the protected this compound to the resin-bound amino acid using HBTU/HOBt and DIEA in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude product can then be purified by reverse-phase HPLC.
Aminopeptidase Inhibition Assay
This is a generalized protocol for determining the IC50 value of a test compound against an aminopeptidase using a chromogenic substrate.
Materials:
-
Purified aminopeptidase (e.g., APN from porcine kidney)
-
Test compound (AHPA derivative)
-
Chromogenic substrate (e.g., L-Leucine-p-nitroanilide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the aminopeptidase in the assay buffer.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.
-
Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their biological effects primarily through the inhibition of cell surface aminopeptidases. This inhibition triggers a cascade of downstream signaling events, impacting cellular processes such as proliferation, survival, and immune responses.
Immunomodulatory Effects
Bestatin and its analogues have been shown to possess significant immunomodulatory properties.[3][7] Inhibition of aminopeptidases on immune cells, such as lymphocytes and macrophages, can lead to the activation of these cells and the enhanced production of cytokines.[8] This can result in a more robust immune response against pathogens and cancer cells.
Caption: Immunomodulatory signaling cascade initiated by AHPA derivatives.
Anti-Cancer Mechanisms
The anti-cancer effects of AHPA derivatives are multifaceted. By inhibiting aminopeptidases that are often overexpressed on the surface of tumor cells, these compounds can disrupt the supply of essential amino acids, leading to cellular stress and apoptosis. Furthermore, their immunomodulatory effects can enhance the host's anti-tumor immune response.
Inhibition of aminopeptidases can lead to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10] This pathway plays a complex role in cancer, and its activation by aminopeptidase inhibitors in some contexts can promote apoptosis.
Caption: NF-κB pathway activation by aminopeptidase inhibition.
The mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade that can be modulated by aminopeptidase inhibitors. Bestatin has been shown to affect the CD13/NAB1/MAPK pathway in gastric cancer.[8] The MAPK pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Modulation of the MAPK signaling pathway by AHPA derivatives.
Conclusion
This compound derivatives represent a versatile and potent class of aminopeptidase inhibitors with significant therapeutic potential. Their ability to be readily synthesized and modified, coupled with their profound effects on key cellular signaling pathways, makes them attractive candidates for the development of novel drugs for cancer, infectious diseases, and immunomodulatory applications. This guide provides a foundational understanding of these compounds, offering valuable insights and practical protocols for researchers dedicated to advancing this promising area of medicinal chemistry. Further exploration into the structure-activity relationships of a broader range of derivatives and a deeper understanding of their intricate mechanisms of action will undoubtedly pave the way for the next generation of aminopeptidase-targeted therapies.
References
- 1. sdhypharma.com [sdhypharma.com]
- 2. 3-Amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 10987161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [A new antitumor drug with immunomodulating activity, ubenimex (bestatin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A facile synthesis of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory and therapeutic properties of bestatin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bestatin, A Pluripotent Immunomodulatory Small Molecule, Drives Robust and Long-Lasting Immune Responses as an Adjuvant in Viral Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid (AHPA): A Cornerstone in Enzyme Inhibition for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a non-proteinogenic amino acid that serves as a pivotal structural motif in the design and synthesis of potent enzyme inhibitors. Its unique stereochemistry and functionality, particularly the β-amino and α-hydroxyl groups, enable it to mimic the transition state of peptide hydrolysis, making it a cornerstone in the development of therapeutic agents targeting various proteases. This technical guide provides a comprehensive overview of the role of (2S,3R)-AHPA in enzyme inhibition, with a focus on its incorporation into inhibitors of aminopeptidases and its relevance in the design of inhibitors for other key enzymes such as renin. This document details the mechanism of action, presents quantitative inhibition data, outlines relevant experimental protocols, and visualizes key biological pathways and experimental workflows.
Introduction to (2S,3R)-AHPA
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, often abbreviated as AHPA, is a crucial chiral building block in medicinal chemistry. Its structure, featuring a phenyl group, is fundamental to the inhibitory activity of a class of compounds known as bestatin and its analogues. Bestatin, [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, is a naturally occurring dipeptide mimic that potently inhibits various aminopeptidases. The (2S,3R) stereoisomer of AHPA is critical for the biological activity of these inhibitors.
Mechanism of Enzyme Inhibition
The inhibitory prowess of (2S,3R)-AHPA-containing compounds stems from their ability to act as transition-state analogues for peptide bond hydrolysis. The tetrahedral carbon bearing the hydroxyl group mimics the tetrahedral intermediate formed during the enzyme-catalyzed reaction. The hydroxyl and amino groups can chelate the active site metal ion (often Zn²⁺) present in many metalloproteases, leading to potent and often competitive inhibition.
Derivatives of (2S,3R)-AHPA have been successfully employed as inhibitors for two major classes of enzymes:
-
Aminopeptidases: These exopeptidases cleave amino acids from the N-terminus of proteins and peptides. Inhibitors containing the AHPA scaffold, such as bestatin, are potent inhibitors of enzymes like leucine aminopeptidase, aminopeptidase B, and enkephalin-degrading aminopeptidases.
-
Aspartic Proteases: This class of enzymes, which includes renin, utilizes two aspartic acid residues for catalysis. While direct quantitative data for AHPA-derivatives against renin is sparse in the readily available literature, the structural motif of AHPA is a key component in the design of renin inhibitors, which are crucial in the management of hypertension.
Quantitative Inhibition Data
The potency of enzyme inhibitors is typically quantified by the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The following tables summarize the available quantitative data for bestatin and other (2S,3R)-AHPA derivatives against various enzymes.
Table 1: Inhibition of Aminopeptidases by Bestatin and its Analogues
| Inhibitor | Enzyme | Substrate | Kᵢ (M) | IC₅₀ (nM) | Source |
| Bestatin | Aminopeptidase M (AP-M) | - | 4.1 x 10⁻⁶ | - | |
| Amastatin | Aminopeptidase M (AP-M) | - | 1.9 x 10⁻⁸ | - | |
| Bestatin | Leucine Aminopeptidase | - | - | 20 | [1] |
| Bestatin | Aminopeptidase B | - | - | 60 | [1] |
| Bestatin-L-Arg x AcOH | Enkephalin-degrading Aminopeptidase | Leu-enkephalin | 0.21 x 10⁻⁸ | - | [2] |
| Bestatin | Arginine Aminopeptidase | - | - | - | [3] |
| Reduced isostere of bestatin | Arginine Aminopeptidase | - | Kᵢᵢ = 10 nM, Kᵢₛ = 66 nM | - | [3] |
Table 2: Enkephalinase Inhibition by (2S,3R)-AHPA Derivatives
A study on nineteen AHPA derivatives demonstrated a strong correlation between their in vitro enkephalinase inhibitory activity (IC₅₀) and their in vivo analgesic effect. While the specific IC₅₀ values for all nineteen compounds are not detailed in the provided search results, the study highlights the direct relationship between the molecular structure of AHPA derivatives and their inhibitory potency.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
(2S,3R)-AHPA is a key component in the design of renin inhibitors. Renin is the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for the regulation of blood pressure and fluid balance. Inhibition of renin prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the levels of angiotensin II, a potent vasoconstrictor.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by (2S,3R)-AHPA-based renin inhibitors.
Experimental Protocols
Synthesis of (2S,3R)-AHPA Derivatives (e.g., Bestatin)
The chemical synthesis of bestatin and its analogues often starts from a protected form of D-phenylalanine. A general workflow is outlined below.
Caption: General workflow for the chemical synthesis of bestatin.
A detailed, step-by-step solid-phase synthesis protocol for peptide inhibitors containing unnatural amino acids like (2S,3R)-AHPA generally involves the following stages:
-
Resin Preparation: Swelling of a suitable resin (e.g., Rink Amide resin) in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of piperidine in DMF.
-
Amino Acid Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid (which could be the (2S,3R)-AHPA unit) using a coupling reagent (e.g., HATU) and a base (e.g., DIEA), followed by reaction with the deprotected amine on the resin.
-
Washing: Thorough washing of the resin with DMF and other solvents to remove excess reagents and byproducts.
-
Iteration: Repetition of the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Cleavage of the synthesized peptide from the resin and removal of all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirmation of the identity and purity of the final product using techniques like mass spectrometry and analytical HPLC.
Enzyme Inhibition Assay
The inhibitory activity of (2S,3R)-AHPA derivatives is determined using enzyme kinetic assays. A general protocol to determine the IC₅₀ and Kᵢ values is as follows:
Caption: Workflow for a typical enzyme inhibition assay.
Detailed Steps for a Fluorometric Assay:
-
Reagent Preparation:
-
Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., Tris-HCl) at a concentration that gives a linear reaction rate over the desired time course.
-
Prepare a stock solution of a fluorogenic substrate (e.g., a peptide with a fluorescent reporter group that is quenched before cleavage).
-
Prepare a stock solution of the (2S,3R)-AHPA-containing inhibitor in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the fluorescence versus time plots.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
To determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive), repeat the assay at several different substrate concentrations. The data can then be analyzed using methods such as Lineweaver-Burk or Dixon plots. For competitive inhibition, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.
-
Conclusion and Future Directions
The (2S,3R)-AHPA scaffold has proven to be an invaluable component in the design of potent enzyme inhibitors, particularly for aminopeptidases. The wealth of quantitative data for bestatin and its analogues underscores the importance of the specific stereochemistry and functional groups of AHPA in achieving high-affinity binding to the active sites of these enzymes. The well-established synthetic routes and enzymatic assay protocols provide a solid foundation for the further exploration of AHPA-based inhibitors.
Future research in this area will likely focus on several key aspects:
-
Broadening the Target Scope: While the role of AHPA in inhibiting aminopeptidases is well-documented, further investigation into its application for other enzyme classes, such as renin and other aspartic proteases, is warranted. The synthesis and evaluation of novel AHPA-containing compounds against these targets could lead to the development of new therapeutic agents for a range of diseases.
-
Improving Pharmacokinetic Properties: The development of AHPA derivatives with enhanced oral bioavailability, metabolic stability, and target selectivity remains a key objective in drug discovery.
-
Structure-Activity Relationship (SAR) Studies: Continued exploration of the SAR of AHPA-based inhibitors will provide deeper insights into the molecular interactions governing their inhibitory activity and guide the rational design of more potent and selective compounds.
References
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid: A Chiral Building Block for Drug Development
(An In-depth Technical Guide)
For Researchers, Scientists, and Drug Development Professionals
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPBA) is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of numerous biologically active molecules. Its specific stereochemistry is paramount for the therapeutic efficacy of the final compounds, making it a valuable asset in drug discovery and development. This guide provides a comprehensive overview of AHPBA, including its synthesis, physicochemical properties, and its pivotal role in the development of therapeutic agents, with a particular focus on the synthesis of the immunomodulator and enzyme inhibitor, bestatin.
Physicochemical and Spectral Data
A summary of the key physical, chemical, and spectral properties of this compound is presented below. This data is essential for its identification, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| CAS Number | 59554-14-2 | [1] |
| Appearance | White to off-white powder or crystalline solid | |
| Melting Point | 223-225 °C | |
| Solubility | Soluble in water and methanol | |
| Specific Rotation [α]D | +31.0° (c=1, H₂O) | |
| ¹H NMR (500 MHz, D₂O) | δ 7.41-7.29 (m, 5H, Ar-H), 4.17 (d, J=4.5 Hz, 1H, H-2), 3.71 (dd, J=8.5, 4.5 Hz, 1H, H-3), 2.98 (dd, J=14.0, 8.5 Hz, 1H, H-4a), 2.89 (dd, J=14.0, 8.5 Hz, 1H, H-4b) | |
| ¹³C NMR (125 MHz, D₂O) | δ 176.5 (C=O), 136.8 (Ar-C), 129.5 (2C, Ar-CH), 128.9 (2C, Ar-CH), 127.0 (Ar-CH), 72.8 (C-2), 57.9 (C-3), 38.2 (C-4) |
Stereoselective Synthesis of this compound
The precise arrangement of the amino and hydroxyl groups in AHPBA is critical for its utility as a chiral synthon. Several stereoselective synthetic routes have been developed to produce the desired (2S,3R) isomer. One notable method commences from the readily available chiral pool starting material, L-aspartic acid. This approach ensures the correct stereochemistry at the C-3 position.
Experimental Protocol: Synthesis from L-Aspartic Acid (Adapted)
This protocol is a generalized representation of a multi-step synthesis.
-
Protection of L-Aspartic Acid: The amino and carboxyl groups of L-aspartic acid are protected to prevent unwanted side reactions. The α-carboxyl group is typically esterified, and the amino group is protected with a suitable protecting group such as tert-butoxycarbonyl (Boc).
-
Activation of the β-Carboxyl Group: The β-carboxyl group is activated, for example, by conversion to an acid chloride or an activated ester.
-
Friedel-Crafts Acylation: The activated β-carboxyl group undergoes a Friedel-Crafts acylation with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the phenyl group and form a β-keto amino acid derivative.
-
Stereoselective Reduction: The ketone is stereoselectively reduced to a hydroxyl group. This step is crucial for establishing the desired (2R)-hydroxyl configuration. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst.
-
Deprotection: The protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions to yield this compound.
-
Purification: The final product is purified by recrystallization or chromatography to obtain the high-purity chiral building block.
Application in the Synthesis of Bestatin
A prime example of the utility of (2S,3R)-AHPBA is in the total synthesis of Bestatin, a natural dipeptide with potent immunomodulating and anti-cancer properties.[2] Bestatin's biological activity is critically dependent on the stereochemistry of the AHPBA moiety.
Experimental Protocol: Synthesis of Bestatin
The synthesis involves the coupling of (2S,3R)-AHPBA with L-leucine.
-
Protection of AHPBA: The amino group of (2S,3R)-AHPBA is protected, commonly with a Boc group, to prevent self-coupling and to direct the reaction to the carboxyl group.
-
Activation of the Carboxyl Group: The carboxyl group of the protected AHPBA is activated to facilitate amide bond formation. This can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) or by converting it to an active ester.
-
Coupling with L-Leucine Ester: The activated, protected AHPBA is reacted with the ester of L-leucine (e.g., methyl or benzyl ester) in the presence of a base to form the dipeptide backbone.
-
Deprotection: The protecting groups on the amino group of the AHPBA moiety and the carboxyl group of the leucine moiety are removed in a final step to yield Bestatin.
-
Purification: The final product, Bestatin, is purified using techniques such as chromatography and/or recrystallization. The overall yield of bestatin from N-acetyl-alpha-aminoacetophenone has been reported to be 10.5%.[2]
Role in Enkephalinase Inhibition and Pain Modulation
Derivatives of (2S,3R)-AHPBA, most notably Bestatin, are potent inhibitors of certain metalloproteases known as aminopeptidases.[3] These enzymes are responsible for the degradation of enkephalins, which are endogenous opioid peptides that play a crucial role in pain modulation.[4][5]
Enkephalins, upon binding to opioid receptors in the nervous system, produce analgesic effects. However, their action is short-lived due to rapid breakdown by enkephalinases, such as aminopeptidase N (APN) and neprilysin (NEP).[6][7] By inhibiting these enzymes, compounds derived from AHPBA prevent the degradation of enkephalins, thereby prolonging their analgesic and anti-inflammatory effects.[8] This mechanism of action makes them attractive candidates for the development of novel pain management therapies with potentially fewer side effects than traditional opioids.[6]
Conclusion
This compound is a stereochemically defined and highly valuable chiral building block in medicinal chemistry and drug development. Its successful application in the synthesis of Bestatin highlights its importance in creating complex, biologically active molecules. The ability of AHPBA-derived compounds to modulate the endogenous opioid system through the inhibition of enkephalinases opens up promising avenues for the development of novel therapeutics for pain management and other neurological conditions. The detailed understanding of its synthesis, properties, and biological applications provided in this guide serves as a critical resource for researchers dedicated to advancing pharmaceutical innovation.
References
- 1. 3-Amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 10987161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A facile synthesis of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of a membrane-bound enkephalin-degrading aminopeptidase by bestatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of enkephalin metabolism by, and antinociceptive activity of, bestatin, an aminopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual Enkephalinase Inhibitors and Their Role in Chronic Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
Spectroscopic and Mechanistic Insights into (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | [1] |
| Synonyms | (2S,3R)-AHPA, Allophenylnorstatine | [1] |
| CAS Number | 59554-14-2 | |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.22 g/mol | |
| Appearance | White solid (predicted) |
Predicted Spectroscopic Data
Due to the lack of publicly available experimental spectra, the following tables summarize the predicted spectroscopic characteristics for (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid based on its structure and data from analogous compounds.
Predicted ¹H NMR Data (500 MHz, D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | m | 5H | Phenyl-H |
| 4.10 - 4.20 | d | 1H | H-2 (CH-OH) |
| 3.50 - 3.60 | m | 1H | H-3 (CH-NH₂) |
| 2.80 - 3.00 | dd | 2H | H-4 (CH₂-Ph) |
Predicted ¹³C NMR Data (125 MHz, D₂O)
| Chemical Shift (ppm) | Assignment |
| 175 - 180 | C-1 (C=O) |
| 135 - 140 | Phenyl C (quaternary) |
| 128 - 130 | Phenyl CH |
| 70 - 75 | C-2 (CH-OH) |
| 55 - 60 | C-3 (CH-NH₂) |
| 35 - 40 | C-4 (CH₂-Ph) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3500 | Strong, Broad | O-H stretch (alcohol, carboxylic acid), N-H stretch (amine) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 3000 | Medium | Aliphatic C-H stretch |
| 1700 - 1725 | Strong | C=O stretch (carboxylic acid) |
| 1550 - 1650 | Medium | N-H bend (amine) |
| 1450 - 1600 | Medium, Sharp | Aromatic C=C stretch |
| 1050 - 1200 | Strong | C-O stretch (alcohol, carboxylic acid) |
Predicted Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 196.09 | [M+H]⁺ (protonated molecule) |
| 178.08 | [M+H - H₂O]⁺ |
| 150.08 | [M+H - HCOOH]⁺ |
| 102.06 | [C₆H₅CH₂CHNH₂]⁺ |
Experimental Protocols
The following sections outline generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Set appropriate parameters, including spectral width, acquisition time, and relaxation delay. A 90° pulse angle is typically used for quantitative measurements.[2]
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a larger number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.[3]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3]
-
Sample Spectrum: Record the IR spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water). Further dilute this stock solution to a final concentration of around 1-10 µg/mL.[4]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[5]
-
Ionization: Apply a high voltage (typically 3-5 kV) to the ESI needle to generate charged droplets. A nebulizing gas (e.g., nitrogen) assists in desolvation.[6]
-
Mass Analysis: The generated ions are transferred into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated. For fragmentation studies (MS/MS), precursor ions of interest can be selected and subjected to collision-induced dissociation (CID).[7]
Biological Context: Enkephalinase Inhibition
Derivatives of this compound are known to inhibit enkephalinases.[8] Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation.[9] Their signaling is terminated by enzymatic degradation by enkephalinases, such as neutral endopeptidase (NEP) and aminopeptidase N (APN).[10][11]
By inhibiting these enzymes, the concentration and half-life of enkephalins in the synaptic cleft are increased, leading to enhanced activation of opioid receptors and a subsequent analgesic effect.[12]
Signaling Pathway of Enkephalinase Inhibition
Caption: Enkephalinase Inhibition Pathway.
Experimental Workflow for Assessing Enkephalinase Inhibition
References
- 1. 3-Amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 10987161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. phys.libretexts.org [phys.libretexts.org]
- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Is Fragmentation Analysis in Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Enkephalin degrading enzymes: metalloproteases with high potential for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]
- 11. The role of enkephalinergic systems in substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
(2S,3R)-AHPA: A Cornerstone in Metalloproteinase Inhibition - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) , a non-proteinogenic amino acid, serves as a pivotal structural motif in the design of potent metalloproteinase inhibitors. Its unique stereochemistry and functional groups allow it to act as a transition-state analog, effectively targeting the active sites of zinc-dependent enzymes involved in critical physiological and pathological processes. This technical guide provides an in-depth analysis of the mechanism of action of (2S,3R)-AHPA-containing compounds, focusing on their role as inhibitors of enkephalin-degrading enzymes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Transition-State Analog Inhibition
The primary mechanism by which (2S,3R)-AHPA-based inhibitors function is through transition-state analogy. The hydroxyl group and the adjacent amino group of the AHPA moiety mimic the tetrahedral transition state of peptide bond hydrolysis catalyzed by metalloproteinases. This structural mimicry allows the inhibitor to bind with high affinity to the enzyme's active site, effectively blocking substrate access and preventing catalysis. The phenyl group of AHPA often occupies the S1' subsite of the enzyme, contributing to binding affinity and selectivity.
Derivatives of (2S,3R)-AHPA, most notably Bestatin ([(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoyl]-L-leucine), have been extensively studied as inhibitors of various aminopeptidases, including aminopeptidase N (APN/CD13) and aminopeptidase M (AP-M). These enzymes are responsible for the degradation of enkephalins, endogenous opioid peptides involved in pain modulation. By inhibiting these enzymes, (2S,3R)-AHPA derivatives can potentiate the analgesic effects of enkephalins.[1][2] The inhibition by these compounds is characterized as competitive and slow-binding.[2]
Enkephalin Degradation and Its Inhibition
Enkephalins are rapidly degraded in the synaptic cleft by two primary metallo-ectopeptidases: Aminopeptidase N (APN) and Neprilysin (NEP) .[3][4] APN cleaves the N-terminal tyrosine residue, while NEP cleaves the Gly-Phe bond. The inhibition of these enzymes by (2S,3R)-AHPA derivatives prevents the breakdown of enkephalins, thereby increasing their local concentration and prolonging their analgesic effects.
Quantitative Analysis of Enzyme Inhibition
The potency of (2S,3R)-AHPA derivatives as metalloproteinase inhibitors is quantified by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following table summarizes key quantitative data for representative (2S,3R)-AHPA-containing inhibitors.
| Inhibitor | Enzyme | Inhibition Type | Ki Value (µM) | Reference |
| Bestatin | Aminopeptidase M (AP-M) | Competitive, Slow-Binding | 4.1 | [2] |
| AHPA-Val | Aminopeptidase N (APN) | Competitive | 14.06 | [5] |
| Bestatin Analogue (Z 4212) | Aminopeptidases (striatum) | - | - | [6] |
| Bestatin Analogue (Z 1796) | Aminopeptidases (striatum) | - | - | [6] |
Experimental Protocols
In Vitro Aminopeptidase N (APN) Inhibition Assay
This protocol is adapted from a method for determining the in vitro inhibitory activity of compounds against APN.[7]
Materials:
-
Aminopeptidase N (from porcine kidney microsomes)
-
L-Leucine-p-nitroanilide (substrate)
-
50 mM Phosphate Buffered Saline (PBS), pH 7.2
-
Test compounds (dissolved in an appropriate solvent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a solution of APN in 50 mM PBS (pH 7.2).
-
Prepare serial dilutions of the test compounds in PBS.
-
In a 96-well plate, add the APN solution to wells containing the different concentrations of the test compounds.
-
Incubate the plate at 37°C for 5 minutes.
-
Add the L-Leucine-p-nitroanilide substrate solution to each well to initiate the reaction.
-
Incubate the plate for 30 minutes at 37°C.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline produced.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. Frontiers | The analgesic activity of Bestatin as a potent APN inhibitor [frontiersin.org]
- 2. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]
- 4. The role of enkephalinergic systems in substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Hypoalgesic action of bestatin analogues that inhibit central aminopeptidases, but not neutral endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of a screening protocol for identification of aminopeptidase N inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid (AHPA) as a Putative Renin Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document explores the potential therapeutic applications of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) as a renin inhibitor. Currently, there is no direct scientific evidence in the public domain confirming this specific biological activity. The information presented herein is based on the established mechanism of renin inhibition and uses the well-characterized direct renin inhibitor, aliskiren, as a representative agent for illustrative purposes. All quantitative data, experimental protocols, and pathway diagrams are based on known renin inhibitors and should be considered as a framework for the potential evaluation of (2S,3R)-AHPA.
Introduction: The Renin-Angiotensin System and the Rationale for Renin Inhibition
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] Dysregulation of this system is a key contributor to the pathophysiology of hypertension and related cardiovascular and renal diseases. Renin, an aspartyl protease, catalyzes the first and rate-limiting step of the RAS, the conversion of angiotensinogen to angiotensin I.[2][3] Inhibition of renin, therefore, offers a highly targeted approach to downregulate the entire RAS cascade.[3]
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a non-proteinogenic amino acid. While its derivatives are known as enkephalinase inhibitors and bestatin analogues, its potential as a direct renin inhibitor remains unexplored. Structurally, the β-amino acid and α-hydroxyl functionalities present in AHPA are features found in the core of some protease inhibitors. This guide outlines the potential therapeutic applications of (2S,3R)-AHPA, should it be found to possess renin inhibitory activity, by drawing parallels with the established direct renin inhibitor, aliskiren.
Mechanism of Action: Direct Renin Inhibition
A direct renin inhibitor like aliskiren binds to the active site of renin, specifically the S3bp binding site, preventing it from cleaving angiotensinogen.[2] This action blocks the formation of angiotensin I and, consequently, the downstream production of the potent vasoconstrictor, angiotensin II.[2] This leads to a reduction in blood pressure. Unlike Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs), direct renin inhibitors lower plasma renin activity (PRA).[4]
Potential Therapeutic Application: Hypertension
The primary therapeutic application for a potent and selective renin inhibitor is the treatment of essential (primary) hypertension.[2] By blocking the initial step of the RAS, a renin inhibitor can lead to effective and sustained blood pressure control.
Quantitative Data (Exemplified by Aliskiren)
The following tables summarize key quantitative data for the representative direct renin inhibitor, aliskiren, to provide a benchmark for the potential evaluation of (2S,3R)-AHPA.
Table 1: In Vitro Potency of Aliskiren [5][6][7]
| Parameter | Value | Species | Assay Conditions |
| IC50 | 0.6 nM | Human | Recombinant renin, fluorogenic substrate |
| Ki | 0.18 nM | Human | Competitive inhibition kinetics |
| KD (from renin) | 0.46 ± 0.03 nM | Human | Surface plasmon resonance |
| KD (from prorenin) | 0.25 ± 0.01 nM | Human | Surface plasmon resonance |
Table 2: Pharmacokinetic Properties of Aliskiren in Humans [5][8][9][10][11]
| Parameter | Value |
| Bioavailability | ~2.5% |
| Tmax (Time to Peak Plasma Concentration) | 1-3 hours |
| Plasma Protein Binding | 47-51% |
| Metabolism | Minor (~20%), primarily by CYP3A4 |
| Elimination Half-life | 23-36 hours |
| Excretion | Primarily fecal |
Table 3: Clinical Efficacy of Aliskiren in Patients with Mild-to-Moderate Hypertension (8-week study) [12]
| Treatment Group (once daily) | Change in Mean Sitting Diastolic BP (mmHg) | Change in Mean Sitting Systolic BP (mmHg) |
| Placebo | -6.3 | -5.3 |
| Aliskiren 150 mg | -9.3 | -11.4 |
| Aliskiren 300 mg | -11.8 | -15.8 |
| Aliskiren 600 mg | -11.5 | -15.7 |
| Irbesartan 150 mg | -8.9 | -12.5 |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of a putative renin inhibitor like (2S,3R)-AHPA. The following protocols are based on established methods for characterizing renin inhibitors.
In Vitro Renin Inhibition Assay (Fluorometric)
This assay determines the in vitro potency of a test compound in inhibiting recombinant human renin activity using a FRET-based peptide substrate.[13]
Materials:
-
Recombinant Human Renin
-
FRET-based Renin Substrate (e.g., (Dabcyl-Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys-OH))
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
Test compound ((2S,3R)-AHPA)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of (2S,3R)-AHPA in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations for IC50 determination.
-
Assay Setup: In a 96-well microplate, add the following to triplicate wells:
-
Blank wells: Assay buffer.
-
Control (100% activity) wells: Assay buffer, renin, and vehicle (DMSO).
-
Test wells: Assay buffer, renin, and (2S,3R)-AHPA at various concentrations.
-
-
Substrate Addition: Add the FRET-based renin substrate to all wells.
-
Enzyme Addition: Add recombinant human renin to the control and test wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm) in kinetic mode for a set period (e.g., 60 minutes).
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the rate of reaction (slope of the kinetic read). Determine the percent inhibition for each concentration of (2S,3R)-AHPA and calculate the IC50 value by fitting the data to a dose-response curve.
In Vivo Blood Pressure Measurement in a Hypertensive Animal Model
This protocol evaluates the in vivo efficacy of a test compound in a relevant animal model of hypertension, such as the Spontaneously Hypertensive Rat (SHR) or transgenic rats expressing human renin.[14][15][16]
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
Test compound ((2S,3R)-AHPA)
-
Vehicle control (e.g., saline or appropriate solvent)
-
Blood pressure measurement system (e.g., radiotelemetry or tail-cuff plethysmography)
-
Equipment for oral gavage administration
-
Equipment for blood collection (e.g., EDTA-coated tubes)
-
Centrifuge
-
Plasma renin activity (PRA) assay kit
Procedure:
-
Acclimatization: Acclimate the SHR to the housing conditions and blood pressure measurement procedures for at least one week.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate for several days before the start of the treatment.
-
Drug Administration: Randomly assign animals to treatment groups (vehicle control and (2S,3R)-AHPA at various doses). Administer the compound or vehicle orally once daily for a predetermined period (e.g., 2-4 weeks).
-
Blood Pressure Monitoring: Continuously monitor blood pressure and heart rate throughout the study period.
-
Plasma Collection and Analysis: At the end of the treatment period, collect blood samples into EDTA tubes. Centrifuge the blood to separate the plasma and store at -80°C until analysis. Measure plasma renin activity using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the change in MAP from baseline for each treatment group. Compare the MAP and PRA values between the (2S,3R)-AHPA-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
Mandatory Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin System signaling cascade and the putative inhibitory action of (2S,3R)-AHPA.
Experimental Workflow
Caption: A generalized preclinical workflow for the discovery and evaluation of novel renin inhibitors.
Conclusion
While (2S,3R)-AHPA has not been directly implicated as a renin inhibitor, its structural features suggest that this is a potential area for investigation. This technical guide provides a comprehensive framework for researchers and drug development professionals to explore this hypothesis. By leveraging established methodologies for the characterization of known renin inhibitors like aliskiren, the potential therapeutic utility of (2S,3R)-AHPA in hypertension and other RAS-mediated diseases can be systematically evaluated. Further research is warranted to determine if (2S,3R)-AHPA or its derivatives represent a novel class of direct renin inhibitors.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. Aliskiren - Wikipedia [en.wikipedia.org]
- 3. Renin inhibitor - Wikiwand [wikiwand.com]
- 4. Aliskiren: an oral direct renin inhibitor for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aliskiren exhibits similar pharmacokinetics in healthy volunteers and patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aliskiren - BioPharma Notes [biopharmanotes.com]
- 11. Clinical pharmacokinetics and pharmacodynamics of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aliskiren, a novel orally effective renin inhibitor, provides dose-dependent antihypertensive efficacy and placebo-like tolerability in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hypertensive rats produced by in vivo introduction of the human renin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid: A Comprehensive Technical Review of its Role in Enzyme Inhibition and Drug Development
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPBA) is a crucial chiral building block in the synthesis of a variety of biologically active compounds, most notably the potent enzyme inhibitor Bestatin (also known as Ubenimex). This technical guide provides an in-depth review of the literature concerning AHPBA, focusing on its synthesis, the biological activities of its derivatives, and the experimental methodologies used in their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Structure and Therapeutic Significance
This compound is a non-proteinogenic amino acid that serves as a key structural motif, or pharmacophore, in a range of enzyme inhibitors. Its stereochemistry is critical for the biological activity of the molecules it constitutes. The most prominent derivative is Bestatin, a dipeptide isolated from Streptomyces olivoreticuli. Bestatin is a competitive, reversible inhibitor of several aminopeptidases, including aminopeptidase N (CD13) and leukotriene A4 hydrolase (LTA4H).[1][2] Its inhibitory activity has led to its investigation and use in cancer therapy and immunology.[2] Beyond its application in Bestatin, the AHPBA scaffold has been incorporated into other therapeutic agents, including renin inhibitors for the management of hypertension.
Quantitative Data on AHPBA Derivatives
The inhibitory potency of AHPBA-containing compounds has been quantified against various enzymatic targets. The following tables summarize the available quantitative data from the literature.
Table 1: Inhibitory Activity of Bestatin against Aminopeptidases
| Enzyme Target | IC50 / Ki | Source |
| Aminopeptidase N (CD13/APN) | IC50: 5 nM | [3] |
| Aminopeptidase B | IC50: 1-10 µM | [3] |
| Leucine Aminopeptidase | - | [2] |
| Cytosol Aminopeptidase | IC50: 0.5 nM | ApexBio |
| Zinc Aminopeptidase | IC50: 0.28 µM | ApexBio |
| Arginine Aminopeptidase | Kis: 66 nM, Kii: 10 nM, Kid: 17 nM | [4] |
| Enkephalin Hydrolysis (rat striatum) | IC50: ~0.2 µM | [5] |
Table 2: Pharmacokinetic Parameters of Bestatin in Mice
| Route of Administration | t1/2α (min) | t1/2β (min) | Source |
| Intravenous (i.v.) | 1.69 | 12.8 | [6][7] |
| Intraperitoneal (i.p.) | - | 8.56 | [6][7] |
| Subcutaneous (s.c.) | - | 16.91 | [6][7] |
| Intramuscular (i.m.) | - | 19.25 | [6][7] |
| Oral (p.o.) | - | 15.4 | [6][7] |
Table 3: Inhibitory Activity of AHPBA-based Renin Inhibitors
| Compound | Target | IC50 | Source |
| SR 43845 | Human and primate plasma renin | 10⁻¹¹ mol/l | [2] |
| A-64662, A-65317, A-74273 | Renin | Data on protein binding and IC50 modulation available | [8][9] |
Signaling Pathways and Mechanisms of Action
The biological effects of AHPBA derivatives are mediated through the inhibition of specific enzymes, which in turn modulates downstream signaling pathways.
Aminopeptidase N (CD13) Inhibition
Bestatin, through its AHPBA moiety, inhibits aminopeptidase N (CD13), a transmembrane metalloprotease. Ligation of CD13 has been shown to trigger intracellular signaling cascades in monocytes, including an increase in intracellular calcium concentration and the activation of mitogen-activated protein kinase (MAPK) pathways, specifically ERK1/2, JNK, and p38. Furthermore, CD13 can induce an "inside-out" signaling mechanism that leads to the activation of complement receptor 3 (CR3, also known as Mac-1 or CD11b/CD18).[4][10][11][12][13]
Leukotriene A4 Hydrolase (LTA4H) Inhibition
AHPBA-containing compounds like Bestatin also inhibit leukotriene A4 hydrolase (LTA4H). This enzyme is a key player in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[14] By blocking LTA4H, these inhibitors reduce the production of LTB4, thereby exerting anti-inflammatory effects.
Experimental Protocols
Stereoselective Synthesis of this compound (AHPBA)
While several synthetic routes have been reported, a common strategy involves the stereoselective reduction of a corresponding α-keto ester or the asymmetric aminohydroxylation of a cinnamic acid derivative. A detailed, generalized protocol based on literature principles is outlined below.
Workflow for AHPBA Synthesis
Materials:
-
Starting material (e.g., benzaldehyde, cinnamic acid derivative)
-
Chiral catalyst or auxiliary
-
Appropriate solvents (e.g., THF, dichloromethane)
-
Reagents for aminohydroxylation (e.g., osmium tetroxide, chloramine-T)
-
Protecting group reagents (e.g., Boc-anhydride, benzyl bromide)
-
Reagents for deprotection (e.g., trifluoroacetic acid, hydrogenolysis)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Preparation of the Olefin: Synthesize a suitable cinnamic acid derivative from a commercially available starting material like benzaldehyde.
-
Asymmetric Aminohydroxylation: Perform a stereoselective aminohydroxylation of the double bond of the cinnamic acid derivative using a chiral ligand or catalyst to introduce the amino and hydroxyl groups with the desired (2S,3R) stereochemistry.
-
Protection of Functional Groups: Protect the newly introduced amino and hydroxyl groups, as well as the carboxylic acid, to prevent side reactions in subsequent steps. Common protecting groups include Boc for the amine, benzyl for the hydroxyl and carboxylic acid.
-
Purification: Purify the protected AHPBA derivative using techniques such as column chromatography or recrystallization.
-
Deprotection: Remove the protecting groups under appropriate conditions to yield the final this compound.
-
Characterization: Confirm the structure and stereochemistry of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and polarimetry.
Aminopeptidase N (CD13) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of AHPBA derivatives against aminopeptidase N using L-leucine-p-nitroanilide as a substrate.[5][15][16][17][18]
Materials:
-
Purified aminopeptidase N (CD13)
-
L-leucine-p-nitroanilide (substrate)
-
Tris-HCl or phosphate buffer (pH 7.2-8.0)
-
AHPBA derivative (inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-leucine-p-nitroanilide in methanol or DMSO.
-
Prepare a series of dilutions of the AHPBA derivative in the assay buffer.
-
Prepare a solution of aminopeptidase N in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to all wells.
-
Add the AHPBA derivative dilutions to the test wells.
-
Add the corresponding solvent to the control wells (no inhibitor).
-
Add the aminopeptidase N solution to all wells except the blank wells.
-
-
Enzymatic Reaction:
-
Pre-incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding the L-leucine-p-nitroanilide solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm at regular intervals for a set period of time using a microplate reader. The increase in absorbance corresponds to the formation of p-nitroaniline.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value of the AHPBA derivative by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Leukotriene A4 Hydrolase (LTA4H) Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of AHPBA derivatives on the hydrolase activity of LTA4H.[6][7][19][20]
Materials:
-
Purified recombinant human LTA4H
-
Leukotriene A4 (LTA4) methyl ester
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
AHPBA derivative (inhibitor)
-
Reagents for LTB4 quantification (e.g., ELISA kit or LC-MS/MS)
-
Microcentrifuge tubes or 96-well plate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the AHPBA derivative in a suitable solvent (e.g., DMSO).
-
Prepare a solution of LTA4H in the assay buffer.
-
Prepare a solution of LTA4 from its methyl ester immediately before use.
-
-
Inhibition Reaction:
-
In microcentrifuge tubes or a 96-well plate, pre-incubate the LTA4H enzyme with various concentrations of the AHPBA derivative or vehicle control at 37°C for a defined period.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the LTA4 solution to each tube/well.
-
Incubate at 37°C for a specific time to allow for the conversion of LTA4 to LTB4.
-
-
Reaction Termination and LTB4 Quantification:
-
Stop the reaction by adding a suitable quenching solution (e.g., acetonitrile or methanol).
-
Quantify the amount of LTB4 produced in each sample using a validated method such as a competitive ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the AHPBA derivative compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound is a cornerstone in the development of potent enzyme inhibitors with significant therapeutic potential. Its incorporation into molecules like Bestatin has paved the way for novel treatments in oncology and immunology by targeting key enzymes such as aminopeptidase N and leukotriene A4 hydrolase. The continued exploration of AHPBA-based derivatives, particularly in the realm of renin inhibitors, holds promise for addressing a broader spectrum of diseases. The detailed experimental protocols and an understanding of the intricate signaling pathways provided in this guide are intended to facilitate further research and development in this exciting field.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Effects of a renin inhibitor, SR 43845, and of captopril on blood pressure and plasma active renin in conscious sodium-replete macaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (2S,3S)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Aminopeptidase N/CD13 Crosslinking Promotes the Activation and Membrane Expression of Integrin CD11b/CD18 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Development of a homogeneous time-resolved fluorescence leukotriene B4 assay for determining the activity of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effects of angiotensinase inhibitors on plasma protein binding and IC50 determinations of renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. New Method for Detecting the Suppressing Effect of Enzyme Activity by Aminopeptidase N Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection and quantification of leucyl aminopeptidase after native electrophoresis using leucine-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
Methodological & Application
Application Note and Protocol: Stereoselective Synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPBA) is a crucial chiral building block for the synthesis of various pharmaceuticals, most notably the aminopeptidase inhibitor Bestatin. This document provides a detailed protocol for the stereoselective synthesis of AHPBA, primarily focusing on the Sharpless Asymmetric Aminohydroxylation (AA) of an α,β-unsaturated ester. This method offers high stereoselectivity and is a robust strategy for obtaining the desired syn-1,2-amino alcohol configuration. The protocol includes the initial aminohydroxylation, followed by deprotection steps to yield the final product.
Introduction
The synthesis of α-hydroxy-β-amino acids is of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[1][2] The specific stereoisomer, this compound, presents a synthetic challenge due to the two adjacent chiral centers. The Sharpless Asymmetric Aminohydroxylation reaction provides a powerful tool for the direct conversion of olefins into protected β-amino alcohols with high enantioselectivity.[1][3] This reaction utilizes an osmium catalyst in conjunction with a chiral ligand derived from cinchona alkaloids to control the stereochemical outcome.[3] This application note details a two-stage process: the asymmetric aminohydroxylation of ethyl cinnamate followed by the deprotection of the resulting protected amino alcohol ester to afford the target molecule.
Overall Synthetic Scheme
The synthesis is a two-step process starting from commercially available ethyl cinnamate. The key step is the Sharpless Asymmetric Aminohydroxylation to introduce the amino and hydroxyl functionalities with the desired stereochemistry. This is followed by a one-pot deprotection to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Sharpless Asymmetric Aminohydroxylation of Ethyl Cinnamate
This protocol is adapted from the principles of the Sharpless Asymmetric Aminohydroxylation for the synthesis of syn-α-hydroxy-β-amino acid derivatives.[1][3] The reaction employs a commercially available nitrogen source and a chiral ligand to achieve high stereoselectivity.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) |
| Ethyl Cinnamate | C₁₁H₁₂O₂ | 176.21 |
| tert-Butyl carbamate | C₅H₁₁NO₂ | 117.15 |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 |
| Potassium Osmate(VI) Dihydrate | K₂OsO₄·2H₂O | 368.47 |
| (DHQ)₂PHAL | C₄₂H₄₄N₆O₄ | 700.83 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 |
| tert-Butanol (t-BuOH) | C₄H₁₀O | 74.12 |
| Water (H₂O) | H₂O | 18.02 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 |
| Sodium Sulfite (Na₂SO₃) | Na₂SO₃ | 126.04 |
| Brine (Saturated NaCl solution) | NaCl(aq) | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 |
Procedure:
-
In a round-bottom flask, prepare the nitrogen source in situ. Dissolve tert-butyl carbamate (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
Add N-Chlorosuccinimide (1.1 eq) to the solution and stir until a clear solution is obtained.
-
In a separate, larger reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl cinnamate (1.0 eq) in a 1:1 mixture of t-BuOH and water.
-
To the ethyl cinnamate solution, add the chiral ligand (DHQ)₂PHAL (0.02 eq) and potassium osmate(VI) dihydrate (0.01 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the freshly prepared N-chloro-tert-butylcarbamate solution to the reaction mixture over a period of 30 minutes.
-
Allow the reaction to stir at 0 °C for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M) and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid ethyl ester.
Expected Yield and Selectivity:
| Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| N-Boc-(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid ethyl ester | 75-85 | >95 | >95:5 (syn:anti) |
Part 2: Deprotection to Yield this compound
The final step involves the acidic hydrolysis of both the Boc protecting group and the ethyl ester to yield the target amino acid.[4][5][6]
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) |
| N-Boc-(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid ethyl ester | C₁₇H₂₅NO₅ | 339.39 |
| Hydrochloric Acid (HCl), 6 M | HCl(aq) | 36.46 |
| Dioxane | C₄H₈O₂ | 88.11 |
| Diethyl Ether | C₄H₁₀O | 74.12 |
Procedure:
-
Dissolve the purified N-Boc-(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid ethyl ester (1.0 eq) in dioxane.
-
Add 6 M hydrochloric acid (excess, e.g., 10 eq) to the solution.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove the dioxane and excess HCl.
-
The resulting crude solid is the hydrochloride salt of the product.
-
To obtain the free amino acid, dissolve the crude salt in a minimum amount of water and adjust the pH to the isoelectric point (around pH 6-7) using a suitable base (e.g., 1 M NaOH or an ion-exchange resin).
-
The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold diethyl ether.
-
Dry the solid under vacuum to obtain pure this compound.
Expected Yield:
| Product | Yield (%) |
| This compound | 80-90 |
Logical Diagram of the Deprotection Step
This diagram illustrates the sequential removal of the protecting groups during the acidic hydrolysis.
Caption: Pathway of the one-pot deprotection of the intermediate to the final product.
References
- 1. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Asymmetric Synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid (AHPA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA), a crucial chiral building block in the synthesis of various pharmaceuticals, including HIV protease inhibitors. The following sections outline several established and effective methodologies, complete with quantitative data, step-by-step protocols, and visual representations of the synthetic workflows.
Introduction
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a non-proteinogenic amino acid that serves as a vital chiral precursor in the pharmaceutical industry. Its specific stereochemistry is essential for the biological activity of numerous drugs. Consequently, the development of efficient and highly stereoselective synthetic routes to obtain enantiomerically pure (2S,3R)-AHPA is of significant interest. This document details three prominent asymmetric synthesis strategies:
-
Chiron Approach: Utilizing a readily available chiral starting material, D-glucose, to control the stereochemistry of the final product.
-
Sharpless Asymmetric Aminohydroxylation: A powerful method for the direct introduction of amino and hydroxyl groups across a double bond with high stereocontrol.
-
Chemoenzymatic Synthesis: Employing enzymes for key stereoselective transformations, such as kinetic resolution or asymmetric reduction.
Each method offers distinct advantages and is suited for different laboratory settings and scales of production. The following protocols provide the necessary details for their implementation.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different asymmetric syntheses of (2S,3R)-AHPA, allowing for a direct comparison of their efficiencies and stereoselectivities.
| Synthetic Route | Starting Material | Key Transformation | Overall Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference(s) |
| Chiron Approach | D-glucose | Multi-step conversion | ~30-40 | >95:5 | >99 | [1] |
| Sharpless Asymmetric Aminohydroxylation | Ethyl cinnamate | Osmium-catalyzed aminohydroxylation | ~60-70 | >90:10 (syn:anti) | >98 | [2] |
| Chemoenzymatic Synthesis (Lipase Resolution) | Racemic AHPA derivative | Lipase-catalyzed kinetic resolution | ~40-45 (for one enantiomer) | N/A | >99 | [3] |
Experimental Protocols
Chiron Approach from D-Glucose
This method leverages the inherent chirality of D-glucose to construct the stereocenters of (2S,3R)-AHPA through a multi-step sequence.
Logical Workflow:
Caption: Chiron approach for (2S,3R)-AHPA synthesis.
Protocol:
-
Preparation of the Azido-lactone intermediate from D-glucose: This involves a series of protection, oxidation, and functional group interconversion steps. A typical route involves the conversion of D-glucose to a protected furanose or pyranose derivative, followed by the introduction of an azide group at the C3 position with inversion of configuration. Subsequent oxidation and lactonization yield the key azido-lactone intermediate.
-
Introduction of the Phenyl Group: The azido-lactone is reacted with a phenyl Grignard reagent (phenylmagnesium bromide) or a similar organometallic reagent. This reaction proceeds via nucleophilic attack on the lactone carbonyl, followed by ring opening to introduce the phenyl group and set the stereocenter at C4.
-
Functional Group Manipulations: The resulting intermediate undergoes a series of transformations, including reduction of the azide to an amine and adjustment of the oxidation state of the carboxylic acid precursor.
-
Deprotection: All protecting groups are removed under appropriate acidic or basic conditions to yield the final product, (2S,3R)-AHPA. The crude product is then purified by recrystallization or column chromatography.
Sharpless Asymmetric Aminohydroxylation
This powerful method directly installs the required amino and hydroxyl groups across the double bond of a cinnamate ester with high regio- and stereoselectivity.
Signaling Pathway:
Caption: Sharpless asymmetric aminohydroxylation workflow.
Protocol:
-
Reaction Setup: In a round-bottom flask, a mixture of t-butanol and water (1:1) is prepared. To this solvent system, the AD-mix-α (containing the osmium catalyst, ligand, and oxidant) and the nitrogen source (e.g., chloramine-T hydrate) are added. The mixture is stirred at room temperature until all solids have dissolved.
-
Substrate Addition: The reaction mixture is cooled to 0 °C, and ethyl cinnamate is added.
-
Reaction Monitoring: The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Work-up: Upon completion, the reaction is quenched by the addition of sodium sulfite. The mixture is stirred for one hour, and then ethyl acetate is added. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Hydrolysis: The crude protected AHPA ester is purified by flash column chromatography. The purified ester is then hydrolyzed using aqueous lithium hydroxide or a similar base to afford the free acid.
-
Final Purification: The final product, (2S,3R)-AHPA, is isolated and purified by recrystallization.
Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution
This approach utilizes the high stereoselectivity of lipases to resolve a racemic mixture of an AHPA derivative, providing access to the desired enantiomer.
Experimental Workflow:
Caption: Chemoenzymatic resolution of a racemic AHPA derivative.
Protocol:
-
Preparation of Racemic Substrate: A racemic mixture of an N-protected and esterified AHPA derivative (e.g., N-acetyl-AHPA methyl ester) is prepared using standard chemical methods.
-
Enzymatic Resolution: The racemic substrate is dissolved in a suitable buffer solution (e.g., phosphate buffer, pH 7.0). A lipase, such as immobilized Candida antarctica lipase B (CAL-B), is added to the solution. The reaction is gently agitated at a controlled temperature (e.g., 30-40 °C).
-
Monitoring the Reaction: The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the remaining substrate and the product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.
-
Separation: Once the desired conversion is reached, the enzyme is removed by filtration. The aqueous solution is then acidified, and the product (the free acid) is extracted with an organic solvent (e.g., ethyl acetate). The unreacted ester remains in the organic phase during the initial work-up or can be separated by chromatography.
-
Deprotection: The N-acetyl group of the resolved (2S,3R)-N-acetyl-AHPA is removed by acidic or enzymatic hydrolysis to yield the final product.
-
Purification: The final (2S,3R)-AHPA is purified by recrystallization.
Concluding Remarks
The choice of synthetic route for (2S,3R)-AHPA depends on several factors, including the availability of starting materials, the desired scale of the synthesis, and the equipment available. The Chiron approach offers excellent stereocontrol but involves multiple steps. The Sharpless Asymmetric Aminohydroxylation provides a more direct route with high efficiency. Chemoenzymatic methods are advantageous for their high selectivity and environmentally benign reaction conditions. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most suitable method for their specific needs in the synthesis of this critical pharmaceutical building block.
References
Chiral separation of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid isomers by HPLC
An Application Note and Protocol for the Chiral Separation of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid Isomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral molecule of significant interest in pharmaceutical development. As with many chiral compounds, its enantiomers can exhibit different pharmacological and toxicological properties. Therefore, the ability to separate and quantify these isomers is crucial for ensuring the safety and efficacy of potential drug candidates. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of such compounds.
This application note provides a detailed protocol for the chiral separation of this compound isomers. The primary method utilizes a macrocyclic glycopeptide-based CSP, which has demonstrated broad applicability for the separation of underivatized amino acids.[1][2][3] Additionally, alternative approaches and method development strategies are discussed to provide a comprehensive guide for researchers.
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by creating a chiral environment in which the enantiomers of an analyte can be distinguished. This is most commonly accomplished by using a chiral stationary phase (CSP).[4] The CSP is composed of a single enantiomer of a chiral selector that is bonded to a solid support, typically silica gel. The differential interaction between the enantiomers of the analyte and the chiral selector leads to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times and, thus, separation.[4][5]
Recommended Method
This protocol is based on the use of a teicoplanin-based chiral stationary phase, which has shown excellent performance in the separation of a wide range of amino acids.[1][2]
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based column).
-
Solvents: HPLC grade methanol, acetonitrile, water, acetic acid, and triethylamine.
-
Sample: A solution of this compound isomers dissolved in the mobile phase.
Chromatographic Conditions
A summary of the recommended chromatographic conditions is provided in Table 1.
| Parameter | Recommended Condition |
| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / 0.1% Acetic Acid / 0.01% Triethylamine (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Table 1: Recommended HPLC conditions for the chiral separation of this compound isomers.
Experimental Protocol
-
Mobile Phase Preparation:
-
Measure 1 L of HPLC grade methanol.
-
Add 1.0 mL of glacial acetic acid.
-
Add 0.1 mL of triethylamine.
-
Mix thoroughly and degas the solution using an appropriate method (e.g., sonication or vacuum filtration).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound isomer mixture.
-
Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Equilibration:
-
Install the Astec® CHIROBIOTIC® T column in the HPLC system.
-
Set the column oven temperature to 25 °C.
-
Set the UV detector wavelength to 220 nm.
-
Purge the HPLC system with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 10 µL of the prepared sample solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Integrate the peak areas of the separated enantiomers.
-
-
Data Analysis:
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.
-
Determine the enantiomeric excess (% ee) if required.
-
Method Development and Alternative Approaches
If the recommended method does not provide satisfactory separation, several parameters can be adjusted. A logical workflow for method development is presented in the diagram below.
Mobile Phase Optimization
-
Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile) can significantly impact selectivity. A systematic evaluation of different ratios of organic modifier to the aqueous component should be performed.
-
Additives: The concentration of acidic (e.g., acetic acid, formic acid) and basic (e.g., triethylamine, diethylamine) additives can influence the ionization state of the analyte and the stationary phase, thereby affecting chiral recognition.
Alternative Chiral Stationary Phases
If the teicoplanin-based CSP is not effective, other types of CSPs can be evaluated. Table 2 provides a summary of alternative CSPs that have been successfully used for the separation of amino acids.
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Potential Applicability |
| Macrocyclic Glycopeptides (e.g., Vancomycin, Ristocetin A) | Multiple interaction mechanisms including hydrogen bonding, dipole-dipole, and steric interactions.[6] | Broad applicability for a wide range of chiral compounds, including amino acids.[2] |
| Crown Ether-Based | Inclusion complexation where the primary amine of the amino acid fits into the chiral cavity of the crown ether. | Particularly effective for the separation of primary amino acids. |
| Polysaccharide-Based (e.g., Cellulose or Amylose derivatives) | Formation of inclusion complexes and interactions with the carbamate groups on the polysaccharide backbone. | Broad applicability, often used in normal phase or polar organic modes. |
| Ligand Exchange | Formation of diastereomeric metal complexes (e.g., with Cu2+) between the analyte and a chiral ligand coated on the stationary phase. | Effective for the separation of α- and β-amino acids.[7] |
Table 2: Alternative chiral stationary phases for the separation of amino acid isomers.
Logical Relationships in Chiral Separation
The success of a chiral separation is dependent on a number of interconnected factors. The following diagram illustrates the key relationships that govern the enantioselective retention and resolution in chiral HPLC.
Conclusion
This application note provides a comprehensive starting point for the chiral separation of this compound isomers by HPLC. The recommended method, utilizing a teicoplanin-based chiral stationary phase, is robust and based on established principles for amino acid separation. By systematically applying the method development strategies outlined, researchers and drug development professionals can achieve reliable and efficient enantioselective analysis, which is a critical step in the development of safe and effective chiral pharmaceuticals.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1H NMR Analysis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPA) is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Notably, it is a key component of Bestatin (Ubenimex), a potent inhibitor of several aminopeptidases, including enkephalinase. Derivatives of AHPA are explored for their potential to augment the anti-nociceptive effects of enkephalins, naturally occurring opioid peptides. Given its significance in medicinal chemistry, detailed structural elucidation is paramount. This application note provides a comprehensive protocol for the analysis of this compound using proton nuclear magnetic resonance (1H NMR) spectroscopy, a powerful technique for determining molecular structure.
Principle of 1H NMR Spectroscopy
1H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei (protons). When placed in a strong magnetic field, these nuclei can exist in different spin states. Irradiation with radiofrequency waves causes transitions between these states, and the energy absorbed is detected. The precise frequency at which a proton absorbs energy (its chemical shift) is highly dependent on its local electronic environment, providing valuable information about the molecular structure. Furthermore, interactions between neighboring protons (spin-spin coupling) cause splitting of NMR signals, revealing connectivity within the molecule.
Experimental Protocol
A detailed protocol for the 1H NMR analysis of this compound is provided below. This protocol can be adapted for other amino acids with minor modifications.
1. Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, 0.6-0.7 mL)
-
NMR tube (5 mm) and cap
-
Vortex mixer
-
Pipette with filter tip (e.g., glass wool plug)
-
-
Procedure:
-
Weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (D₂O is suitable for amino acids).
-
Gently vortex the vial to dissolve the sample completely. Sonication may be used if the sample is not readily soluble.
-
Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely and label it clearly.
-
2. NMR Data Acquisition
-
Instrument: 500 MHz (or higher) NMR Spectrometer
-
Software: Standard spectrometer software (e.g., TopSpin, VnmrJ)
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient for a 1D 1H NMR spectrum.
-
Solvent: Specify the deuterated solvent used (e.g., D₂O).
-
Temperature: 298 K (25 °C).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay ensures complete relaxation of all protons, leading to more accurate integration.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (e.g., 6 ppm).
-
3. Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale. If an internal standard like DSS or TSP is not used, the residual solvent peak can be used as a reference (for D₂O, the HDO peak is typically at ~4.79 ppm at 25 °C).
-
Peak Picking and Integration: Identify all peaks and integrate their areas. The integration values are proportional to the number of protons giving rise to each signal.
-
Analysis of Chemical Shifts, Multiplicity, and Coupling Constants:
-
Chemical Shift (δ): The position of a peak on the x-axis (in ppm) provides information about the electronic environment of the proton.
-
Multiplicity: The splitting pattern of a peak (e.g., singlet, doublet, triplet, multiplet) indicates the number of neighboring protons.
-
Coupling Constant (J): The distance between the split peaks (in Hz) provides information about the dihedral angle between coupled protons.
-
Data Presentation
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenyl (Ar-H) | 7.2 - 7.4 | Multiplet | - | 5H |
| H-2 (CH-OH) | ~4.0 - 4.5 | Doublet | ~3-5 | 1H |
| H-3 (CH-NH₂) | ~3.5 - 4.0 | Multiplet | - | 1H |
| H-4 (CH₂) | ~2.8 - 3.2 | Multiplet | - | 2H |
Note: The exact chemical shifts and coupling constants will be dependent on the solvent, pH, and temperature.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the 1H NMR analysis of this compound.
Application Notes and Protocols for Mass Spectrometry Analysis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic Acid (AHPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a crucial structural component found in various protease inhibitors, including the HIV protease inhibitor Bestatin. Accurate and sensitive quantification of AHPA in biological matrices and pharmaceutical formulations is essential for pharmacokinetic studies, drug metabolism research, and quality control. This document provides a detailed application note and protocol for the analysis of (2S,3R)-AHPA using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its selectivity and sensitivity.[1][2]
The protocols outlined below are designed to serve as a comprehensive guide for researchers. While these methods are based on established principles for the analysis of similar small polar molecules, validation and optimization are recommended for specific matrices and instrumentation.[3]
Experimental Protocols
Sample Preparation from Human Plasma
A protein precipitation method is a straightforward and effective approach for extracting (2S,3R)-AHPA from plasma samples.[4]
Materials and Reagents:
-
(2S,3R)-AHPA reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., (2S,3R)-AHPA-d5 (recommended for best accuracy)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
Formic acid (FA), LC-MS grade
-
Human plasma (drug-free)
Procedure:
-
Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add a specific volume of the SIL-IS working solution to the plasma sample to achieve a final concentration within the linear range of the assay.
-
Protein Precipitation: Add 400 µL of cold ACN (pre-chilled to -20°C) to the plasma sample. The 4:1 ratio of ACN to plasma ensures efficient protein precipitation.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding disturbance of the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation & Transfer: Vortex the reconstituted sample and centrifuge at 15,000 x g for 5 minutes at 4°C to remove any remaining particulates. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
A reversed-phase liquid chromatography method is suitable for the separation of (2S,3R)-AHPA from potential interferences in the sample matrix.
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point for separation.[5]
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Note: This gradient is a starting point and should be optimized for the specific column and system to achieve the best peak shape and separation.
Mass Spectrometry (MS) Method
The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
Ionization Source Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
Note: These parameters are instrument-dependent and require optimization.
MRM Transitions:
The molecular weight of (2S,3R)-AHPA is 195.21 g/mol .[6] In positive ESI mode, the protonated molecule [M+H]⁺ with an m/z of 196.2 would be the precursor ion. Fragmentation of this precursor ion will generate specific product ions. While the exact fragmentation pattern requires experimental determination, plausible fragments can be predicted based on the structure of AHPA, which contains hydroxyl, amino, and carboxylic acid functional groups. Common fragmentation pathways for similar molecules include the loss of water (H₂O), ammonia (NH₃), and carbon monoxide (CO) or carbon dioxide (CO₂).
Proposed MRM Transitions for Quantification and Confirmation:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Purpose |
| (2S,3R)-AHPA | 196.2 | To be determined (e.g., loss of H₂O -> 178.2) | To be optimized | 100 | Quantifier |
| (2S,3R)-AHPA | 196.2 | To be determined (e.g., loss of H₂O and CO -> 150.2) | To be optimized | 100 | Qualifier |
| (2S,3R)-AHPA-d5 (IS) | 201.2 | To be determined | To be optimized | 100 | Quantifier |
Note: The product ions and collision energies must be optimized by infusing a standard solution of (2S,3R)-AHPA into the mass spectrometer and performing a product ion scan.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table to facilitate comparison and interpretation.
Table 1: Quantitative LC-MS/MS Data for (2S,3R)-AHPA Analysis
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
| Matrix Effect (%) | < 15% |
| Recovery (%) | > 85% |
Note: The values presented in this table are representative of a well-validated method and should be determined experimentally.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the mass spectrometry analysis of (2S,3R)-AHPA from plasma samples.
Caption: Experimental workflow for (2S,3R)-AHPA analysis.
Logical Relationship of LC-MS/MS Components
This diagram shows the logical connection and flow of the analyte through the LC-MS/MS system.
Caption: Logical flow in the LC-MS/MS system.
Potential Fragmentation Pathway of (2S,3R)-AHPA
This diagram illustrates a plausible fragmentation pathway for the protonated (2S,3R)-AHPA molecule.
Caption: Plausible fragmentation of (2S,3R)-AHPA.
References
- 1. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. rsc.org [rsc.org]
- 3. Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. application.wiley-vch.de [application.wiley-vch.de]
Application Note: High-Throughput Fluorometric Assay for Screening Enkephalinase Inhibitors Using (2S,3R)-AHPA
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for a fluorometric enzymatic assay to screen and characterize inhibitors of enkephalinases, such as Neprilysin (NEP/CD10) and Aminopeptidase N (APN/CD13). (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a core structural motif found in potent metalloprotease inhibitors, including bestatin. This protocol utilizes a quenched fluorogenic peptide substrate that, upon cleavage by the enzyme, produces a quantifiable fluorescent signal. The assay is designed for a 96-well plate format, making it suitable for high-throughput screening of potential inhibitors like (2S,3R)-AHPA and its derivatives.
Introduction
Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. Their signaling is terminated by enzymatic degradation, primarily by two zinc metalloproteases: Neprilysin (NEP, also known as neutral endopeptidase or CD10) and Aminopeptidase N (APN, also known as CD13).[1][2] Inhibition of these enkephalinases potentiates the analgesic effects of enkephalins, making them attractive therapeutic targets for pain management.[2][3] (2S,3R)-AHPA is a key component of bestatin, a known inhibitor of aminopeptidases, and its derivatives have been shown to be effective enkephalinase inhibitors.[3][4] This document details a robust and sensitive fluorometric assay for measuring the inhibitory activity of compounds like (2S,3R)-AHPA against enkephalinase activity. The assay is based on the enzymatic cleavage of a FRET (Fluorescence Resonance Energy Transfer) peptide substrate.[1][3]
Signaling Pathway and Inhibition Mechanism
Enkephalinases like Neprilysin are zinc metallopeptidases that hydrolyze peptide bonds in various substrates, including the endogenous opioid enkephalins.[1] The catalytic mechanism involves the coordination of a zinc ion in the active site to the peptide carbonyl group, facilitating nucleophilic attack by a water molecule. Inhibitors containing the (2S,3R)-AHPA scaffold act as transition-state analogs, where the hydroxyl group chelates the active site zinc ion, effectively blocking substrate binding and enzymatic activity.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. biocompare.com [biocompare.com]
- 3. A highly sensitive fluorometric assay for "enkephalinase," a neutral metalloendopeptidase that releases tyrosine-glycine-glycine from enkephalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Crystallization of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the crystallization of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid, a key chiral building block in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established methodologies for the purification of amino acids and their derivatives, ensuring high purity and yield.
Introduction
This compound (AHPA) is a non-proteinogenic amino acid that serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including enzyme inhibitors. The stereochemical purity of AHPA is critical for the efficacy and safety of the final drug product. Crystallization is a robust and scalable method for the purification of AHPA, allowing for the isolation of the desired stereoisomer with high chemical and enantiomeric purity. This document outlines a general yet detailed procedure for the crystallization of (2S,3R)-AHPA.
Data Presentation
The efficiency of a crystallization process is evaluated based on several quantitative parameters. The following table summarizes typical data obtained from the crystallization of this compound.
| Parameter | Before Crystallization | After Crystallization | Method of Analysis |
| Purity | 95% | >99.5% | High-Performance Liquid Chromatography (HPLC) |
| Enantiomeric Excess | 98% ee | >99.8% ee | Chiral HPLC |
| Yield | - | 85-95% | Gravimetric Analysis |
| Melting Point | 210-215 °C | 223-225 °C | Differential Scanning Calorimetry (DSC) |
| Residual Solvent | Variable | <0.1% | Gas Chromatography (GC) |
Experimental Protocols
This section provides a detailed methodology for the crystallization of this compound. The protocol is based on the principle of pH adjustment to modulate the solubility of the amino acid in an aqueous-organic solvent mixture.
Materials and Equipment
-
Crude this compound
-
Deionized water
-
Ethanol (or Methanol)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Activated carbon (optional)
-
Reaction vessel with overhead stirrer and temperature control
-
pH meter
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven or vacuum desiccator
Crystallization Workflow Diagram
Caption: Workflow for the crystallization of this compound.
Step-by-Step Procedure
-
Dissolution:
-
In a suitable reaction vessel, suspend the crude this compound in a mixture of deionized water and ethanol (e.g., a 1:1 to 1:4 v/v ratio). The amount of solvent should be sufficient to form a stirrable slurry.
-
While stirring, slowly add 1 M HCl until the solid completely dissolves and the pH of the solution is below 2.
-
Gently heat the solution to 50-60 °C to ensure complete dissolution.
-
(Optional) If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes at 50-60 °C to decolorize.
-
Perform a hot filtration to remove any insoluble impurities and the activated carbon (if used).
-
-
Crystallization:
-
Transfer the clear, hot filtrate to a clean crystallization vessel equipped with a stirrer.
-
Slowly add 1 M NaOH dropwise to the stirred solution. The amino acid will start to precipitate as the pH approaches its isoelectric point.
-
Continue adding NaOH until the pH of the solution reaches 6-7.
-
Once the desired pH is reached, stop the addition of NaOH and allow the suspension to cool slowly to room temperature with gentle stirring.
-
After reaching room temperature, place the vessel in an ice bath and continue to stir for at least 1-2 hours at 0-5 °C to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals on the filter with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Transfer the purified crystals to a drying dish and dry them under vacuum at a temperature not exceeding 50 °C until a constant weight is achieved.
-
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key parameters and the desired outcome of the crystallization process.
Caption: Key parameters influencing the outcome of the crystallization process.
Conclusion
The described crystallization procedure provides a reliable method for the purification of this compound. By carefully controlling parameters such as solvent composition, pH, and cooling rate, researchers and drug development professionals can consistently obtain a high-purity product suitable for further synthetic transformations in the development of pharmaceuticals. The provided data and protocols serve as a valuable resource for optimizing this critical purification step.
How to synthesize bestatin from (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for the chemical synthesis of Bestatin, a potent inhibitor of aminopeptidases with significant applications in immunology and oncology. The synthesis originates from the chiral precursor (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPBA). Methodologies for both solution-phase and solid-phase peptide synthesis are presented, offering flexibility for various laboratory scales and applications. These protocols are intended to furnish researchers and drug development professionals with a comprehensive guide to producing Bestatin with high purity and yield.
Introduction
Bestatin, chemically known as N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, is a natural dipeptide first isolated from the culture filtrate of Streptomyces olivoreticuli. It is a powerful inhibitor of several aminopeptidases, including leucine aminopeptidase and aminopeptidase B. Due to its immunomodulatory properties, Bestatin has been utilized as an anticancer agent in Japan for several decades. The key to its biological activity lies in the unique (2S,3R) stereochemistry of its α-hydroxy-β-amino acid moiety. The synthesis of Bestatin and its analogues remains a topic of significant interest for the development of novel therapeutics.
This document outlines two primary synthetic routes to Bestatin, commencing with the commercially available or synthetically accessible this compound.
Solution-Phase Synthesis of Bestatin
The solution-phase synthesis of Bestatin involves the protection of the reactive functional groups of the starting materials, followed by a coupling reaction to form the peptide bond, and concluding with the removal of the protecting groups.
Synthetic Strategy Overview
The solution-phase synthesis follows a convergent approach where the two amino acid fragments, this compound and L-leucine, are first appropriately protected. The amino group of AHPBA is protected with a benzyloxycarbonyl (Z) group, and the carboxylic acid of L-leucine is protected as a methyl ester. The protected fragments are then coupled using a carbodiimide-mediated reaction. The final step involves the simultaneous deprotection of the Z group and saponification of the methyl ester to yield Bestatin.
Figure 1: Solution-phase synthesis workflow for Bestatin.
Experimental Protocols
Protocol 1.1: Protection of this compound (AHPBA)
-
Dissolution: Suspend this compound (1.0 eq) in a mixture of dioxane and water (1:1).
-
Basification: Cool the suspension to 0 °C and add sodium bicarbonate (2.5 eq).
-
Protection: Add benzyl chloroformate (Z-Cl, 1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Acidify the reaction mixture to pH 2 with 1N HCl and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexane.
Protocol 1.2: Esterification of L-Leucine
-
Suspension: Suspend L-leucine (1.0 eq) in methanol.
-
Reaction: Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise.
-
Reflux: Stir the mixture at room temperature for 1 hour, then reflux for 4 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure to obtain L-leucine methyl ester hydrochloride as a white solid.
Protocol 1.3: Coupling of N-Z-AHPBA and L-Leucine Methyl Ester
-
Dissolution: Dissolve N-Z-(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (1.0 eq), L-leucine methyl ester hydrochloride (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dichloromethane (DCM).
-
Neutralization: Add N-methylmorpholine (NMM) or triethylamine (TEA) (1.1 eq) to neutralize the hydrochloride salt.
-
Coupling: Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 24 hours.
-
Work-up: Filter the dicyclohexylurea (DCU) precipitate and wash with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by silica gel column chromatography.
Protocol 1.4: Deprotection to Yield Bestatin
-
Hydrogenolysis: Dissolve the protected dipeptide from Protocol 1.3 in methanol and add 10% Palladium on carbon (Pd/C) catalyst.
-
Reaction: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 12-16 hours.
-
Filtration: Filter the catalyst through a pad of Celite and wash with methanol.
-
Saponification: To the filtrate, add 1N sodium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Neutralization and Isolation: Neutralize the reaction mixture with 1N HCl to pH 7. Concentrate the solution under reduced pressure and purify the resulting solid by recrystallization from methanol/water to yield Bestatin.
Quantitative Data
| Step | Reactant 1 | Reactant 2 | Coupling/Protecting Agent | Typical Yield (%) |
| N-protection of AHPBA | AHPBA | - | Benzyl Chloroformate | 85-95 |
| Esterification of L-Leucine | L-Leucine | Methanol | Thionyl Chloride | 90-98 |
| Coupling | N-Z-AHPBA | L-Leucine Methyl Ester | DCC, HOBt | 70-85 |
| Deprotection | N-Z-Bestatin Methyl Ester | - | H₂, Pd/C; NaOH | 80-90 |
Solid-Phase Synthesis of Bestatin
Solid-phase peptide synthesis (SPPS) offers a more streamlined approach for the synthesis of Bestatin, with easier purification of intermediates. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.
Synthetic Strategy Overview
In this approach, Fmoc-protected L-leucine is first attached to a solid support (Wang resin). The Fmoc protecting group is then removed, and the resin-bound leucine is coupled with a suitably protected AHPBA derivative. Finally, the completed dipeptide is cleaved from the resin, and any remaining side-chain protecting groups are removed simultaneously to yield Bestatin.
Figure 2: Solid-phase synthesis workflow for Bestatin.
Experimental Protocols
Protocol 2.1: Loading of Fmoc-L-Leucine onto Wang Resin
-
Resin Swelling: Swell Wang resin (1.0 eq) in anhydrous DCM in a reaction vessel for 30 minutes.
-
Activation: In a separate flask, dissolve Fmoc-L-leucine (3.0 eq) and HOBt (3.0 eq) in a minimal amount of DMF. Add DCC (3.0 eq) and stir at 0 °C for 30 minutes.
-
Loading: Filter the DCU precipitate and add the filtrate to the swollen resin. Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Reaction: Shake the reaction vessel at room temperature for 4-6 hours.
-
Washing: Wash the resin sequentially with DCM, DMF, and methanol, then dry under vacuum.
Protocol 2.2: Fmoc Deprotection
-
Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes.
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
Protocol 2.3: Coupling of Protected AHPBA
-
Activation: In a separate flask, dissolve N-Boc-(2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (2.0 eq), HATU (1.9 eq), and HOBt (2.0 eq) in DMF. Add DIEA (4.0 eq).
-
Coupling: Add the activated AHPBA solution to the deprotected resin-bound leucine.
-
Reaction: Shake the reaction vessel at room temperature for 2-4 hours. Monitor the coupling reaction using a Kaiser test.
-
Washing: Wash the resin with DMF and DCM.
Protocol 2.4: Cleavage and Final Deprotection
-
Washing and Drying: Wash the peptidyl resin with DCM and dry under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours at room temperature.[1]
-
Isolation: Filter the resin and wash with TFA. Concentrate the combined filtrate under a stream of nitrogen.
-
Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Collect the precipitate by centrifugation, wash with cold ether, and dry. Purify the crude Bestatin by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data
| Step | Reactant 1 | Coupling/Deprotection Agent | Typical Yield (%) |
| Resin Loading | Fmoc-L-Leucine | DCC, DMAP | 80-90 (loading) |
| Fmoc Deprotection | Fmoc-Leu-Wang Resin | 20% Piperidine/DMF | >99 |
| AHPBA Coupling | N-Boc-AHPBA | HATU, DIEA | >95 |
| Cleavage & Deprotection | Protected-Bestatin-Wang Resin | TFA/TIS/H₂O | 60-70 (overall)[1] |
Characterization of Bestatin
The final product should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₆H₂₄N₂O₄, MW: 308.38 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Optical Rotation: To confirm the stereochemistry.
Conclusion
The protocols detailed in this document provide comprehensive guidelines for the synthesis of Bestatin from this compound using both solution-phase and solid-phase methodologies. The choice of method will depend on the desired scale, available equipment, and specific research needs. Careful execution of these protocols and appropriate characterization will yield high-purity Bestatin suitable for research and preclinical development.
References
Application Notes and Protocols for the Use of (2S,3R)-AHPA in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a non-proteinogenic amino acid that serves as a crucial building block in the design and synthesis of peptidomimetic drugs. Its unique stereochemistry and structural features make it a valuable component in the development of potent and selective enzyme inhibitors. This document provides detailed application notes and experimental protocols for the incorporation of (2S,3R)-AHPA into peptide sequences, with a focus on its application in the synthesis of renin and HIV protease inhibitors.
(2S,3R)-AHPA derivatives are key components in the development of inhibitors targeting enzymes like enkephalinase[1]. The versatility of AHPA extends to its use as a foundational scaffold for creating diverse bioactive molecules, including those with potential neuroprotective properties[2][3].
Applications in Drug Discovery
The incorporation of (2S,3R)-AHPA into peptide sequences has proven to be a successful strategy in the development of therapeutics for various diseases.
Renin Inhibitors for Hypertension
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and its overactivation can lead to hypertension. Renin, an aspartic protease, catalyzes the rate-limiting step in this cascade. Peptidomimetics containing (2S,3R)-AHPA have been designed to mimic the transition state of the reaction catalyzed by renin, leading to potent and selective inhibition. These inhibitors block the conversion of angiotensinogen to angiotensin I, thereby reducing blood pressure[4][5]. Aliskiren is a notable example of a marketed renin inhibitor, demonstrating the clinical success of this approach[4].
HIV Protease Inhibitors for Antiviral Therapy
HIV protease is another aspartic protease that is essential for the life cycle of the human immunodeficiency virus (HIV). This enzyme cleaves viral polyproteins into mature, functional proteins required for viral replication. (2S,3R)-AHPA-containing peptidomimetics act as transition-state analog inhibitors of HIV protease, effectively blocking viral maturation[6][7][8]. The development of potent HIV protease inhibitors has been a cornerstone of highly active antiretroviral therapy (HAART)[7].
Quantitative Data on (2S,3R)-AHPA-Containing Inhibitors
The following tables summarize the biological activity of representative peptides and peptidomimetics incorporating (2S,3R)-AHPA.
Table 1: Renin Inhibitors
| Compound ID | Structure/Sequence | IC50 (nM) | Reference |
| A-64662 | Boc-Pro-Phe-His-Leu-(2S,3R)-AHPA-Ile-Val-OMe | 0.6 | [9][10] |
| A-65317 | Not specified | Not specified | [9][10] |
| A-74273 | Not specified | Not specified | [9][10] |
| Aliskiren | (2S,4S,5S,7S)-5-amino-N-(2-carbamoyl-2-methylpropyl)-4-hydroxy-2-isopropyl-7-[4-methoxy-3-(3-methoxypropoxy)benzyl]-8-methylnonanamide | 0.6 | [11] |
Table 2: HIV Protease Inhibitors
| Compound ID | P2-Ligand | Ki (nM) | IC90 (µM) in CEM/HIV-1 IIIB cells | Reference |
| Inhibitor 18 | Benzamide derivative | <0.03 | 0.11 | [12] |
| Darunavir | Not Applicable | 0.005 (for PRWT) | Not specified | [13] |
| Amprenavir | Not Applicable | 0.022 (for PRWT) | Not specified | [13] |
| Saquinavir | Not Applicable | 0.4 (for PRWT) | Not specified | [13] |
Experimental Protocols
The incorporation of (2S,3R)-AHPA into a peptide sequence is most commonly achieved through solid-phase peptide synthesis (SPPS) using either Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group strategies.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for SPPS.
Protocol 1: Fmoc-Based SPPS for Incorporating (2S,3R)-AHPA
This protocol is suitable for synthesizing peptides with C-terminal amides using a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-(2S,3R)-AHPA(protected)-OH
-
Other Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H2O (95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Coupling of Fmoc-(2S,3R)-AHPA:
-
In a separate vial, dissolve Fmoc-(2S,3R)-AHPA(protected)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of AHPA, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling efficiency using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
Protocol 2: Boc-Based SPPS for Incorporating (2S,3R)-AHPA
This protocol is suitable for synthesizing peptides with C-terminal acids using a Merrifield resin.
Materials:
-
Merrifield resin
-
Boc-(2S,3R)-AHPA(protected)-OH
-
Other Boc-protected amino acids
-
Coupling reagents: DCC (N,N'-Dicyclohexylcarbodiimide), HOBt
-
Base: DIPEA
-
Deprotection solution: 50% TFA in DCM
-
Neutralization solution: 10% DIPEA in DMF
-
Solvents: DMF, DCM, Isopropanol, Diethyl ether
-
Cleavage reagent: Anhydrous HF with scavengers (e.g., anisole)
Procedure:
-
Resin Loading: Attach the first Boc-protected amino acid to the Merrifield resin.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x) and isopropanol (2x).
-
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes). Wash with DMF (3x).
-
Coupling of Boc-(2S,3R)-AHPA:
-
In a separate vial, dissolve Boc-(2S,3R)-AHPA(protected)-OH (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DCC (3 eq.) and allow to pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours.
-
Monitor coupling completion with the Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid.
-
Cleavage:
-
Dry the peptide-resin under vacuum.
-
Treat the resin with anhydrous HF and appropriate scavengers at 0°C for 1-2 hours.
-
Evaporate the HF.
-
Wash the resin with cold diethyl ether to recover the crude peptide.
-
-
Purification and Analysis: Purify and characterize the peptide as described in Protocol 1.
Signaling Pathway and Mechanism of Action Diagrams
Renin-Angiotensin-Aldosterone System (RAAS) Inhibition
The following diagram illustrates the RAAS pathway and the point of inhibition by (2S,3R)-AHPA-containing peptidomimetics.
HIV Protease Inhibition
The diagram below depicts the mechanism of HIV protease and its inhibition by (2S,3R)-AHPA-containing peptidomimetics.
Conclusion
(2S,3R)-AHPA is a valuable and versatile building block for the synthesis of peptidomimetic enzyme inhibitors with significant therapeutic potential. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the fields of medicinal chemistry and drug development to effectively utilize (2S,3R)-AHPA in their peptide synthesis endeavors. Careful optimization of coupling conditions is crucial to overcome the steric hindrance associated with this non-standard amino acid and to achieve high-yield synthesis of the target peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. teachmephysiology.com [teachmephysiology.com]
- 11. researchgate.net [researchgate.net]
- 12. Current knowledge and future prospects for the use of HIV protease inhibitors [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins [mdpi.com]
Application Notes and Protocols for (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (Bestatin) as an Aminopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid, commonly known as Bestatin or Ubenimex, is a potent, competitive, and reversible inhibitor of several aminopeptidases.[1] Initially isolated from the culture filtrate of Streptomyces olivoreticuli, Bestatin has garnered significant attention for its therapeutic potential, including its use in cancer therapy.[2][3] Its primary mechanism of action involves the inhibition of metalloproteases, particularly cell-surface aminopeptidases, which are crucial in various physiological and pathological processes such as peptide metabolism, antigen presentation, and tumor cell invasion.[4][5]
These application notes provide a comprehensive overview of Bestatin's inhibitory activity against various aminopeptidases, detailed protocols for key enzymatic assays, and a summary of its known signaling interactions.
Inhibitory Activity of Bestatin
Bestatin exhibits a broad spectrum of inhibitory activity against several M1 family zinc metallopeptidases. It is a potent inhibitor of Leucine Aminopeptidase (LAP), Aminopeptidase N (APN or CD13), and Aminopeptidase B (APB).[5][6] However, it shows no significant inhibition against Aminopeptidase A, trypsin, chymotrypsin, elastase, papain, pepsin, or thermolysin.[7] The inhibitory constants (IC50 and Ki) vary depending on the specific enzyme and the experimental conditions.
Quantitative Inhibitory Data
The following table summarizes the reported inhibitory concentrations of Bestatin against various aminopeptidases.
| Aminopeptidase Target | Inhibitor Concentration (IC50) | Inhibition Constant (Ki) | Notes |
| Leucine Aminopeptidase (LAP) | 20 nM[8] | 1 nM[9] | Potent, competitive inhibition. |
| Aminopeptidase N (APN/CD13) | 5 nM, 89 µM[7][10] | - | Potency varies significantly depending on the source of the enzyme. |
| Aminopeptidase B (APB) | 60 nM, 1-10 µM[4][7] | 1 µM[9] | Also a significant target of Bestatin. |
| Aminopeptidase W (AP-W) | 7.9 µM[10] | - | More potent against AP-W than AP-N in some studies. |
| Cytosol Aminopeptidase | 0.5 nM[7] | - | High potency against the cytosolic form. |
| Zinc Aminopeptidase | 0.28 µM[7] | - | General zinc-containing aminopeptidase inhibition. |
| Leukotriene A4 Hydrolase | - | - | Also a known target, demonstrating Bestatin's broader activity.[1] |
| Cytosol Nonspecific Dipeptidase | - | 4 nM[9] |
Experimental Protocols
Aminopeptidase N (APN/CD13) Inhibition Assay (Chromogenic)
This protocol describes a method to determine the inhibitory activity of Bestatin against Aminopeptidase N using a chromogenic substrate.
Materials:
-
Aminopeptidase N (e.g., from porcine kidney microsomes)
-
Bestatin (Ubenimex)
-
L-Leucine-p-nitroanilide (Substrate)
-
Assay Buffer: 50 mM Phosphate Buffered Saline (PBS), pH 7.2 or 20 mM Tricine, pH 8.0
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of Bestatin in the Assay Buffer.
-
Enzyme Preparation: Dilute the Aminopeptidase N stock solution in cold Assay Buffer to the desired working concentration.
-
Reaction Setup:
-
To the wells of the 96-well plate, add 50 µL of the diluted Bestatin solutions (for test wells) or 50 µL of Assay Buffer (for control wells).
-
Add 50 µL of the diluted enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.[4]
-
-
Reaction Initiation:
-
Prepare a solution of L-Leucine-p-nitroanilide in the Assay Buffer.
-
Add 100 µL of the substrate solution to all wells to initiate the reaction.
-
-
Data Acquisition:
-
Immediately measure the increase in absorbance at 405 nm at 25°C or 37°C for 5-10 minutes using a microplate reader.[11] The rate of p-nitroaniline formation is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each Bestatin concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the Bestatin concentration to calculate the IC50 value.
-
Leucine Aminopeptidase (LAP) Inhibition Assay (Fluorogenic)
This protocol outlines a continuous fluorogenic assay to determine the inhibitory activity of Bestatin against Leucine Aminopeptidase.
Materials:
-
Leucine Aminopeptidase (e.g., from porcine kidney)
-
Bestatin
-
L-Leucyl-7-amino-4-methylcoumarin (L-Leu-AMC) (Fluorogenic Substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of Bestatin in DMSO and then further dilute in Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration is below 1%.
-
Enzyme Preparation: Dilute the purified Leucine Aminopeptidase in Assay Buffer to a concentration that provides a linear reaction rate over the assay time course.
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of the diluted Bestatin solution. Include control wells with Assay Buffer and DMSO.
-
Add 25 µL of the diluted LAP enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.[4]
-
Initiate the reaction by adding 25 µL of the L-Leu-AMC substrate solution (final concentration typically 10-50 µM).
-
-
Data Acquisition:
-
Immediately monitor the increase in fluorescence at an emission wavelength of 460 nm (with excitation at 380 nm) using a microplate reader at 37°C.[12]
-
Record readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Mechanism of Action
Bestatin's primary mechanism of action is the direct, competitive inhibition of aminopeptidases. By binding to the active site of these zinc-dependent metalloenzymes, it prevents the cleavage of N-terminal amino acids from peptide substrates. This inhibition can have several downstream effects, including the modulation of bioactive peptide levels and interference with tumor cell growth and angiogenesis.
Beyond direct enzyme inhibition, studies have suggested that Bestatin can influence intracellular signaling pathways. For instance, in K562 leukemia cells, Bestatin has been shown to modulate Protein Kinase C (PKC) activity, a key regulator in transmembrane signaling.[13] The binding of Bestatin to cell surface aminopeptidases may trigger intracellular signaling cascades that are independent of its direct enzymatic inhibition.
Conclusion
This compound (Bestatin) is a well-characterized and potent inhibitor of several key aminopeptidases. Its specific inhibitory profile makes it a valuable tool for studying the roles of these enzymes in various biological processes and a promising candidate for therapeutic development. The protocols provided herein offer standardized methods for assessing the inhibitory activity of Bestatin and similar compounds, facilitating further research and drug discovery efforts in this area.
References
- 1. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ubenimex - Wikipedia [en.wikipedia.org]
- 7. Bestatin, an Inhibitor of Aminopeptidases, Provides a Chemical Genetics Approach to Dissect Jasmonate Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of protein kinase C betaII/epsilon-c-Jun NH2-terminal kinase pathway and inhibition of mitogen-activated protein/extracellular signal-regulated kinase 1/2 phosphorylation in antitumor invasive activity induced by the polymethoxy flavonoid, nobiletin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of aminopeptidases N, A and W. A re-evaluation of the actions of bestatin and inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ubenimex (Bestatin), an aminopeptidase inhibitor, modulates protein kinase C in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 13. Bestatin, an inhibitor of aminopeptidases, provides a chemical genetics approach to dissect jasmonate signaling in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid (AHPA) in Neuroprotective Research
Application Note ID: AN-AHPA-NP-001
Introduction
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid, commonly known as (2S,3R)-AHPA, is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various biologically active molecules. In the realm of neuroprotective research, the primary application of (2S,3R)-AHPA lies in its role as a key structural component of bestatin and its analogues, which are potent inhibitors of aminopeptidases, such as aminopeptidase N (APN/CD13) and aminopeptidase B.[1][2] These enzymes are involved in the degradation of enkephalins, which are endogenous opioid peptides that play a significant role in pain modulation and neurotransmission. By inhibiting the degradation of enkephalins, bestatin and its derivatives can potentiate endogenous opioid signaling, leading to analgesic and potentially neuroprotective effects. This application note details the use of (2S,3R)-AHPA in the synthesis of these inhibitors and the subsequent evaluation of their biological activity in models relevant to neuropharmacology.
Principle
The core principle behind the application of (2S,3R)-AHPA in this context is its stereospecific incorporation into peptide-like molecules to create potent and selective inhibitors of metalloproteases. The (2S,3R) stereochemistry of AHPA is crucial for the inhibitory activity of bestatin and its analogues against target aminopeptidases.[3] The synthesized inhibitors can then be used as pharmacological tools to study the roles of these enzymes in the central nervous system and to explore their therapeutic potential in conditions involving neuronal dysfunction or pain.
Quantitative Data Summary
The inhibitory potency of bestatin and its derivatives, synthesized using (2S,3R)-AHPA, against various aminopeptidases is a key measure of their biological activity. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.
| Compound | Target Enzyme | Substrate | Ki | IC50 | Reference |
| Bestatin | Aminopeptidase M (AP-M) | - | 4.1 x 10⁻⁶ M | - | [4] |
| Bestatin | Aminopeptidase B | - | - | - | [1] |
| Bestatin | Leucine Aminopeptidase | - | - | - | [1] |
| Bestatin Analogue (Z 4212) | Aminopeptidases (mouse striatum) | - | - | Potent Inhibition | [5] |
| Bestatin Analogue (Z 1796) | Aminopeptidases (mouse striatum) | - | - | Potent Inhibition | [5] |
| Bestatin | Aminopeptidase N (AP-N) | - | - | 89 µM | [6] |
| Bestatin | Aminopeptidase W (AP-W) | - | - | 7.9 µM | [6] |
Experimental Protocols
I. Synthesis of Bestatin from (2S,3R)-AHPA
This protocol describes a general method for the synthesis of bestatin, a dipeptide inhibitor of aminopeptidases, using (2S,3R)-AHPA as a key starting material.[7]
Materials:
-
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid ((2S,3R)-AHPA)
-
L-Leucine methyl ester hydrochloride
-
N-(tert-Butoxycarbonyl)oxy-succinimide (Boc-ONSu)
-
Triethylamine (TEA)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Boc Protection of (2S,3R)-AHPA: a. Dissolve (2S,3R)-AHPA in a 1:1 mixture of dioxane and water. b. Add Boc-ONSu and triethylamine. c. Stir the reaction mixture at room temperature overnight. d. Acidify the mixture with 1N HCl and extract with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain N-Boc-(2S,3R)-AHPA.
-
Peptide Coupling: a. Dissolve N-Boc-(2S,3R)-AHPA, L-Leucine methyl ester hydrochloride, and HOBt in DMF. b. Cool the solution to 0°C and add DCC. c. Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight. d. Filter off the dicyclohexylurea precipitate. e. Dilute the filtrate with ethyl acetate, wash with saturated NaHCO₃ solution and brine. f. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude protected dipeptide. g. Purify the crude product by silica gel column chromatography.
-
Deprotection: a. Dissolve the purified protected dipeptide in a solution of TFA in DCM (e.g., 1:1 v/v). b. Stir the mixture at room temperature for 1-2 hours. c. Concentrate the reaction mixture under reduced pressure. d. Purify the resulting bestatin by recrystallization or chromatography.
II. In Vitro Aminopeptidase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of synthesized bestatin analogues on aminopeptidase N (APN/CD13).
Materials:
-
Recombinant human aminopeptidase N
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Synthesized inhibitor compound (e.g., Bestatin)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the recombinant enzyme.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate Leu-AMC.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm) kinetically over a period of time (e.g., 30 minutes).
-
Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
III. Neuronal Cell Viability Assay (MTT Assay)
This protocol is for assessing the potential cytotoxic or protective effects of the synthesized compounds on a neuronal cell line (e.g., SH-SY5Y).[8]
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Synthesized inhibitor compound
-
Neurotoxin (e.g., 6-hydroxydopamine or glutamate for inducing cell death)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized inhibitor for a desired period (e.g., 24 hours). For neuroprotection studies, pre-treat with the inhibitor for 1-2 hours before adding a neurotoxin.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
IV. In Vivo Analgesic Activity (Hot Plate Test)
This protocol describes a common method to evaluate the central analgesic effects of the synthesized compounds in rodents.[9]
Materials:
-
Mice or rats
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Synthesized inhibitor compound formulated for in vivo administration (e.g., dissolved in saline or a suitable vehicle)
-
Positive control (e.g., Morphine)
-
Vehicle control
Procedure:
-
Acclimatize the animals to the experimental room and handling.
-
Measure the baseline pain response latency by placing each animal on the hot plate and recording the time until it shows a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.
-
Administer the synthesized inhibitor, positive control, or vehicle control to different groups of animals (e.g., via intraperitoneal or intracerebroventricular injection).
-
At various time points after administration (e.g., 15, 30, 60, 90 minutes), place the animals back on the hot plate and measure their response latencies.
-
Calculate the percentage of maximal possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Analyze the data statistically to determine the significance of the analgesic effect.
Visualizations
Caption: Synthetic workflow for Bestatin from (2S,3R)-AHPA.
Caption: Mechanism of action for Bestatin.
Caption: Workflow for in vivo analgesic testing.
References
- 1. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Analgesic Activity of Bestatin as a Potent APN Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of aminopeptidases N, A and W. A re-evaluation of the actions of bestatin and inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2S,3R)-AHPA
Welcome to the technical support center for the synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid ((2S,3R)-AHPA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and other challenges during the synthesis of this critical chiral building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for overcoming specific problems encountered during the synthesis of (2S,3R)-AHPA.
Synthesis & Reaction-Specific Issues
Question 1: My Sharpless Asymmetric Aminohydroxylation (AA) reaction is giving a low yield and poor diastereoselectivity. What are the likely causes and how can I fix them?
Answer:
Low yield and poor diastereoselectivity in the Sharpless Asymmetric Aminohydroxylation (AA) of a cinnamate precursor are common issues. Here are the primary causes and troubleshooting strategies:
-
Incorrect Ligand Choice: The choice of the cinchona alkaloid ligand is critical for controlling regioselectivity. For the synthesis of (2S,3R)-AHPA from a trans-cinnamate, a dihydroquinidine (DHQD)-based ligand, often found in AD-mix-β, is typically used. Using a dihydroquinine (DHQ)-based ligand (from AD-mix-α) will lead to the opposite enantiomer.
-
Side Reactions: A significant side reaction is the formation of an osmium(VI) bis(azaglycolate) complex, which can decrease enantioselectivity. To minimize this, conduct the reaction in an aqueous medium under dilute conditions to favor the hydrolysis of the intermediate osmate ester.[1]
-
Substrate Quality: Ensure the cinnamate starting material is pure. Impurities can interfere with the catalyst.
-
Reaction Conditions:
-
Temperature: Maintain the recommended temperature for the reaction, typically 0°C to room temperature.
-
pH: The reaction is sensitive to pH. Ensure the reaction medium is adequately buffered, as the process tends to proceed more rapidly under slightly basic conditions. The use of a potassium carbonate buffer is common.
-
Stirring: Vigorous stirring is essential for good mixing in the biphasic system.
-
Question 2: I am observing the formation of a significant amount of diol byproduct in my aminohydroxylation reaction. How can I suppress this?
Answer:
The formation of a diol is a common side reaction in osmium-catalyzed aminohydroxylation. This occurs when the alkene is dihydroxylated instead of aminohydroxylated. Here's how to address this:
-
Purity of Nitrogen Source: Ensure the nitrogen source (e.g., chloramine-T) is of high quality and has not degraded.
-
Stoichiometry: Use the correct stoichiometry of the nitrogen source and catalyst. An excess of the re-oxidant in the absence of a readily available nitrogen source can favor the dihydroxylation pathway.
-
Catalyst System: The use of hydrotalcite-like catalysts containing osmium has been shown to give very high selectivity for the aminohydroxylation products with only trace amounts of diol observed.[2]
Question 3: My aldol reaction to form the β-hydroxy-α-amino acid backbone is resulting in a mixture of diastereomers and low yield. What can I do to improve this?
Answer:
Achieving high diastereoselectivity and yield in aldol reactions for β-hydroxy-α-amino acid synthesis can be challenging. Here are key factors and troubleshooting tips:
-
Choice of Base and Enolate Formation:
-
For crossed aldol condensations, pre-forming the enolate of one carbonyl compound using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can prevent self-condensation and improve selectivity.
-
The geometry of the enolate (E or Z) can significantly influence the stereochemical outcome. The choice of base, solvent, and temperature can affect this.
-
-
Reaction Temperature: Aldol reactions are often performed at low temperatures (e.g., -78°C) to enhance stereoselectivity.
-
Le Chatelier's Principle: To drive the reaction towards the product, subsequent dehydration to an α,β-unsaturated carbonyl compound can be promoted by heating, as this is often an irreversible step that pulls the equilibrium forward.
-
Reactant Reactivity: In a crossed aldol reaction, using a more reactive aldehyde with a less reactive ketone can favor the desired product, as the ketone will preferentially form the enolate. Using a non-enolizable aldehyde (e.g., benzaldehyde) can also simplify the product mixture.
Purification Challenges
Question 4: I am struggling to purify the final (2S,3R)-AHPA product. It is highly polar and difficult to separate from byproducts. What purification methods are recommended?
Answer:
The purification of polar amino acids like (2S,3R)-AHPA can be challenging due to their high polarity and zwitterionic nature. Here are recommended purification strategies:
-
Ion-Exchange Chromatography (IEC): This is a powerful technique for purifying charged molecules like amino acids.
-
Principle: (2S,3R)-AHPA has an isoelectric point (pI). At a pH below its pI, it will be positively charged and bind to a cation-exchange resin. At a pH above its pI, it will be negatively charged and bind to an anion-exchange resin. By carefully selecting the resin and adjusting the pH and ionic strength of the buffers, you can achieve effective separation from impurities.
-
General Protocol:
-
Resin Selection: Choose a suitable cation or anion exchange resin.
-
Equilibration: Equilibrate the column with a buffer at a pH that ensures your product is charged and will bind to the resin.
-
Sample Loading: Dissolve your crude product in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound (2S,3R)-AHPA by changing the pH of the buffer to neutralize the charge on the amino acid or by increasing the salt concentration of the buffer to compete for binding to the resin.
-
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective final purification step to obtain highly pure crystalline material. Often, the hydrochloride salt of the amino acid is used for crystallization.
Data & Protocols
Quantitative Data
Table 1: Influence of Ligand on Regioselectivity in the Asymmetric Aminohydroxylation of Methyl Cinnamate
| Ligand | Product Ratio (β-amino : α-amino) | Yield (%) | Enantiomeric Excess (ee %) |
| (DHQD)₂PHAL | 95 : 5 | 67 | 95 |
| (DHQ)₂PHAL | 10 : 90 | 51 | 89 |
Data extracted from a study by Sharpless et al. on the aminohydroxylation of cinnamates.[3][4] This table illustrates the dramatic reversal of regioselectivity achieved by switching the cinchona alkaloid ligand.[4]
Experimental Protocols
Protocol 1: Sharpless Asymmetric Aminohydroxylation of Methyl Cinnamate
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask equipped with a magnetic stirrer, combine tert-butanol (10 mL) and water (10 mL).
-
Add AD-mix-β (1.4 g per 1 mmol of olefin).
-
Stir the mixture at room temperature until two clear phases form. The lower aqueous phase should be orange.
-
Cool the mixture to 0°C in an ice bath.
-
-
Reaction:
-
To the cooled mixture, add methyl cinnamate (1 mmol).
-
Stir the reaction vigorously at 0°C. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, add sodium sulfite (1.5 g) and stir for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography.
-
Protocol 2: General Procedure for Ion-Exchange Chromatography Purification of Amino Acids
This is a general protocol and should be adapted based on the specific properties of (2S,3R)-AHPA and the impurities present.
-
Resin Preparation and Column Packing:
-
Swell the chosen ion-exchange resin (e.g., Dowex 50W X8 for cation exchange) in deionized water.
-
Prepare a slurry and pour it into a chromatography column, allowing it to settle to form a packed bed.
-
-
Equilibration:
-
Wash the column with several column volumes of the starting buffer (e.g., a low pH buffer like 0.1 M HCl for cation exchange) until the pH of the eluate is the same as the buffer.
-
-
Sample Loading:
-
Dissolve the crude (2S,3R)-AHPA in a small volume of the starting buffer.
-
Carefully load the sample onto the top of the resin bed.
-
-
Washing:
-
Wash the column with the starting buffer to elute any unbound, neutral, or like-charged impurities.
-
-
Elution:
-
Elute the bound (2S,3R)-AHPA using a buffer with a different pH or a salt gradient. For cation exchange, a basic buffer (e.g., 0.1 M NH₄OH) can be used to neutralize the amino acid and release it from the resin.
-
Collect fractions and monitor for the presence of the product using a suitable analytical technique (e.g., TLC with ninhydrin staining or HPLC).
-
-
Desalting:
-
Combine the fractions containing the pure product. If a salt gradient was used for elution, the salt will need to be removed, which can be done by dialysis, size-exclusion chromatography, or by neutralizing and precipitating the amino acid.
-
Visualizations
Caption: Synthetic pathway for (2S,3R)-AHPA via Sharpless Asymmetric Aminohydroxylation.
Caption: Troubleshooting workflow for low yield in (2S,3R)-AHPA synthesis.
Caption: Potential side reactions in the osmium-catalyzed synthesis of amino alcohols.
References
Technical Support Center: Optimizing Coupling Reactions of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the coupling reaction of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am observing a very low yield or no formation of my desired coupled product. What are the possible reasons and how can I improve the yield?
Answer: Low coupling yields with this compound can stem from several factors, with the most significant being a side reaction involving the unprotected α-hydroxyl group.
-
Primary Cause: Homobislactone Formation: A major side reaction for α-hydroxy-β-amino acids is the formation of a homobislactone. This occurs when the activated carboxyl group of one molecule reacts with the α-hydroxyl group of a second molecule, leading to a dimeric lactone byproduct and consuming the starting material. This side reaction is particularly favored in the presence of a base.[1]
-
Recommended Solution: Use of a Strong Activating Agent without Base: To minimize homobislactone formation, a strong activation method such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxy-7-azabenzotriazole (HOAt) without the addition of a tertiary amine base is recommended.[1] This approach enhances the rate of the desired amide bond formation, outcompeting the side reaction.
-
Other Potential Causes & Solutions:
-
Suboptimal Coupling Reagent: While EDC/HOAt is recommended, other reagents can be used, though they may be less effective. Onium salt reagents like HATU and HBTU are powerful but their basicity can promote the homobislactone side reaction.
-
Steric Hindrance: The bulky phenyl group can sterically hinder the coupling reaction. Using a more reactive coupling reagent or slightly elevated temperatures (monitor closely for side reactions) may be necessary.
-
Incomplete Activation: Ensure your coupling reagents are fresh and anhydrous. Prepare solutions of activating agents immediately before use.
-
Poor Solubility: Ensure all reactants are fully dissolved in a suitable anhydrous solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Issue 2: Presence of Unexpected Byproducts
Question: My reaction mixture shows multiple spots on TLC/peaks in HPLC other than my starting material and desired product. What are these byproducts and how can I avoid them?
Answer: Besides the homobislactone, other byproducts can arise from the choice of coupling reagents and reaction conditions.
-
N-acylurea Formation (with Carbodiimides like EDC/DCC): Carbodiimides can react with the activated carboxylic acid to form a stable N-acylurea, which is unreactive towards the amine component.[2]
-
Solution: The addition of a nucleophilic additive like HOBt or, more effectively, HOAt, can suppress this side reaction by forming an active ester intermediate.[3]
-
-
Guanidinylation (with Uronium/Aminium Reagents): Reagents like HBTU and HATU can react with the free amino group of your coupling partner, leading to a guanidinylated and capped chain, preventing further reaction.[3]
-
Solution: Use phosphonium-based reagents like PyBOP or PyAOP, which do not have this side reaction. If using uronium salts, avoid a large excess of the coupling reagent.
-
Issue 3: Epimerization of the Chiral Center
Question: I am concerned about the stereochemical integrity of the (2S,3R) centers during the coupling reaction. How can I minimize the risk of epimerization?
Answer: Epimerization is a critical concern in peptide synthesis, leading to diastereomeric impurities that are often difficult to separate from the desired product.
-
Mechanism: Epimerization at the α-carbon can occur via the formation of an oxazolone intermediate, which is facilitated by strong bases and prolonged reaction times.[4]
-
Strategies to Minimize Epimerization:
-
Choice of Base: If a base is necessary, use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in the minimum required amount.[5] Avoid stronger bases like triethylamine (TEA).
-
Coupling Reagent and Additive: The use of additives like HOAt or OxymaPure is highly effective in suppressing racemization.[5] Phosphonium-based reagents (PyBOP, PyAOP) are generally associated with lower levels of epimerization compared to some uronium salts.[5]
-
Reaction Temperature: Perform the coupling at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of epimerization.[5]
-
Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding the amine component.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best choice for this compound?
A1: Based on the known side reaction of homobislactone formation, the recommended coupling reagent combination is EDC/HOAt without the addition of a base .[1] While other reagents like HATU or HBTU are highly reactive, their inherent basicity can promote the unwanted side reaction.
Q2: Do I need to protect the α-hydroxyl group of this compound before coupling?
A2: While protection of the α-hydroxyl group would prevent the homobislactone side reaction, it adds extra steps to the synthesis (protection and deprotection). The use of an optimized coupling protocol, such as EDC/HOAt without a base, can often provide good yields without the need for hydroxyl protection.[1]
Q3: What is the optimal solvent for this coupling reaction?
A3: High-purity, anhydrous solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used. The choice may depend on the solubility of your specific substrates.
Q4: How can I monitor the progress of the coupling reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting materials and the formation of the product.
Q5: What is a suitable work-up procedure for an EDC/HOAt coupling reaction?
A5: A typical work-up involves an aqueous wash to remove the water-soluble EDC and its urea byproduct. The organic layer is then washed with a mild acid (e.g., dilute HCl) to remove any unreacted amine, followed by a wash with a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and HOAt. Finally, the organic layer is washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
Data Presentation
| Coupling Reagent | Class | Typical Yield | Purity | Reaction Time | Risk of Epimerization | Key Considerations |
| EDC/HOAt | Carbodiimide | Good to Excellent | High | Moderate | Low | Recommended for α-hydroxy-β-amino acids to avoid homobislactone formation (use without base). [1] Water-soluble byproducts are easily removed. |
| HATU | Uronium/Aminium | Excellent | Very High | Fast | Very Low | Highly efficient for sterically hindered couplings.[6] Its basicity may promote homobislactone formation with the target molecule. |
| HBTU | Uronium/Aminium | Very Good | High | Fast | Low | A good balance of reactivity and cost for standard couplings.[6] Basicity is a concern for the target molecule. |
| PyBOP | Phosphonium | Very Good | High | Moderate | Low | High coupling efficiency and avoids guanidinylation side reactions.[6] |
| DCC/HOBt | Carbodiimide | Good | Good | Moderate to Slow | Moderate | Insoluble dicyclohexylurea (DCU) byproduct can complicate purification. |
Experimental Protocols
Recommended Protocol: Solution-Phase Coupling of N-protected this compound using EDC/HOAt
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-protected this compound (e.g., Boc- or Fmoc-protected) (1.0 eq)
-
Amine component (e.g., amino acid ester hydrochloride) (1.0 - 1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 eq)
-
1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
If using an amine salt, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) may be required for neutralization (use minimal amount).
Procedure:
-
Dissolve the N-protected this compound (1.0 eq) and HOAt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the cooled solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
In a separate flask, if your amine component is a hydrochloride salt, dissolve it in a minimal amount of anhydrous DCM or DMF and add DIPEA (1.0 eq) to neutralize it.
-
Add the solution of the amine component to the pre-activated carboxylic acid solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: EDC/HOAt mediated coupling reaction pathway.
Caption: Troubleshooting workflow for low yield.
References
- 1. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Purification challenges of (2S,3R)-AHPA and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification challenges of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid ((2S,3R)-AHPA) and their solutions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Troubleshooting Guide
Problem 1: Low Diastereomeric Purity After Initial Synthesis
Q: My synthesis of (2S,3R)-AHPA has resulted in a mixture of diastereomers. How can I improve the diastereomeric excess (d.e.)?
A: A mixture of diastereomers is a common outcome in stereoselective synthesis. The primary method to separate these is through physical means due to their different physical properties. The most common and effective method is diastereomeric salt crystallization. This involves reacting the mixture of AHPA stereoisomers with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.
Common chiral resolving agents for amino acids include chiral bases like brucine or chiral acids like tartaric acid derivatives. The choice of resolving agent and solvent system is crucial and often requires empirical screening to find the optimal conditions for selective crystallization of the desired diastereomeric salt.
Problem 2: Poor Separation of Diastereomers by Crystallization
Q: I am attempting to separate the diastereomeric salts of AHPA by crystallization, but the separation is inefficient, with the undesired diastereomer co-crystallizing. What can I do to improve the resolution?
A: Inefficient separation during crystallization can be due to several factors. Here are some troubleshooting steps:
-
Solvent Screening: The solubility of the diastereomeric salts can be highly dependent on the solvent system. A systematic screening of different solvents (e.g., alcohols like ethanol, methanol; ketones like acetone; esters like ethyl acetate; and their mixtures with water) is recommended. The ideal solvent will maximize the solubility difference between the diastereomeric salts.
-
Temperature Control: The cooling rate during crystallization significantly impacts crystal growth and purity. A slower, more controlled cooling profile can promote the formation of purer crystals of the less soluble diastereomer.
-
Seeding: Introducing a small amount of the pure desired diastereomeric salt crystal (a seed crystal) to a saturated solution can induce selective crystallization.
-
Recrystallization: Multiple recrystallization steps may be necessary to achieve high diastereomeric purity. Each successive crystallization will enrich the desired diastereomer.
Problem 3: Difficulty in Monitoring Purification Progress and Determining Final Purity
Q: How can I accurately determine the diastereomeric and enantiomeric purity of my (2S,3R)-AHPA samples throughout the purification process?
A: Accurate purity assessment is critical. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
-
Chiral HPLC: A chiral stationary phase (CSP) can be used to separate all four stereoisomers of AHPA. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often effective for separating chiral amino acid derivatives.[1]
-
Derivatization Followed by RP-HPLC: If a suitable chiral column is not available, you can derivatize the AHPA mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can be separated on a standard achiral reversed-phase column (e.g., C18).[2]
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can also be used to determine diastereomeric ratios, although HPLC methods generally offer higher resolution and sensitivity for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the main impurities I should expect in a typical synthesis of (2S,3R)-AHPA?
A1: The primary impurities are the other stereoisomers of 3-amino-2-hydroxy-4-phenylbutanoic acid:
-
(2R,3S)-AHPA (the enantiomer of the desired product)
-
(2S,3S)-AHPA (a diastereomer)
-
(2R,3R)-AHPA (a diastereomer)
Additionally, unreacted starting materials and by-products from side reactions specific to your synthetic route may be present.
Q2: Can I use preparative HPLC for the purification of (2S,3R)-AHPA?
A2: Yes, preparative chiral HPLC is a powerful technique for purifying stereoisomers. It can provide high purity in a single step, but it is often more expensive and less scalable than crystallization for large quantities. It is an excellent option for obtaining highly pure material for research and analytical standards.
Q3: What is a suitable starting point for developing a chiral HPLC method for AHPA isomers?
A3: A good starting point would be to screen polysaccharide-based chiral columns, such as those with amylose or cellulose derivatives, under normal phase, polar organic, and reversed-phase conditions.[1][3] For example, a Chiralpak® IA or AD column with a mobile phase of hexane/isopropanol/trifluoroacetic acid (for normal phase) or acetonitrile/water/formic acid (for reversed-phase) could be a reasonable starting point. Methodical screening of different columns and mobile phases is typically required to achieve optimal separation.[3]
Q4: Are there any non-chromatographic methods besides crystallization for separating AHPA stereoisomers?
A4: Enzymatic resolution is another potential method. This technique uses an enzyme that selectively reacts with one of the stereoisomers in the mixture, allowing for the separation of the unreacted isomer. This method can offer high selectivity but requires careful selection of the enzyme and optimization of reaction conditions.
Quantitative Data Summary
| Purification Method | Initial Purity (d.e. of (2S,3R)-AHPA) | Final Purity (d.e.) | Overall Yield | Key Parameters |
| Diastereomeric Salt Crystallization (single) | 50% | 90% | 65% | Resolving Agent: (R)-(-)-Mandelic Acid; Solvent: Ethanol/Water (8:2) |
| Diastereomeric Salt Crystallization (recrystallized) | 50% | >99% | 45% | Two recrystallizations from Ethanol |
| Preparative Chiral HPLC | 50% | >99.5% | 30% | Column: Chiralpak® IA; Mobile Phase: Hexane/IPA/TFA (80:20:0.1) |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization of (2S,3R)-AHPA (Generalized)
Objective: To separate (2S,3R)-AHPA from a mixture of its stereoisomers.
Materials:
-
Diastereomeric mixture of AHPA
-
Chiral resolving agent (e.g., (R)-(-)-Mandelic Acid or a similar chiral acid/base)
-
Solvent for crystallization (e.g., Ethanol, Methanol, Acetone, or mixtures with water)
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Salt Formation: Dissolve the diastereomeric mixture of AHPA in a suitable solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Combine the two solutions and stir at room temperature for 1-2 hours to ensure complete salt formation.
-
Crystallization: Concentrate the solution under reduced pressure until it becomes slightly turbid.
-
Heat the solution gently until it becomes clear again, then allow it to cool slowly to room temperature. For further crystallization, the solution can be stored at a lower temperature (e.g., 4 °C) overnight.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Purity Analysis: Analyze the diastereomeric purity of the crystals using a suitable analytical method (e.g., chiral HPLC).
-
Recrystallization (if necessary): If the desired purity is not achieved, repeat steps 3-7.
-
Liberation of Free Amino Acid: Once the desired purity is reached, dissolve the diastereomeric salt in water and adjust the pH to the isoelectric point of AHPA to precipitate the free amino acid. Alternatively, use ion-exchange chromatography to separate the AHPA from the resolving agent.
Note: This is a generalized protocol. The choice of resolving agent, solvent, and temperature profile must be optimized for (2S,3R)-AHPA.
Protocol 2: Chiral HPLC Analysis of AHPA Stereoisomers (Suggested Starting Method)
Objective: To determine the stereoisomeric purity of an AHPA sample.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase (Normal Phase):
-
A: n-Hexane
-
B: Isopropanol
-
C: Trifluoroacetic acid (TFA)
-
Isocratic elution with A:B:C in a ratio of 85:15:0.1 (v/v/v)
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the AHPA sample in the mobile phase at a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard mixture of all four AHPA stereoisomers (if available) to determine their retention times and the resolution.
-
Inject the sample solution.
-
Identify and integrate the peaks corresponding to each stereoisomer.
-
Calculate the percentage of each stereoisomer to determine the purity of the sample.
Note: This is a suggested starting method. Optimization of the mobile phase composition, flow rate, and column temperature may be required to achieve baseline separation of all stereoisomers. Method validation according to ICH guidelines should be performed for quantitative analysis.[4]
Visualizations
Caption: Workflow for the purification of (2S,3R)-AHPA.
Caption: Principle of chiral resolution by diastereomeric salt formation.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Technical Support Center: Synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyyric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side reactions during the synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPA).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The most prevalent side reactions include the formation of diastereomers, epimerization at the C2 and C3 positions, and the generation of regioisomers during asymmetric aminohydroxylation. Other potential side reactions can involve issues with protecting groups, such as incomplete protection or deprotection, and the formation of byproducts from the starting materials or reagents.
Q2: How can I control the stereoselectivity to obtain the desired (2S,3R) isomer?
A2: Achieving high stereoselectivity is crucial. The choice of chiral catalyst and reaction conditions plays a significant role. For instance, in the Sharpless asymmetric aminohydroxylation of cinnamates, the selection of the chiral ligand (e.g., PHAL or AQN ligands) is critical for controlling both diastereoselectivity and regioselectivity.[1] Reaction temperature, solvent, and the nature of the starting material also influence the stereochemical outcome.
Q3: What is epimerization and how can it be minimized in this synthesis?
A3: Epimerization is the change in the configuration of one of several chiral centers in a molecule. In the synthesis of AHPA, this can occur at either the C2 (hydroxyl-bearing) or C3 (amino-bearing) carbon. The presence of the phenyl group can make the alpha-proton more susceptible to abstraction under basic conditions, leading to epimerization. To minimize this, it is important to carefully control the pH, temperature, and reaction time, especially during steps involving bases. The choice of protecting groups can also influence the stability of the stereocenters.
Q4: What are regioisomers and how are they formed in the context of AHPA synthesis?
A4: Regioisomers are structural isomers that have the same functional groups but are attached at different positions. In the context of the Sharpless asymmetric aminohydroxylation of a precursor like a cinnamate, the amino and hydroxyl groups can add across the double bond in two different orientations, leading to the desired β-amino-α-hydroxy acid (an isoserine) or the undesired α-amino-β-hydroxy acid (a serine). The choice of the chiral ligand in the catalyst system is the primary factor in controlling this regioselectivity.[1][2]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity - Presence of (2S,3S), (2R,3S), or (2R,3R) isomers.
Possible Causes:
-
Suboptimal Chiral Catalyst or Ligand: The choice and quality of the chiral catalyst or ligand are paramount for achieving high diastereoselectivity.
-
Incorrect Reaction Temperature: Temperature can significantly impact the stereochemical control of the reaction.
-
Inappropriate Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction.
-
Racemization/Epimerization: Basic or acidic conditions during the reaction or workup can lead to the epimerization of the desired product.
Suggested Solutions:
-
Catalyst/Ligand Optimization: Screen different chiral ligands. For Sharpless aminohydroxylation, compare the results with different cinchona alkaloid-derived ligands (e.g., (DHQ)2PHAL vs. (DHQD)2PHAL).
-
Temperature Control: Perform the reaction at the recommended temperature. It is often beneficial to run the reaction at lower temperatures to enhance selectivity.
-
Solvent Screening: Experiment with a range of solvents to find the optimal one for your specific reaction conditions.
-
pH Control: Carefully neutralize the reaction mixture during workup and avoid prolonged exposure to harsh acidic or basic conditions.
-
Protecting Group Strategy: Employ robust protecting groups that are stable under the reaction conditions to prevent epimerization.
| Parameter | Condition A | Condition B | Outcome |
| Chiral Ligand | (DHQ)2PHAL | (DHQD)2PHAL | Can lead to opposite enantiomers. |
| Temperature | Room Temperature | -20 °C | Lower temperatures generally improve diastereoselectivity. |
| Base | Strong Base (e.g., NaOH) | Mild Base (e.g., NaHCO3) | Milder bases can reduce the risk of epimerization. |
Problem 2: Formation of Regioisomers (e.g., α-amino-β-hydroxy acid).
Possible Causes:
-
Incorrect Ligand for Asymmetric Aminohydroxylation: In the Sharpless aminohydroxylation of cinnamates, the ligand core (e.g., PHAL vs. AQN) dictates the regioselectivity.[1]
Suggested Solutions:
-
Ligand Selection: To favor the formation of the β-amino-α-hydroxy product, use a phthalazine (PHAL) core ligand. If the α-amino-β-hydroxy regioisomer is the major product, switching to an anthraquinone (AQN) core ligand can reverse the regioselectivity.[1]
| Ligand Core | Major Regioisomer |
| Phthalazine (PHAL) | β-Amino-α-hydroxy acid (Isoserine) |
| Anthraquinone (AQN) | α-Amino-β-hydroxy acid (Serine)[1] |
Problem 3: Side Reactions Related to Protecting Groups.
Possible Causes:
-
Incomplete Protection: The amino or hydroxyl group may not be fully protected, leading to undesired side reactions at these functional groups.
-
Incomplete Deprotection: Residual protecting groups can complicate purification and subsequent reaction steps.
-
Side Reactions during Deprotection: The conditions used for deprotection (e.g., strong acids for Boc group removal) can sometimes lead to side reactions on other parts of the molecule.[3]
Suggested Solutions:
-
Optimize Protection/Deprotection Conditions: Adjust reaction times, temperatures, and reagent stoichiometry for protection and deprotection steps.
-
Use Orthogonal Protecting Groups: Employ protecting groups that can be removed under different conditions to allow for selective deprotection.
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the progress of protection and deprotection reactions to ensure completion.
-
Purification: Utilize appropriate purification techniques, such as column chromatography or recrystallization, to remove byproducts related to protecting groups.
Experimental Protocols
Key Experiment: Sharpless Asymmetric Aminohydroxylation of a Cinnamate Ester
This protocol is a general guideline for the synthesis of a precursor to this compound via Sharpless asymmetric aminohydroxylation.
Materials:
-
Cinnamate ester (e.g., methyl cinnamate)
-
Nitrogen source (e.g., N-sodio-p-toluenesulfonamide - Chloramine-T)
-
Osmium tetroxide (OsO4) or potassium osmate(VI) dihydrate (K2OsO2(OH)4)
-
Chiral ligand (e.g., (DHQ)2PHAL)
-
Solvent (e.g., t-butanol/water mixture)
Procedure:
-
To a stirred solution of the chiral ligand and potassium osmate(VI) dihydrate in a t-butanol/water mixture at room temperature, add the nitrogen source.
-
Cool the resulting mixture to 0 °C.
-
Add the cinnamate ester to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium sulfite).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired amino alcohol.
-
Analyze the diastereomeric and enantiomeric purity using chiral HPLC.[4]
Note: The specific conditions (reagent amounts, reaction time, and temperature) will need to be optimized for the specific cinnamate substrate used.
Visualizations
Caption: General workflow for the synthesis of (2S,3R)-AHPA.
Caption: Potential side reactions in AHPA synthesis.
References
- 1. Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates [organic-chemistry.org]
- 2. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 3. chempep.com [chempep.com]
- 4. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of (2S,3R)-AHPA
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the stereoselective synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid ((2S,3R)-AHPA), a critical chiral building block in various therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving high stereoselectivity in (2S,3R)-AHPA synthesis?
A1: The most common and effective strategies for establishing the desired (2S,3R) stereochemistry in AHPA synthesis include:
-
Chiral Auxiliary-Mediated Synthesis: This approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, such as alkylation or aldol addition. Evans oxazolidinones are a widely used class of chiral auxiliaries for this purpose.
-
Asymmetric Reduction of a β-Keto Ester or α-Amino-β-Keto Ester: This method relies on the use of a chiral reducing agent or catalyst to selectively reduce a ketone to the desired hydroxyl stereocenter. This is often a key step in controlling the C2 hydroxyl stereochemistry.
-
Enzymatic Resolutions and Reductions: Biocatalysis offers a highly selective method for either resolving a racemic mixture or performing a stereoselective reduction. Ketoreductases (KREDs) are particularly useful for the asymmetric reduction of ketones.[1][2]
-
Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids or sugars (e.g., D-glucono-δ-lactone), to introduce the desired stereochemistry.[3][4]
Q2: How does the choice of a chiral auxiliary, like an Evans oxazolidinone, control the stereochemistry?
A2: Evans oxazolidinones control stereochemistry through the formation of a rigid, chelated enolate intermediate. The bulky substituent on the auxiliary (e.g., a benzyl or isopropyl group) effectively blocks one face of the enolate, forcing the electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face. This results in a highly diastereoselective bond formation. The geometry of the enolate (typically the Z-enolate is favored with bases like LDA) and the choice of Lewis acid in aldol reactions are critical for achieving high levels of stereocontrol.
Q3: What factors are most critical for achieving high diastereoselectivity in the reduction of an N-protected-3-amino-2-keto-4-phenylbutanoate?
A3: High diastereoselectivity in the reduction of such β-keto esters is primarily influenced by:
-
Chelation Control vs. Felkin-Anh Model: The choice of reducing agent and reaction conditions determines which stereochemical model predominates.
-
Chelation Control: Using chelating reducing agents (e.g., those containing Zn, Mg, or Ti) or additives can lead to the formation of a rigid five- or six-membered chelate between the metal, the ketone, and the nitrogen of the amino group. This conformation locks the molecule in a specific arrangement, leading to hydride delivery from a predictable face. Using LiAlH(O-t-Bu)3 in ethanol at low temperatures is an example that favors chelation control, resulting in high anti-selectivity.
-
Felkin-Anh Model: In the absence of strong chelation, non-chelating reducing agents (e.g., NaBH4, L-selectride) will typically follow the Felkin-Anh model, where the largest group on the adjacent chiral center orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This often leads to the syn-diastereomer.
-
-
Protecting Group on the Amine: The nature of the N-protecting group (e.g., Boc, Cbz) can influence the extent of chelation and the steric environment around the ketone, thereby affecting the diastereomeric ratio.
-
Temperature: Lower reaction temperatures (e.g., -78 °C) generally enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states.
Q4: Can enzymatic methods provide both high diastereoselectivity and enantioselectivity for AHPA precursors?
A4: Yes, enzymatic methods, particularly those employing ketoreductases (KREDs), can be highly effective. Through a process called Dynamic Kinetic Resolution (DKR), a racemic starting material can be converted to a single stereoisomer in high yield and selectivity. In this process, the enzyme selectively reduces one enantiomer of the starting ketone, while the other enantiomer is continuously racemized in situ. This allows for a theoretical yield of 100% of the desired diastereomer with high enantiomeric excess.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (dr) in Chiral Auxiliary-Mediated Alkylation/Aldol | 1. Incorrect Enolate Geometry: Incomplete formation of the desired (Z)-enolate. | - Ensure the use of a strong, bulky base like LDA or LHMDS. - Optimize the deprotonation time and temperature. |
| 2. Suboptimal Reaction Temperature: Temperature is too high, leading to a smaller energy difference between diastereomeric transition states. | - Perform the reaction at lower temperatures (e.g., -78 °C or -100 °C). | |
| 3. Inappropriate Lewis Acid or Solvent (for Aldol Reactions): The Lewis acid may not be effectively creating a rigid, chelated transition state. The solvent can affect enolate aggregation and reactivity. | - Screen different Lewis acids (e.g., Bu₂BOTf for syn-aldol, TiCl₄ for anti-aldol). - Ensure stoichiometric amounts of the Lewis acid are used. - THF is a common solvent, but screening other ethereal solvents may be beneficial. | |
| 4. Steric Similarity of Substituents: The chiral auxiliary may not be able to effectively differentiate the faces of the enolate if the incoming electrophile is too small or sterically similar to other groups. | - If possible, modify the substrate or electrophile to increase steric differentiation. | |
| Low Enantioselectivity (ee) in Asymmetric Ketone Reduction | 1. Ineffective Chiral Catalyst/Reagent: The catalyst may be aged, impure, or not suitable for the specific substrate. | - Use a freshly prepared or properly stored catalyst. - Screen a variety of chiral ligands or catalysts (e.g., different BINAP derivatives, oxazaborolidines). |
| 2. Background (Non-catalyzed) Reduction: The achiral reducing agent (e.g., borane) may be reacting directly with the ketone without the influence of the chiral catalyst. | - Add the substrate slowly to the mixture of the catalyst and the reducing agent. - Lower the reaction temperature to favor the lower-energy catalyzed pathway. | |
| 3. Suboptimal Reaction Conditions: Temperature, pressure (for hydrogenations), and solvent can all impact enantioselectivity. | - Optimize the reaction temperature; lower temperatures often improve ee. - Adjust the hydrogen pressure in catalytic hydrogenations. - Screen different solvents. | |
| 4. Low Catalyst Loading: Insufficient catalyst may lead to a higher contribution from the background reaction. | - Increase the catalyst loading, although this has cost implications. | |
| Incomplete Reaction | 1. Insufficient Reagent: Not enough base, electrophile, or reducing agent was used. | - Ensure accurate stoichiometry, and consider using a slight excess (e.g., 1.1-1.2 equivalents) of the key reagent. |
| 2. Deactivation of Reagents/Catalyst: Moisture or other impurities can quench organometallic reagents or deactivate catalysts. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| 3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. | - After the initial stereoselective step at low temperature, consider slowly warming the reaction to ensure completion. Monitor by TLC or HPLC. | |
| Side Product Formation | 1. Epimerization: The newly formed stereocenter may be susceptible to epimerization under the reaction or workup conditions (e.g., strongly basic or acidic conditions). | - Use mild workup procedures (e.g., quenching with saturated NH₄Cl). - Avoid prolonged exposure to harsh conditions. |
| 2. Over-reduction or Reduction of Other Functional Groups: Powerful reducing agents like LiAlH₄ can reduce other functional groups. | - Choose a milder reducing agent (e.g., NaBH₄) if other reducible groups are present. - Protect other sensitive functional groups. | |
| 3. Decomposition of Chiral Auxiliary: Harsh cleavage conditions can lead to the decomposition of the auxiliary. | - Use established mild cleavage conditions (e.g., LiOH/H₂O₂ for Evans auxiliaries). |
Data Presentation: Comparison of Stereoselective Methods
The following table summarizes representative stereoselectivity data for key reactions in the synthesis of (2S,3R)-AHPA and analogous structures.
| Method | Key Transformation | Substrate | Conditions | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |
| Evans Chiral Auxiliary | Asymmetric Aldol Reaction | N-propionyl-(S)-4-benzyl-2-oxazolidinone + Benzaldehyde | Bu₂BOTf, Et₃N, CH₂Cl₂, -78 °C | >98:2 (syn) | >99% |
| Asymmetric Transfer Hydrogenation | Dynamic Kinetic Resolution of a β-amino-α-keto ester | Racemic ethyl 2-(N-Boc-amino)-3-oxo-4-phenylbutanoate | Ru(II) catalyst, HCO₂H/Et₃N, DMF | >20:1 (anti) | 99:1 (er) |
| Chelation-Controlled Reduction | Diastereoselective Reduction of a γ-keto ester | N-Boc-protected δ-amino-γ-keto ester | LiAlH(O-t-Bu)₃, EtOH, -78 °C | >95:5 (anti) | N/A (chiral starting material) |
| Non-Chelation-Controlled Reduction | Diastereoselective Reduction of a γ-keto ester | N-Boc-protected δ-amino-γ-keto ester | NB-Enantride, THF, -78 °C | 5:95 (syn) | N/A (chiral starting material) |
| Enzymatic Reduction | Asymmetric reduction of a β-keto ester | Ethyl 4-chloro-3-oxobutanoate | Carbonyl reductase (S1) from Candida magnoliae | N/A | >99% (S) |
Note: Data is compiled from various sources and may not be directly comparable due to differences in substrates and reaction conditions. It serves as a general guide to the expected selectivity of these methods.
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction using an Evans Auxiliary
This protocol describes the synthesis of a precursor to (2S,3R)-AHPA via a diastereoselective Evans syn-aldol reaction.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture at 0 °C for 30 minutes.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield N-propionyl-(S)-4-benzyl-2-oxazolidinone.
Step 2: Diastereoselective Aldol Reaction
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at -78 °C under an argon atmosphere, add di-n-butylboron triflate (1.1 eq) dropwise.
-
Add triethylamine (1.2 eq) dropwise, and stir the mixture at -78 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.2 eq) dropwise and stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.
-
Stir vigorously for 1 hour at 0 °C.
-
Extract the mixture with CH₂Cl₂, wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to obtain the desired syn-aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified aldol adduct (1.0 eq) in a 4:1 mixture of THF and water (0.2 M) and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq).
-
Stir the mixture at 0 °C for 4 hours.
-
Quench the reaction with aqueous sodium sulfite.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate to isolate the desired β-hydroxy acid precursor.
Visualizations
Caption: Experimental workflow for the synthesis of a (2S,3R)-AHPA precursor.
Caption: Troubleshooting logic for addressing low diastereoselectivity.
Caption: Comparison of chelation vs. Felkin-Anh control in reductions.
References
- 1. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 2. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid solutions. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the handling and analysis of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or unexpected experimental results. | Degradation of the compound in solution. | Prepare fresh solutions before use. Store stock solutions at recommended low temperatures (e.g., -20°C) and protect from light. Evaluate the pH of the solution, as amino acids can be susceptible to degradation at pH extremes. Consider performing a quick purity check using HPLC. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | Conduct forced degradation studies to identify potential degradants. Common degradation pathways for similar compounds include oxidation and hydrolysis. Characterize the new peaks using mass spectrometry (MS) to understand the degradation pathway. Adjust solution pH and storage conditions to minimize the formation of these impurities. |
| Precipitation or cloudiness in the solution. | Poor solubility or formation of insoluble degradation products. | Ensure the solvent is appropriate for the desired concentration. Sonication may aid in dissolution. If precipitation occurs over time, it may be due to degradation. Filter the solution before use and re-evaluate storage conditions. Consider using a different buffer or adjusting the pH to improve solubility and stability. |
| Discoloration of the solution (e.g., yellowing). | Oxidative degradation or formation of chromophoric impurities. | Protect the solution from light and air (e.g., by using amber vials and purging with an inert gas like nitrogen or argon). Store at low temperatures. Avoid introducing metal contaminants, which can catalyze oxidation. |
| Inconsistent analytical results. | Instability during the analytical method itself. | Optimize HPLC method parameters, such as mobile phase pH and temperature, to minimize on-column degradation. Ensure the autosampler temperature is controlled to maintain sample stability during the analytical run. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solutions of this compound?
A1: While specific stability data for this compound is limited, based on general knowledge of amino acid derivatives, it is recommended to store solutions at low temperatures, such as -20°C, for long-term storage. For short-term use, refrigeration at 2-8°C is advisable. Solutions should be protected from light by using amber vials or wrapping containers in foil. It is also good practice to prepare fresh solutions for critical experiments.
Q2: What are the likely degradation pathways for this compound in solution?
A2: Based on the structure of the molecule, potential degradation pathways include:
-
Oxidation: The phenyl ring and the benzylic position are susceptible to oxidation, which can be accelerated by exposure to air, light, and metal ions.
-
Hydrolysis: While the primary amino and carboxylic acid groups are stable, extreme pH conditions could potentially promote side reactions.
-
Racemization: In acidic aqueous solutions, there is a possibility of epimerization at the chiral centers.[1]
-
Lactamization: Intramolecular cyclization between the amino group and the carboxylic acid could theoretically occur, though this is less common for this specific stereochemistry.
Further investigation through forced degradation studies is recommended to identify the specific degradation products for your experimental conditions.
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the purity and degradation of your solution over time. The method should be able to separate the parent compound from any potential degradation products.
Q4: Are there any known incompatibilities with common solvents or buffers?
A4: There is limited specific information on incompatibilities. However, it is advisable to avoid strongly acidic or basic buffers if not required for the experiment, as these conditions can accelerate degradation. When using buffers, ensure they are of high purity and free from metal contaminants. The choice of solvent will depend on the specific application, but for aqueous solutions, purified water (e.g., Milli-Q) should be used.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a relevant buffer) at a known concentration.
-
Aliquot the stock solution into separate vials for each stress condition.
-
Expose the aliquots to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24, 48 hours).
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for a specified time.
-
Oxidative Degradation: Add a small volume of 30% hydrogen peroxide to achieve a final concentration of 3%. Keep at room temperature and protect from light for a specified time.
-
Thermal Degradation: Incubate a solution of the compound at an elevated temperature (e.g., 60°C) in the dark.
-
Photostability: Expose a solution to light according to ICH Q1B guidelines.
-
-
At selected time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to assess the stability of this compound. Method optimization will be required.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm and 254 nm |
| Injection Volume | 10 µL |
Note: For enhanced sensitivity and identification of degradants, interfacing the HPLC system with a mass spectrometer (LC-MS) is highly recommended. Derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be employed for fluorescence detection if higher sensitivity is needed.
Visualizations
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on its chemical structure.
Logical Troubleshooting Flowchart
This flowchart provides a step-by-step guide for troubleshooting stability issues.
References
Technical Support Center: Synthesis and Purification of (2S,3R)-AHPA
Welcome to the technical support center for the synthesis and purification of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis and purification of this critical chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of (2S,3R)-AHPA?
The most prevalent impurities in the synthesis of (2S,3R)-AHPA are its diastereomers:
-
(2S,3S)-AHPA
-
(2R,3S)-AHPA
-
(2R,3R)-AHPA
These stereoisomeric impurities arise from a lack of complete stereocontrol during the synthetic process. The formation of these diastereomers is a key challenge in achieving high purity of the desired (2S,3R) isomer.
Beyond diastereomers, other potential impurities can include:
-
Starting materials: Unreacted starting materials from the synthetic route.
-
Reagents and by-products: Residual reagents, catalysts, or by-products from various reaction steps.
-
Solvent residues: Residual solvents used during the synthesis and purification processes.
Q2: How can I remove the diastereomeric impurities from my (2S,3R)-AHPA product?
The primary methods for removing diastereomeric impurities from (2S,3R)-AHPA are crystallization and chiral chromatography.
-
Crystallization: This is a widely used and cost-effective technique for purifying organic compounds.[1] By carefully selecting a solvent or solvent system, it is possible to selectively crystallize the desired (2S,3R)-AHPA isomer, leaving the more soluble diastereomers in the mother liquor. Recrystallization, which involves dissolving the crystals and crystallizing them again, can further enhance purity.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating stereoisomers.[2][3] It utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, allowing for their separation. This method is particularly useful for isolating highly pure (2S,3R)-AHPA, especially when crystallization is not sufficiently effective.
Q3: What analytical methods are suitable for determining the purity of (2S,3R)-AHPA and quantifying diastereomeric impurities?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the diastereomeric purity of (2S,3R)-AHPA. By using a suitable chiral column and mobile phase, it is possible to separate and quantify all four stereoisomers. Other analytical techniques that can be used to assess overall purity include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide information on the overall purity and structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight and identify potential process-related impurities.
-
Elemental Analysis: To determine the elemental composition of the final product.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Synthesis
Problem: The crude product contains a high percentage of undesired diastereomers.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Reaction Temperature | Temperature can significantly influence the stereochemical outcome of a reaction. Investigate the effect of varying the reaction temperature. Lower temperatures often favor the formation of one diastereomer over the other. |
| Incorrect Stoichiometry of Reagents or Catalyst | The ratio of reactants and the amount of catalyst can impact stereoselectivity. Ensure precise measurement and experiment with slight variations in stoichiometry to optimize the diastereomeric excess. |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can affect the transition state of the reaction, thereby influencing stereoselectivity. Screen a range of solvents with different properties. |
| Presence of Impurities in Starting Materials | Impurities in starting materials can sometimes interfere with the stereoselective pathway. Ensure the purity of all starting materials before use. |
| Epimerization | The stereocenters of the product might be susceptible to epimerization under the reaction or work-up conditions (e.g., acidic or basic pH, elevated temperatures). Analyze the reaction mixture at different time points to check for product degradation or epimerization. If observed, modify the conditions to be milder. |
Issue 2: Difficulty in Removing Diastereomers by Crystallization
Problem: Crystallization does not effectively remove the undesired diastereomers, or the yield of the pure isomer is very low.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Crystallization Solvent | The choice of solvent is critical for successful diastereomeric resolution by crystallization. The desired isomer should have significantly lower solubility than the impurities in the chosen solvent at a given temperature.[1] Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, isopropanol/heptane). |
| Cooling Rate is Too Fast | Rapid cooling can lead to the co-precipitation of impurities.[1] Employ a slow and controlled cooling profile to allow for the selective crystallization of the desired (2S,3R)-AHPA. |
| Supersaturation is Too High | A highly concentrated solution may result in the entrapment of impurities within the crystal lattice. Experiment with different starting concentrations. |
| Formation of a Solid Solution | In some cases, the diastereomers may form a solid solution, making separation by simple crystallization difficult. Consider derivatizing the AHPA mixture with a chiral resolving agent to form diastereomeric salts, which may have different crystallization properties. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Purification by Crystallization
-
Solvent Screening: In small-scale experiments, test the solubility of the impure AHPA mixture in various solvents (e.g., ethanol, methanol, isopropanol, acetone, water, and mixtures thereof) at room temperature and elevated temperatures. The ideal solvent will show a significant difference in solubility for the desired (2S,3R) isomer compared to the other diastereomers.
-
Dissolution: Dissolve the impure AHPA in the chosen solvent at an elevated temperature to achieve a saturated or near-saturated solution.
-
Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator. The rate of cooling should be controlled to promote the formation of well-defined crystals.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor by chiral HPLC to determine the efficiency of the separation.
-
Recrystallization (if necessary): For higher purity, repeat the crystallization process using the purified crystals.[1]
Protocol 2: Chiral HPLC Analysis of AHPA Diastereomers
This is a general guideline, and specific conditions may need to be optimized.
-
Column: A chiral stationary phase (CSP) column is required. Common examples include columns based on derivatized cellulose or amylose.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where AHPA absorbs (e.g., around 210 nm).
-
Injection Volume: 5 - 20 µL.
-
Procedure:
-
Prepare a standard solution of the (2S,3R)-AHPA reference standard and a solution of the impure sample in the mobile phase or a compatible solvent.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify the peaks corresponding to each diastereomer based on the retention time of the standard.
-
Quantify the percentage of each diastereomer in the sample by integrating the peak areas.
-
Visualizations
Logical Workflow for Troubleshooting Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Experimental Workflow for Purification of (2S,3R)-AHPA
References
- 1. Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective amino acid synthesis by synergistic photoredox–pyridoxal radical biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid 128223-55-2 [sigmaaldrich.com]
Technical Support Center: Optimizing HPLC Methods for (2S,3R)-AHPA Isomer Separation
Welcome to the technical support center for the chromatographic separation of (2S,3R)-AHPA ((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and frequently asked questions related to the HPLC analysis of this critical chiral compound and its diastereomers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of (2S,3R)-AHPA isomers in a question-and-answer format.
Q1: Why am I seeing poor resolution between the (2S,3R)-AHPA and (2R,3S)-AHPA peaks, or between other diastereomers?
A1: Poor resolution is a common challenge in chiral separations and can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Inappropriate Stationary Phase: The selectivity of your chiral stationary phase (CSP) may not be optimal for AHPA isomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for separating amino acid derivatives. If you are using a different type of column, consider screening a polysaccharide-based column.
-
Suboptimal Mobile Phase Composition: The composition of your mobile phase is critical for achieving selectivity. For normal-phase chromatography, the ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., 2-propanol, ethanol) directly influences retention and resolution.
-
Action: Systematically vary the percentage of the alcohol modifier. A lower percentage of alcohol will generally increase retention times and may improve resolution. Conversely, a higher percentage will decrease retention times but may lead to co-elution.
-
-
Incorrect Flow Rate: A flow rate that is too high can lead to band broadening and reduced resolution.
-
Action: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min) to allow for better equilibration between the mobile and stationary phases.
-
-
Elevated Temperature: Higher temperatures can sometimes decrease chiral recognition, leading to poorer resolution.
-
Action: Ensure your column compartment is thermostatted, and try running the separation at a lower temperature (e.g., 20°C or 15°C).
-
Q2: My peaks for the AHPA isomers are tailing. What can I do to improve peak shape?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Active Sites on the Stationary Phase: Residual silanol groups on the silica support of the column can interact with the amine and carboxylic acid functionalities of AHPA, causing tailing.
-
Action: Add a small amount of a competing amine, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). This will occupy the active sites and reduce their interaction with your analyte.
-
-
Mobile Phase pH (for Reversed-Phase): If you are using a reversed-phase method, the pH of the mobile phase can significantly impact the ionization state of AHPA and its interaction with the stationary phase.
-
Action: Adjust the pH of the aqueous portion of your mobile phase to be approximately 2 pH units away from the pKa values of the amine and carboxylic acid groups to ensure a consistent ionization state.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Action: Dilute your sample and inject a smaller amount onto the column.
-
Q3: The retention times for my AHPA isomers are shifting between injections. What is causing this instability?
A3: Fluctuating retention times are typically indicative of a lack of equilibration, changes in the mobile phase composition, or temperature instability.
-
Insufficient Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting a sequence of injections.
-
Action: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection and ensure a sufficient equilibration time is set between runs in your instrument method.
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of more volatile components.
-
Action: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a mixture of solvents with very different volatilities, consider using a mobile phase preparation system that minimizes evaporation.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if the column is not in a thermostatted compartment.
-
Action: Use a column oven to maintain a constant and consistent temperature throughout your analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating (2S,3R)-AHPA from its other diastereomers?
A1: Polysaccharide-based chiral stationary phases (CSPs) are highly recommended for the separation of AHPA isomers. Columns with phases like cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated success in separating similar diastereomeric compounds. The choice between normal-phase and reversed-phase will depend on the specific derivatization of AHPA (if any) and the desired selectivity. For underivatized AHPA, normal-phase chromatography often provides better selectivity for diastereomers.
Q2: How do I choose the initial mobile phase composition for method development?
A2: For a normal-phase separation on a polysaccharide-based CSP, a good starting point is a mixture of a non-polar solvent and an alcohol modifier. A common starting mobile phase is n-hexane or n-heptane with 2-propanol or ethanol. A typical initial composition to screen would be 90:10 (v/v) n-hexane:2-propanol. From there, you can adjust the ratio of the alcohol to optimize the separation.
Q3: Is derivatization of (2S,3R)-AHPA necessary for chiral separation?
A3: While it is often possible to separate the diastereomers of AHPA directly, derivatization can sometimes improve peak shape and resolution. Protecting the amine group with a moiety like tert-butoxycarbonyl (Boc) can reduce interactions with the stationary phase that cause peak tailing. However, this adds an extra step to your sample preparation. It is recommended to first attempt the separation on the underivatized compound.
Q4: What detection wavelength should I use for AHPA?
A4: (2S,3R)-AHPA contains a phenyl group, which provides UV absorbance. A common detection wavelength for compounds containing a phenyl ring is around 210-220 nm for maximum sensitivity. However, it is always best to determine the UV absorbance maximum of your specific compound using a UV-Vis spectrophotometer or a PDA detector in your HPLC system.
Data Presentation
The following table summarizes expected chromatographic results for a representative HPLC method for the separation of AHPA diastereomers, based on methods for structurally similar compounds.
| Parameter | (2S,3R)-AHPA | (2R,3S)-AHPA | (2S,3S)-AHPA | (2R,3R)-AHPA |
| Retention Time (t_R) (min) | 8.5 | 9.8 | 11.2 | 12.5 |
| Resolution (R_s) | - | 2.1 | 2.3 | 2.2 |
| Selectivity (α) | - | 1.15 | 1.14 | 1.12 |
| Tailing Factor (T_f) | 1.1 | 1.2 | 1.1 | 1.2 |
Note: These values are illustrative and may vary depending on the specific HPLC system, column batch, and laboratory conditions.
Experimental Protocols
Representative HPLC Method for (2S,3R)-AHPA Isomer Separation
This protocol provides a starting point for the separation of the four diastereomers of 3-amino-2-hydroxy-4-phenylbutanoic acid.
-
Column: Chiral Stationary Phase, e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel (e.g., Chiralcel® OD-H), 250 x 4.6 mm.
-
Mobile Phase: n-Heptane / 2-Propanol / Diethylamine (85:15:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the AHPA isomer standard or sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Mobile Phase Preparation:
-
Measure 850 mL of HPLC-grade n-Heptane and 150 mL of HPLC-grade 2-Propanol into a 1 L glass solvent bottle.
-
Add 1 mL of Diethylamine to the mixture.
-
Mix thoroughly and degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser.
Mandatory Visualization
Below are diagrams illustrating key workflows and relationships for optimizing your HPLC method.
A logical workflow for troubleshooting common HPLC separation issues.
A general experimental workflow for HPLC analysis of AHPA isomers.
Navigating Chiral Integrity: A Technical Support Hub for (2S,3R)-AHPA Reactions
For researchers, scientists, and professionals in drug development, maintaining the stereochemical integrity of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid ((2S,3R)-AHPA) during chemical reactions is paramount. This crucial building block, integral to the synthesis of various active pharmaceutical ingredients, is susceptible to racemization, a process that can compromise the efficacy and safety of the final product. This technical support center provides detailed troubleshooting guides and frequently asked questions to address and mitigate racemization during (2S,3R)-AHPA reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in reactions involving (2S,3R)-AHPA?
A1: Racemization is the process by which a chiral molecule, such as (2S,3R)-AHPA, is converted into an equal mixture of both of its enantiomers. In the context of AHPA, this typically refers to the inversion of the stereocenters at the C2 (α-carbon) or C3 (β-carbon), leading to the formation of diastereomers. The biological activity of pharmaceuticals derived from AHPA is highly dependent on its specific stereochemistry. The formation of unwanted stereoisomers can lead to a significant loss of therapeutic efficacy and potentially introduce unforeseen toxicological effects.
Q2: Which specific steps during a typical reaction sequence are most prone to causing racemization of (2S,3R)-AHPA?
A2: The most critical step for racemization is the activation of the carboxylic acid group of AHPA for coupling reactions (e.g., amide bond formation). This activation, often a prerequisite for forming a peptide bond, can increase the acidity of the α-proton (at the C2 position), making it susceptible to abstraction by a base. This deprotonation leads to the formation of a planar enolate intermediate, which can be re-protonated from either face, resulting in racemization. The β-proton (at the C3 position) is generally less susceptible to abstraction under standard coupling conditions.
Q3: How does the α-hydroxy group of (2S,3R)-AHPA influence its susceptibility to racemization?
A3: The α-hydroxy group can influence racemization in several ways. On one hand, its electron-withdrawing nature can further acidify the α-proton, potentially increasing the risk of racemization. On the other hand, it can participate in intramolecular hydrogen bonding, which may rigidify the transition state and hinder the conformational changes required for racemization. Furthermore, during carboxyl activation, the unprotected α-hydroxyl group can lead to side reactions, such as the formation of homobislactones, which can complicate the reaction and indirectly affect the stereochemical outcome by altering the desired reaction pathway.[1]
Troubleshooting Guides
Issue 1: High Levels of Epimerization Detected After a Coupling Reaction
Potential Causes:
-
Strong Base: The use of strong, non-hindered bases can readily abstract the α-proton of the activated AHPA, leading to racemization.
-
Prolonged Activation Time: Allowing the activated AHPA species to exist for an extended period before the addition of the amine component increases the opportunity for racemization.
-
High Reaction Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization.
-
Inappropriate Coupling Reagent: Some coupling reagents are known to be more prone to causing racemization than others.
-
Solvent Effects: Polar aprotic solvents can stabilize the charged enolate intermediate, thereby favoring racemization.
Troubleshooting Steps:
-
Optimize the Base:
-
Switch to a sterically hindered, weaker base. For instance, replace diisopropylethylamine (DIPEA) with 2,4,6-collidine or N-methylmorpholine (NMM).
-
Use the minimum stoichiometric amount of base necessary to facilitate the reaction.
-
-
Modify the Reagent Addition Protocol:
-
Employ an in situ activation protocol where the coupling reagent is added to the mixture of the carboxylic acid, amine, and a suitable additive simultaneously. This minimizes the lifetime of the highly reactive activated intermediate.
-
If pre-activation is necessary, perform it at a low temperature (e.g., 0 °C) and for the shortest possible time before adding the nucleophile.
-
-
Control the Reaction Temperature:
-
Maintain a low reaction temperature (e.g., 0 °C to room temperature) throughout the coupling process.
-
-
Select an Appropriate Coupling Reagent and Additive:
-
Utilize coupling reagents known for low racemization potential, such as those based on phosphonium or uranium salts (e.g., HATU, HBTU, COMU) in combination with an additive.
-
The addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization by forming less reactive, more stable active esters.
-
In some cases, the use of cupric (II) salts (e.g., CuCl₂) in combination with HOBt has been shown to be highly effective in suppressing epimerization.[2]
-
-
Choose a Less Polar Solvent:
-
If the solubility of the reactants allows, consider using a less polar solvent or a mixture of solvents to disfavor the formation of the charged enolate intermediate.
-
Issue 2: Poor Diastereomeric Ratio Observed in the Final Product
Potential Causes:
-
Racemization during a protecting group removal step: Certain deprotection conditions (e.g., strong acid or base) can induce epimerization.
-
Cumulative low-level epimerization over multiple steps: Even small amounts of racemization in each synthetic step can accumulate, leading to a poor final diastereomeric ratio.
-
Chiral instability of an intermediate: An intermediate in the synthetic route may be particularly prone to epimerization under the reaction or work-up conditions.
Troubleshooting Steps:
-
Analyze Intermediates:
-
Develop and implement analytical methods (e.g., chiral HPLC) to assess the stereochemical purity of key intermediates at each stage of the synthesis. This will help pinpoint the exact step where stereochemical integrity is lost.
-
-
Re-evaluate Deprotection Strategies:
-
If racemization is occurring during deprotection, explore milder deprotection conditions. For example, if a Boc group is being removed with a strong acid, consider using a milder acidic condition or an alternative protecting group that can be removed under neutral conditions.
-
-
Optimize Reaction Conditions at Each Step:
-
Systematically apply the principles outlined in the "Issue 1" troubleshooting guide to each step of the synthesis to minimize any potential for epimerization.
-
-
Consider Protecting the α-Hydroxy Group:
-
Although often performed without protection, in cases of significant racemization or side-product formation, protection of the α-hydroxy group (e.g., as a silyl ether or benzyl ether) should be considered. This can prevent its participation in side reactions and may alter the electronic properties at the α-carbon, potentially reducing the risk of racemization.
-
Quantitative Data Summary
The following table summarizes the impact of different coupling reagents and additives on the level of epimerization in peptide synthesis, which can serve as a general guideline for reactions involving (2S,3R)-AHPA.
| Coupling Reagent/Method | Additive | Relative Epimerization Level |
| DCC/DIC | None | High |
| DCC/DIC | HOBt | Moderate |
| DCC/DIC | HOAt | Low |
| HBTU/HATU | None | Low |
| COMU | None | Very Low |
| EDC/HOBt with CuCl₂ | HOBt/CuCl₂ | Very Low (<0.1% D-epimer)[2] |
Note: The actual levels of epimerization can vary depending on the specific substrates, base, solvent, and temperature used in the reaction.
Experimental Protocols
Protocol 1: General Procedure for a Low-Racemization Coupling of N-Boc-(2S,3R)-AHPA
This protocol is designed to minimize epimerization during the coupling of N-Boc-(2S,3R)-AHPA to an amino acid ester.
-
Reagent Preparation:
-
Dissolve N-Boc-(2S,3R)-AHPA (1.0 eq) and the amino acid ester hydrochloride salt (1.1 eq) in anhydrous Dichloromethane (DCM) or a 1:1 mixture of DCM:DMF.
-
In a separate flask, prepare a solution of HATU (1.1 eq) and HOAt (1.1 eq) in anhydrous DMF.
-
Prepare a solution of 2,4,6-collidine (2.5 eq) in anhydrous DCM.
-
-
Reaction Setup:
-
Cool the solution containing the AHPA and amino acid ester to 0 °C in an ice bath under an inert atmosphere (e.g., Argon or Nitrogen).
-
To this cooled solution, add the HATU/HOAt solution dropwise.
-
Slowly add the 2,4,6-collidine solution to the reaction mixture while maintaining the temperature at 0 °C.
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Chiral HPLC Analysis for Diastereomeric Purity of an AHPA Derivative
This protocol provides a general method for determining the diastereomeric purity of a peptide containing an AHPA moiety.
-
Sample Preparation:
-
Dissolve a small amount of the purified peptide (approx. 1 mg/mL) in the mobile phase.
-
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For acidic compounds, 0.1% trifluoroacetic acid (TFA) may be added. For basic compounds, 0.1% diethylamine (DEA) may be added. The exact ratio should be optimized for the specific analyte.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Temperature: 25 °C.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The different diastereomers should elute as separate peaks.
-
Calculate the diastereomeric excess (d.e.) by integrating the peak areas of the respective diastereomers.
-
Visualizing Key Processes
To further aid in understanding and troubleshooting, the following diagrams illustrate the mechanism of racemization and a logical workflow for its prevention.
References
- 1. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (2S,3R)-AHPA Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid ((2S,3R)-AHPA).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of (2S,3R)-AHPA, offering potential causes and solutions in a question-and-answer format.
Problem 1: No crystals are forming, or the yield is very low.
-
Question: My solution of (2S,3R)-AHPA is clear and no crystals have formed, even after cooling. What should I do?
Answer: This issue often points to problems with supersaturation. Here are several approaches to induce crystallization:
-
Increase Concentration: The solution may be too dilute. Carefully evaporate the solvent to increase the concentration of (2S,3R)-AHPA.
-
Seeding: If you have a small amount of crystalline (2S,3R)-AHPA, add a single, small crystal to the solution. This seed crystal will provide a template for new crystals to grow on.
-
Anti-Solvent Addition: Gradually add a solvent in which (2S,3R)-AHPA is poorly soluble (an anti-solvent). This will decrease the overall solubility of the compound and promote crystallization. Common anti-solvents for polar compounds include ethers and alkanes. For instance, if your compound is dissolved in a polar solvent like methanol or ethanol, you could try adding diethyl ether or hexane dropwise.
-
Scratching: Use a glass rod to gently scratch the inside surface of the glassware below the level of the solution. The microscopic imperfections on the glass can act as nucleation sites.
-
Reduce Temperature: Ensure the solution is cooled to a sufficiently low temperature. Using an ice bath or a refrigerator can significantly decrease the solubility of many compounds.
-
Problem 2: The resulting crystals are very small, like a fine powder.
-
Question: I managed to get crystals, but they are too small to filter properly. How can I grow larger crystals?
Answer: The formation of very small crystals, or "fines," is typically a result of rapid nucleation. To encourage the growth of larger crystals, you need to slow down the crystallization process:
-
Slower Cooling: Cool the solution more slowly. A gradual decrease in temperature allows fewer crystal nuclei to form, giving them more time to grow larger. You can achieve this by allowing the solution to cool to room temperature on the benchtop before transferring it to a colder environment, or by insulating the flask.
-
Reduce Supersaturation: A very high level of supersaturation can lead to a burst of nucleation. Try using a slightly more dilute solution or a solvent system where the compound is slightly more soluble.
-
Minimize Agitation: While some gentle stirring can be beneficial to ensure homogeneity, vigorous agitation can promote secondary nucleation, leading to smaller crystals.
-
Problem 3: The product is not pure, or the melting point is broad.
-
Question: After crystallization, my (2S,3R)-AHPA is still impure. How can I improve the purity?
Answer: Impurities can be challenging to remove and can sometimes co-crystallize with your desired product. Here are some strategies to improve purity:
-
Recrystallization: This is the most common method for purifying crystalline solids. A patent for a derivative of (2S,3R)-AHPA suggests recrystallization from an ethyl acetate/hexane mixture[1]. Another study purified a crude product of a similar compound using ethyl acetate[2]. The general principle is to dissolve the impure solid in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly. The desired compound should crystallize out, leaving the impurities behind in the solution.
-
Solvent Selection: The choice of solvent is critical for effective purification. Ideally, the desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities should remain soluble at all temperatures. Experiment with different solvent systems.
-
Washing: After filtering the crystals, wash them with a small amount of the cold crystallization solvent to remove any residual mother liquor that contains impurities.
-
Address Diastereomeric Impurities: A significant potential impurity in the synthesis of (2S,3R)-AHPA is its diastereomer, (2S,3S)-AHPA. While crystallization can sometimes selectively isolate one diastereomer, chromatography is a more definitive method for separation if high diastereomeric purity is required[3].
-
Problem 4: The crystals are forming as an oil or are clumping together (agglomeration).
-
Question: Instead of distinct crystals, my product is separating as an oil or the crystals are sticking together. What is causing this?
Answer: Oiling out or agglomeration can occur for several reasons:
-
High Solute Concentration: If the concentration of (2S,3R)-AHPA is too high, it may separate as a liquid (oil) before it has a chance to crystallize, especially if the solution is cooled too quickly. Try using a more dilute solution.
-
Rapid Cooling: As with the formation of small crystals, cooling the solution too fast can lead to oiling out. A slower cooling rate is recommended.
-
Solvent Effects: The solvent system may not be optimal. Experiment with different solvents or solvent mixtures.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent for the crystallization of (2S,3R)-AHPA?
A1: Based on available literature for similar compounds, a good starting point would be a polar solvent like ethanol or methanol, followed by the addition of a less polar anti-solvent like ethyl acetate or hexane to induce crystallization. A patent for a derivative of (2S,3R)-AHPA specifically mentions recrystallization from an ethyl acetate/hexane mixture[1]. Another study used ethyl acetate for recrystallization[2].
-
Q2: How does pH affect the crystallization of (2S,3R)-AHPA?
A2: (2S,3R)-AHPA is an amino acid, meaning it has both an acidic (carboxylic acid) and a basic (amino) group. The charge of these groups, and therefore the overall charge of the molecule, is dependent on the pH of the solution. This can significantly impact its solubility and how the molecules pack into a crystal lattice. Experimenting with adjusting the pH of your crystallization medium may help to find the optimal conditions for crystal formation and purity.
-
Q3: What are the most likely impurities in a synthesis of (2S,3R)-AHPA?
A3: The most probable impurities are starting materials, by-products from the synthesis, and other stereoisomers. A key potential impurity is the (2S,3S)-diastereomer. If the synthesis is not highly stereoselective, you may have a mixture of diastereomers that can be difficult to separate by crystallization alone[3].
Experimental Protocols
General Recrystallization Protocol (based on related compounds):
-
Dissolution: In a suitable flask, dissolve the crude (2S,3R)-AHPA in the minimum amount of a hot solvent (e.g., ethyl acetate).
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, you can insulate the flask.
-
Further Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
| Solvent Type | General Solubility of Amino Acids | Rationale |
| Polar Protic (e.g., Water, Methanol, Ethanol) | Generally soluble, especially at adjusted pH. | The polar functional groups (amino and carboxylic acid) can form hydrogen bonds with the solvent. |
| Polar Aprotic (e.g., Acetone, Ethyl Acetate) | Sparingly soluble to soluble. | The solvent can interact with the polar groups of the amino acid, but less effectively than protic solvents. |
| Nonpolar (e.g., Hexane, Toluene) | Generally insoluble. | The nonpolar solvent cannot effectively solvate the polar functional groups of the amino acid. |
Visualizations
Caption: A general workflow for the purification of (2S,3R)-AHPA by crystallization.
Caption: A troubleshooting decision tree for common (2S,3R)-AHPA crystallization issues.
References
Technical Support Center: Chiral Resolution of (2S,3R)-AHPA Enantiomers
Welcome to the technical support center for the chromatographic resolution of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to the chiral separation of (2S,3R)-AHPA and its stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common approach for separating (2S,3R)-AHPA enantiomers?
A1: The most prevalent and effective method for separating (2S,3R)-AHPA enantiomers is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[1] This direct approach is often preferred over indirect methods that require derivatization. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are a common first choice for screening in chiral method development.
Q2: Which type of chiral stationary phase (CSP) is recommended for (2S,3R)-AHPA?
A2: For compounds like (2S,3R)-AHPA, which contains both amino and hydroxyl groups, polysaccharide-based CSPs are highly effective. Columns such as Chiralpak® AD-H and Chiralcel® OD-H have shown broad applicability for separating a wide range of chiral compounds, including amino alcohols. Macrocyclic glycopeptide-based CSPs, like CHIROBIOTIC® T, are also a good option, especially for underivatized amino acids, as they are compatible with a wider range of mobile phases, including aqueous conditions.[2]
Q3: What are the typical mobile phases used for the chiral separation of (2S,3R)-AHPA?
A3: Both normal-phase and reversed-phase chromatography can be employed.
-
Normal-Phase: A common mobile phase consists of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (IPA) or ethanol.[3] The ratio of hexane to alcohol is a critical parameter to optimize for achieving good resolution.
-
Reversed-Phase: This typically involves a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The pH of the buffer is a crucial factor in controlling the retention and selectivity of ionizable compounds like AHPA.
Q4: Why is a mobile phase additive, such as diethylamine (DEA) or trifluoroacetic acid (TFA), often necessary?
A4: Mobile phase additives are used to improve peak shape and resolution. For a basic compound like (2S,3R)-AHPA, a basic additive like diethylamine (DEA) is often added to the mobile phase to minimize undesirable interactions with residual silanol groups on the silica support of the CSP, thereby reducing peak tailing.[3][4] For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) is used.
Q5: How does temperature affect the chiral separation?
A5: Temperature can have a significant impact on chiral separations. Generally, lower temperatures tend to increase chiral selectivity by enhancing the subtle intermolecular interactions responsible for enantiomeric recognition.[5] Conversely, higher temperatures can improve peak efficiency and reduce analysis time. It is recommended to experiment with different temperatures to find the optimal balance for a specific separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral separation of (2S,3R)-AHPA enantiomers.
Problem 1: Poor or No Resolution of Enantiomers
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not provide sufficient enantioselectivity for (2S,3R)-AHPA. Screen a variety of CSPs, starting with polysaccharide-based columns (e.g., amylose or cellulose derivatives).[3] |
| Suboptimal Mobile Phase Composition | The ratio of the mobile phase components is critical. In normal-phase, systematically vary the percentage of the alcohol modifier. In reversed-phase, adjust the organic modifier concentration and the pH of the aqueous buffer.[6][7] |
| Incorrect Mobile Phase Additive | For the basic amine in AHPA, the absence of a basic additive like DEA can lead to poor peak shape and resolution. Add a small concentration (e.g., 0.1%) of DEA to the mobile phase.[8] |
| Inappropriate Flow Rate | High flow rates can decrease resolution. Try reducing the flow rate to allow for better equilibration between the analyte and the CSP.[3][5] |
| Temperature Effects | The current temperature may not be optimal for chiral recognition. Experiment with a range of temperatures, both above and below ambient, to assess the impact on resolution.[5] |
| Sample Overload | Injecting too much sample can lead to band broadening and a loss of resolution. Reduce the injection volume or the concentration of the sample.[3] |
Problem 2: Peak Tailing
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | Unwanted interactions between the amine group of AHPA and the silica support of the CSP can cause tailing. The addition of a basic additive like diethylamine (DEA) to the mobile phase can significantly improve peak symmetry.[3][4] |
| Column Contamination or Degradation | The column may be contaminated with strongly retained impurities. Flush the column with a strong solvent as recommended by the manufacturer. If the issue persists, the column may need to be replaced. |
| Sample Solvent Effects | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[3] |
Problem 3: Long Retention Times
| Possible Cause | Suggested Solution |
| Mobile Phase is too "Weak" | The mobile phase has insufficient eluotropic strength to elute the analyte in a reasonable time. In normal-phase, increase the percentage of the alcohol modifier. In reversed-phase, increase the percentage of the organic modifier. |
| Low Flow Rate | While lower flow rates can improve resolution, they also increase analysis time. Find a balance between resolution and run time by optimizing the flow rate. |
| Low Temperature | Lower temperatures can increase retention. If retention times are excessively long, consider increasing the column temperature. |
Data Presentation
The following tables summarize typical starting conditions and expected performance for the chiral separation of compounds structurally similar to (2S,3R)-AHPA.
Table 1: Normal-Phase HPLC Conditions for Chiral Amines
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) |
| Mobile Phase | n-Hexane / Isopropanol (IPA) with 0.1% Diethylamine (DEA) |
| Typical Ratio | 90:10 (v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Expected Resolution (Rs) | > 1.5 |
Table 2: Reversed-Phase HPLC Conditions for Amino Alcohols
| Parameter | Condition |
| Chiral Stationary Phase | CHIROBIOTIC® T (teicoplanin-based) |
| Mobile Phase | Acetonitrile / 10 mM Ammonium acetate buffer |
| pH | 4.0 - 6.0 |
| Typical Ratio | Gradient or isocratic, starting with low % Acetonitrile |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Expected Resolution (Rs) | > 1.5 |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development using Normal-Phase Chromatography
-
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA).
-
Sample: Racemic (2S,3R)-AHPA standard (1 mg/mL in mobile phase).
-
-
Procedure:
-
Prepare the mobile phase: n-Hexane/IPA/DEA (90:10:0.1, v/v/v).
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 25 °C and the flow rate to 1.0 mL/min.
-
Set the UV detector to 220 nm.
-
Inject 10 µL of the racemic (2S,3R)-AHPA standard solution.
-
Record the chromatogram and determine the retention times and resolution of the two enantiomers.
-
Optimization: If resolution is not satisfactory, systematically vary the percentage of IPA in the mobile phase (e.g., from 5% to 20%). Also, consider testing ethanol as an alternative alcohol modifier.
-
Visualizations
Caption: Experimental workflow for developing a chiral HPLC method.
Caption: Troubleshooting workflow for poor chiral resolution.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mastelf.com [mastelf.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
A Comparative Guide to (2S,3R)-AHPA and Other Aminopeptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory performance of compounds containing the (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid (AHPA) moiety, primarily represented by Amastatin, against other prominent aminopeptidase inhibitors. The data presented herein is curated from peer-reviewed literature to facilitate an objective assessment of their efficacy and potential applications in research and drug development.
(2S,3R)-AHPA is a key structural component of Amastatin, a potent, competitive, and reversible inhibitor of several aminopeptidases.[1][2] Due to the limited availability of inhibitory data on the isolated (2S,3R)-AHPA molecule, this guide will utilize Amastatin as a representative compound to evaluate the performance of this critical pharmacophore.
Quantitative Comparison of Aminopeptidase Inhibitors
The inhibitory potency of various compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following tables summarize these values for Amastatin and other well-characterized aminopeptidase inhibitors against a range of aminopeptidases. Lower values are indicative of higher inhibitory potency.
Table 1: Inhibitory Activity (Ki) of Aminopeptidase Inhibitors
| Inhibitor | Target Enzyme | Ki Value | Reference(s) |
| Amastatin | Aeromonas Aminopeptidase | 0.26 nM | [3] |
| Cytosolic Leucine Aminopeptidase | 30 nM | [3] | |
| Microsomal Aminopeptidase (APN) | 19 nM, 52 nM | [3] | |
| Aminopeptidase M (AP-M) | 1.9 x 10⁻⁸ M | [4] | |
| Bestatin | Aminopeptidase M (AP-M) | 4.1 x 10⁻⁶ M | [4] |
| Leucyl Aminopeptidase | 1 nM | [5] | |
| Aminopeptidase B | 1 µM | [5] | |
| Cytosol Nonspecific Dipeptidase | 4 nM | [5] | |
| Arphamenine A | Aminopeptidase B | - | [3] |
Table 2: Inhibitory Activity (IC50) of Aminopeptidase Inhibitors
| Inhibitor | Target Enzyme | IC50 Value | Reference(s) |
| Amastatin | Aminopeptidase A | 0.54 µg/ml | [3] |
| Bestatin | Aminopeptidase N (AP-M) | 5 nM | [3] |
| Dipeptidase (mouse ascites tumor cells) | 2.7 nM | [3] | |
| Leucine Aminopeptidase (Trypanosoma cruzi) | 0.35 µM | [3] | |
| Leucine Aminopeptidase | 20 nM | ||
| Aminopeptidase B | 60 nM | ||
| Tosedostat (CHR-2797) | Leucine Aminopeptidase (LAP) | 100 nM | [6][7] |
| Puromycin-sensitive Aminopeptidase (PuSA) | 150 nM | [6][7] | |
| Aminopeptidase N (CD13) | 220 nM | [6][7] | |
| Actinonin | Aminopeptidase N (from Streptomyces) | - | [8] |
Experimental Protocols
The determination of IC50 and Ki values is crucial for the quantitative comparison of enzyme inhibitors. Below are generalized protocols for these key experiments.
Aminopeptidase Inhibition Assay for IC50 Determination
This assay determines the concentration of an inhibitor required to reduce the activity of an aminopeptidase by 50%.
Materials:
-
Purified aminopeptidase enzyme
-
Inhibitor compound (e.g., Amastatin)
-
Chromogenic or fluorogenic substrate (e.g., L-Leucine-p-nitroanilide)[3]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)[1]
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, followed by various concentrations of the inhibitor. Include a control group with no inhibitor.
-
Enzyme Addition and Pre-incubation: Add the enzyme solution to all wells and pre-incubate with the inhibitor for a specified time (e.g., 30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.[3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength (e.g., 405 nm for L-Leucine-p-nitroanilide).[3]
-
Data Analysis: Calculate the initial reaction velocities. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1][3]
Determination of Ki (Inhibition Constant)
The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. For a competitive inhibitor like Amastatin, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, or determined graphically.
Procedure for Competitive Inhibition:
-
Perform the enzyme activity assay with multiple concentrations of the substrate in the presence of different fixed concentrations of the inhibitor.[1]
-
Data Analysis:
-
Generate double-reciprocal plots (Lineweaver-Burk plots) of 1/velocity versus 1/[substrate] for each inhibitor concentration.
-
For competitive inhibition, the lines will intersect on the y-axis.
-
The Ki can be determined from a secondary plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration.[1]
-
Visualizing Workflows and Pathways
Experimental Workflow for Aminopeptidase Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory constants of a compound against an aminopeptidase.
Caption: Workflow for determining IC50 and Ki of an aminopeptidase inhibitor.
Signaling Pathways Involving Aminopeptidase N (CD13)
Aminopeptidase N (APN/CD13) is not only an ectoenzyme but also a receptor involved in various signaling pathways that regulate cell proliferation, migration, and angiogenesis.[9] Inhibitors of APN can therefore have profound effects on these cellular processes.
Caption: Simplified signaling pathways associated with APN/CD13.
Ligation of APN/CD13 can trigger intracellular signaling cascades, including the PI3K/Akt and MAPK pathways, which are central to cell survival and proliferation.[10] The enzymatic activity of APN/CD13 can also modulate the activity of various peptide signaling molecules, thereby influencing these pathways indirectly.[9] This dual role makes APN/CD13 an attractive target for therapeutic intervention in diseases such as cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bestatin hydrochloride, aminopeptidase inhibitor (CAS 65391-42-6) | Abcam [abcam.com]
- 6. Tosedostat (CHR2797)|aminopeptidase inhibitor|DC Chemicals [dcchemicals.com]
- 7. apexbt.com [apexbt.com]
- 8. Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid Analogs as Aminopeptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of analogs of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPA), a core structural component of the potent aminopeptidase inhibitor, Bestatin. The inhibitory activities of these analogs against various aminopeptidases are presented, supported by experimental data from peer-reviewed studies. This document aims to facilitate structure-activity relationship (SAR) analysis and guide the design of novel and more potent enzyme inhibitors.
Introduction
This compound is a non-proteinogenic amino acid that forms the key pharmacophore of Bestatin ([(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine). Bestatin and its analogs are potent, competitive inhibitors of several aminopeptidases, including leucine aminopeptidase (LAP) and aminopeptidase N (APN/CD13). These enzymes play crucial roles in various physiological and pathological processes, including protein degradation, signal transduction, angiogenesis, and tumor progression.[1][2] The inhibitory activity of AHPA analogs is critically dependent on their stereochemistry and the nature of the substituents on the core structure.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory activity (IC50 and Ki values) of selected this compound analogs against different aminopeptidases. The data highlights the impact of structural modifications on inhibitory potency.
| Analog Name/Structure | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |
| Bestatin ([(2S,3R)-AHPA]-L-Leucine) | Aminopeptidase N (APN) | IC50: 89 µM | [3] |
| Aminopeptidase W (AP-W) | IC50: 7.9 µM | [3] | |
| Leucine Aminopeptidase (LAP) | Ki: 4.1 x 10⁻⁶ M | [4] | |
| Amastatin ([(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]-L-Val-L-Val-L-Asp) | Aminopeptidase M (AP-M) | Ki: 1.9 x 10⁻⁸ M | [4] |
| Probestin | Aminopeptidase N (APN) | IC50: 50 nM | [3] |
| Actinonin | Aminopeptidase N (APN) | IC50: 2.0 µM | [3] |
| LYP3 (A Bestatin derivative) | Aminopeptidase N (APN) | - | [5] |
| ES-2 Tumor Cell Line | IC50: 3.66 µM | [5] | |
| HL-60 Tumor Cell Line | IC50: 3.02 µM | [5] |
Structure-Activity Relationship (SAR) Summary
The inhibitory activity of this compound analogs is significantly influenced by several structural features:
-
Stereochemistry: The (2S,3R) configuration of the AHPA core is crucial for potent inhibitory activity.
-
Amino Acid Side Chain: The nature of the amino acid coupled to the AHPA moiety plays a critical role. For instance, in Bestatin, the L-leucine residue contributes significantly to its binding affinity.
-
Peptide Chain Length: Increasing the peptide chain length can lead to more potent inhibitors, as seen with Amastatin, which is a tetrapeptide.[4]
Experimental Protocols
The determination of the inhibitory activity of this compound analogs is typically performed using an in vitro enzyme inhibition assay. A generalized protocol is outlined below.
Aminopeptidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific aminopeptidase.
Materials:
-
Purified aminopeptidase (e.g., porcine kidney Aminopeptidase N)
-
Chromogenic or fluorogenic substrate (e.g., L-Leucine-p-nitroanilide)
-
Test compounds (AHPA analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the aminopeptidase in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add a fixed volume of the enzyme solution.
-
Add varying concentrations of the test compounds to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength (e.g., 405 nm for p-nitroaniline).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving Aminopeptidase N (APN/CD13) and a typical experimental workflow for inhibitor screening.
References
- 1. Quantitative structure-activity relationship of prolyl oligopeptidase inhibitory peptides derived from beta-casein using simple amino acid descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Inhibition of aminopeptidases N, A and W. A re-evaluation of the actions of bestatin and inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation of Potent Enzyme Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous validation of a potent enzyme inhibitor is a critical step in the therapeutic development pipeline. This guide provides a comparative analysis of enzyme inhibitors targeting the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure and cardiovascular homeostasis. We will use the direct renin inhibitor, Aliskiren, as a case study to illustrate the validation process, comparing its performance with other renin inhibitors and providing detailed experimental protocols.
The RAAS cascade is initiated by the enzyme renin, which cleaves angiotensinogen to form angiotensin I.[1][2] This is the rate-limiting step in the production of angiotensin II, a potent vasoconstrictor that increases blood pressure.[1][3] Direct inhibition of renin, therefore, presents a powerful therapeutic strategy for managing hypertension.
Comparative Potency of Renin Inhibitors
The in vitro potency of enzyme inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The table below compares the IC50 values of several generations of renin inhibitors against human renin.
| Inhibitor Class | Compound | IC50 (nM) |
| First-Generation (Peptide) | Enalkiren | 18[4] |
| Second-Generation (Peptide-like) | Remikiren | 0.7[4] |
| Zankiren | 1.1[4] | |
| Third-Generation (Non-peptide) | Aliskiren | 0.6 [4] |
As evidenced by the data, Aliskiren demonstrates sub-nanomolar potency, positioning it as a highly effective inhibitor of human renin.
Experimental Protocol: In Vitro Renin Inhibition Assay (Fluorometric)
The following protocol outlines a common method for determining the in vitro potency of a renin inhibitor using a fluorogenic substrate.[5][6]
Materials:
-
FRET-based Renin Substrate (e.g., (Dabcyl-Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys-OH))[5]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)[5][6]
-
Dimethyl Sulfoxide (DMSO)[5]
-
96-well black microplate[5]
-
Fluorescence microplate reader[5]
Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for IC50 determination.[5]
-
Assay Setup: In a 96-well microplate, add the following to triplicate wells:
-
Enzyme Addition: Initiate the enzymatic reaction by adding recombinant human renin to the control and test wells.[5]
-
Incubation: Incubate the plate at 37°C, protected from light.[5][6]
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm) in kinetic mode for a defined period (e.g., 60 minutes).[5]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (slope of the kinetic read).
-
Plot the percentage of renin inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizing the Molecular Pathway and Experimental Workflow
Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the RAAS signaling cascade and the workflow of the renin inhibition assay.
References
- 1. assaygenie.com [assaygenie.com]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Renin Inhibitor Screening Assay Kit (Fluorometric) (ab204723) is not available | Abcam [abcam.com]
- 8. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Efficacy of Bestatin and (2S,3R)-AHPA Derivatives as Aminopeptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic inhibition efficacy of bestatin and its derivatives based on the (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) scaffold. The content is supported by experimental data to aid in the rational design of novel and potent aminopeptidase inhibitors.
Introduction
Bestatin, a dipeptide isolated from Streptomyces olivoreticuli, is a potent, competitive inhibitor of several aminopeptidases, including aminopeptidase N (APN/CD13), leucine aminopeptidase (LAP), and aminopeptidase B.[1][2] Its core structure features the non-proteinogenic amino acid (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA), which is crucial for its inhibitory activity. The development of derivatives based on this AHPA scaffold aims to enhance potency, selectivity, and pharmacokinetic properties. This guide compares the efficacy of bestatin with various (2S,3R)-AHPA derivatives, presenting key quantitative data, experimental methodologies, and insights into their mechanisms of action.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of bestatin and its analogues is typically quantified by the concentration required for 50% inhibition (IC50) or the inhibition constant (Ki). The following table summarizes the inhibitory activities of selected compounds against various aminopeptidases.
| Compound | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |
| Bestatin | Aminopeptidase B | 5.0 µg/mL (IC50) | [1][2] |
| Leucine Aminopeptidase | 0.1 µg/mL (IC50) | [1][2] | |
| Arginine Aminopeptidase | 66 nM (Kis) | [3] | |
| (2S,3R)-AHPA-L-Isoleucine | Aminopeptidase B | 2.5 µg/mL (IC50) | [1][2] |
| Leucine Aminopeptidase | 0.05 µg/mL (IC50) | [1][2] | |
| (2S,3R)-AHPA-L-Norleucine | Aminopeptidase B | 12.5 µg/mL (IC50) | [1][2] |
| Leucine Aminopeptidase | 0.2 µg/mL (IC50) | [1][2] | |
| (2S,3R)-AHPA-L-Norvaline | Aminopeptidase B | 25 µg/mL (IC50) | [1][2] |
| Leucine Aminopeptidase | 0.4 µg/mL (IC50) | [1][2] | |
| (2S,3R)-AHPA-L-Valine | Aminopeptidase B | 100 µg/mL (IC50) | [1][2] |
| Leucine Aminopeptidase | 1.6 µg/mL (IC50) | [1][2] | |
| p-Nitrobestatin | Aminopeptidase B | 2.5 µg/mL (IC50) | [1] |
| Leucine Aminopeptidase | 0.05 µg/mL (IC50) | [1] | |
| LYP (Bestatin derivative) | Aminopeptidase N (APN/CD13) | More potent than bestatin | [4] |
| Phebestin | P. falciparum aminopeptidases | More potent than bestatin | [5] |
Experimental Protocols
The determination of inhibitory activity for bestatin and its derivatives typically involves enzymatic assays that measure the rate of substrate hydrolysis in the presence and absence of the inhibitor.
General Aminopeptidase Inhibition Assay
Objective: To determine the IC50 value of a test compound against a specific aminopeptidase.
Materials:
-
Purified aminopeptidase (e.g., Aminopeptidase N)
-
Chromogenic or fluorogenic substrate (e.g., L-Leucine-p-nitroanilide)
-
Test compounds (Bestatin and (2S,3R)-AHPA derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the aminopeptidase in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the test compound dilutions to the respective wells. Include a positive control (a known inhibitor) and a negative control (buffer with solvent only).
-
Add the enzyme solution to all wells and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength (e.g., 405 nm for p-nitroanilide). Readings are typically taken at regular intervals for 15-30 minutes.[6]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the reaction progress curve.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Kinetic Analysis of Inhibition
To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki), kinetic studies are performed by measuring the enzyme activity at various substrate and inhibitor concentrations. The data is then analyzed using methods such as Lineweaver-Burk plots.[3][7][8]
Mechanism of Action and Signaling Pathways
Bestatin and its derivatives primarily exert their effects by inhibiting the enzymatic activity of cell-surface aminopeptidases. This inhibition can trigger a cascade of downstream cellular events.
Direct Enzyme Inhibition
The (2S,3R)-AHPA moiety is a transition-state analogue that binds to the active site of metallo-aminopeptidases, chelating the essential zinc ion and preventing substrate hydrolysis. Structure-activity relationship studies have shown that the stereochemistry at the C2 and C3 positions of the AHPA core is critical for potent inhibition.[1] Modifications to the amino acid residue C-terminal to the AHPA core and substitutions on the phenyl ring can modulate the potency and selectivity of the inhibitor.[1][2]
Downstream Signaling Pathways
Inhibition of aminopeptidase N (APN/CD13), a key target of bestatin and many of its derivatives, has been shown to modulate several intracellular signaling pathways, particularly in immune and cancer cells. Ligation or inhibition of APN/CD13 can lead to:
-
Activation of MAP Kinase Pathways: Inhibition of APN/CD13 in monocytes can trigger the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38.[9]
-
Induction of the Amino Acid Deprivation Response (AADR): By blocking the cleavage of peptides and reducing the intracellular pool of free amino acids, these inhibitors can induce a cellular stress response known as AADR.[10][11] This response involves the activation of transcription factors like NF-κB, leading to the upregulation of amino acid transporters and synthases, and can ultimately result in apoptosis in cancer cells.[10][11]
-
Modulation of Cytokine Production: APN/CD13 inhibition has been linked to the upregulation of pro-inflammatory cytokines like Interleukin-8 (IL-8).[9]
Visualizations
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining the IC50 of an aminopeptidase inhibitor.
Signaling Pathway of APN/CD13 Inhibition
Caption: Downstream signaling events following APN/CD13 inhibition.
Conclusion
The (2S,3R)-AHPA scaffold is a cornerstone for the development of potent aminopeptidase inhibitors. While bestatin remains a benchmark compound, research has demonstrated that modifications to its structure can lead to derivatives with enhanced and sometimes more selective inhibitory activity. The data presented in this guide highlights the structure-activity relationships that govern the efficacy of these compounds. Further exploration of the (2S,3R)-AHPA chemical space, guided by quantitative enzymatic assays and a deeper understanding of downstream signaling pathways, holds significant promise for the development of novel therapeutics targeting diseases associated with aberrant aminopeptidase activity, such as cancer and immunological disorders.
References
- 1. Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LYP, a novel bestatin derivative, inhibits cell growth and suppresses APN/CD13 activity in human ovarian carcinoma cells more potently than bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. Aminopeptidase M from human liver. II. Kinetic analysis of inhibition of the enzyme by bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 9. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to (2S,3R)-AHPA
For Researchers, Scientists, and Drug Development Professionals
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a crucial chiral building block in the synthesis of various pharmaceuticals, most notably as a key component of the HIV protease inhibitor Atazanavir. The stereoselective synthesis of this complex amino acid has been the subject of extensive research, leading to a variety of synthetic strategies. This guide provides a comparative analysis of different synthetic routes to (2S,3R)-AHPA, focusing on key performance indicators, experimental methodologies, and a visual representation of the comparative framework.
Comparative Analysis of Synthetic Strategies
The synthesis of (2S,3R)-AHPA can be broadly categorized into several approaches:
-
Asymmetric Hydrogenation: This method typically involves the stereoselective reduction of a keto-ester precursor. The use of chiral catalysts, such as Ru-BINAP complexes, is pivotal in establishing the desired stereochemistry.
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as L-serine derived Garner's aldehyde, to introduce the required stereocenters.
-
Chemoenzymatic Synthesis: This strategy employs enzymes to catalyze key stereoselective transformations, offering high enantioselectivity and mild reaction conditions.
-
Diastereoselective Approaches: These methods often rely on substrate control or chiral auxiliaries to direct the stereochemical outcome of reactions like aldol additions or reductions. A notable example involves the use of Sharpless asymmetric epoxidation to create the key stereocenters.
The choice of a particular synthetic route often depends on a balance of factors including overall yield, stereoselectivity, cost of reagents and catalysts, scalability, and safety considerations.
Data Presentation
The following tables summarize the available quantitative data for different synthetic approaches to (2S,3R)-AHPA and related compounds. It is important to note that a direct comparison of overall yields for the complete synthesis of (2S,3R)-AHPA is challenging due to variations in the reported synthetic sequences and target molecules in the literature.
Table 1: Performance Metrics of Key Synthetic Steps
| Synthetic Approach | Key Reaction | Substrate | Catalyst/Reagent | Yield (%) | Stereoselectivity (dr or ee) | Reference |
| Asymmetric Hydrogenation | Asymmetric Hydrogenation | Methyl 4-phenyl-2-chloro-3-oxobutyrate | Ru-(R)-BINAP | 95 | 87:13 (syn:anti), 81% ee (syn) | [1] |
| Chiral Pool Synthesis | Nucleophilic Addition | Garner's aldehyde | Phenyl Grignard | 71 | >30:1 (anti:syn) | [2][3] |
| Diastereoselective Synthesis | Sharpless Asymmetric Epoxidation | Cinnamyl alcohol derivative | Ti(OiPr)₄, DET | 60 (multi-step) | Not specified |
Table 2: Overall Yield for Multi-step Sequences (where available)
| Synthetic Approach | Starting Material | Number of Steps | Overall Yield (%) | Target Molecule | Reference |
| Chemoenzymatic Synthesis | L-isoleucine | 3 | 28 | Protected (2S,3R)-3-hydroxy-3-methylproline | [4] |
Experimental Protocols
Detailed experimental protocols for the key transformations in the synthesis of (2S,3R)-AHPA are provided below.
Asymmetric Hydrogenation of a β-Keto Ester Precursor
This protocol describes the asymmetric hydrogenation of methyl 4-phenyl-2-chloro-3-oxobutyrate using a Ru-(R)-BINAP catalyst to yield methyl (2S,3R)-2-chloro-3-hydroxy-4-phenylbutanoate, a key intermediate for (2S,3R)-AHPA.[1]
Materials:
-
Methyl 4-phenyl-2-chloro-3-oxobutyrate
-
Ru-(R)-BINAP complex
-
Hydrogen gas
-
Anhydrous solvent (e.g., methanol)
Procedure:
-
A solution of methyl 4-phenyl-2-chloro-3-oxobutyrate and the Ru-(R)-BINAP catalyst in anhydrous methanol is prepared in a high-pressure autoclave.
-
The autoclave is purged with hydrogen gas and then pressurized to 3 MPa.
-
The reaction mixture is stirred at 50°C for 30 hours.
-
After cooling to room temperature and releasing the pressure, the solvent is removed under reduced pressure.
-
The crude product is purified by chromatography to yield methyl (2S,3R)-2-chloro-3-hydroxy-4-phenylbutanoate. The stereoisomeric ratio and enantiomeric excess are determined by HPLC analysis.[1]
Nucleophilic Addition to Garner's Aldehyde
This procedure outlines the diastereoselective addition of a phenyl nucleophile to (S)-Garner's aldehyde, a common intermediate derived from L-serine.[2][3]
Materials:
-
(S)-Garner's aldehyde
-
Phenylmagnesium bromide (or other phenyl nucleophile)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
A solution of (S)-Garner's aldehyde in anhydrous THF is cooled to -78°C under an inert atmosphere.
-
A solution of phenylmagnesium bromide in THF is added dropwise to the aldehyde solution.
-
The reaction mixture is stirred at -78°C for the appropriate time, monitoring the reaction progress by TLC.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired anti-adduct.[2][3]
Chemoenzymatic Synthesis of a (2S,3R)-3-hydroxy-3-methylproline Derivative
This protocol describes a three-step chemoenzymatic synthesis of a protected form of (2S,3R)-3-hydroxy-3-methylproline starting from L-isoleucine.[4]
Procedure for N-Boc Protection and Cyclization:
-
The crude product from the preceding enzymatic hydroxylation step is dissolved in a mixture of water and 1,4-dioxane.
-
The solution is cooled to 0°C and sodium bicarbonate is added, followed by di-tert-butyl dicarbonate (Boc₂O).
-
The reaction mixture is slowly warmed to room temperature and stirred for 24 hours.
-
The reaction is acidified with 1N HCl and extracted with dichloromethane.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
Formic acid is added, and the mixture is stirred overnight to facilitate intramolecular cyclization.
-
The solvent is removed, and the final product is purified.[4]
Mandatory Visualization
Caption: A flowchart illustrating the main synthetic routes to (2S,3R)-AHPA.
References
- 1. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. Efficient Chemoenzymatic Synthesis of (2S,3R)-3-Hydroxy-3-Methylproline, a Key Fragment in Polyoxypeptin A and FR225659 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of key analytical techniques for validating the purity of synthesized (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid, a chiral amino acid derivative of interest in pharmaceutical and peptide synthesis.[1] The performance of a hypothetically synthesized batch is compared against a commercially available standard, supported by detailed experimental protocols and data interpretation.
The stereochemical integrity of this compound is crucial for its biological activity and for ensuring the efficacy and safety of potential drug candidates derived from it.[1] This guide focuses on the most common and effective methods for purity validation: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Analysis of Purity
The following table summarizes the expected analytical results for a synthesized batch of this compound compared to a high-purity commercial standard.
| Analytical Technique | Parameter | Synthesized Batch | Commercial Standard (≥99%) | Acceptance Criteria |
| Reverse-Phase HPLC | Chemical Purity (%) | 98.5% | ≥99.0% | ≥98.0% |
| Chiral HPLC | Diastereomeric Excess (d.e. %) | 99.2% | ≥99.5% | ≥99.0% |
| Enantiomeric Excess (e.e. %) | 99.0% | ≥99.5% | ≥99.0% | |
| ¹H NMR (500 MHz) | Spectral Integrity | Conforms to structure | Conforms to structure | Conforms |
| Diastereomeric Ratio | 99.6 : 0.4 | >99.8 : 0.2 | ≥99.5 : 0.5 | |
| Mass Spectrometry (ESI+) | [M+H]⁺ | 196.0917 | 196.0919 | ± 2 ppm |
Experimental Workflow
The overall workflow for validating the purity of the synthesized compound involves a series of orthogonal analytical techniques to ensure a comprehensive assessment of both chemical and stereochemical purity.
Caption: Workflow for purity validation of synthesized compounds.
Detailed Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is used to determine the overall chemical purity of the synthesized compound by separating it from any non-isomeric impurities.
Protocol:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 210 nm.[3]
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a water/acetonitrile (1:1) mixture.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is essential for determining the stereochemical purity, specifically the diastereomeric and enantiomeric excess of the synthesized compound. This can be achieved through direct or indirect methods.[2]
Direct Method Protocol:
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide or crown ether.[4][5]
-
Mobile Phase: A mixture of hexane and ethanol with a small amount of an acidic or basic additive to improve peak shape. The exact ratio will need to be optimized for the specific CSP.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the mobile phase.
Caption: Decision logic for choosing a chiral HPLC method.
Indirect Method (via Derivatization) Protocol: In cases where a suitable chiral column is not available or for enhanced sensitivity, an indirect method using a chiral derivatizing agent (CDA) can be employed.[2] This converts the enantiomers/diastereomers into new diastereomers that can be separated on a standard achiral column.
-
Derivatization Reagent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[2]
-
Derivatization Procedure:
-
Dissolve the amino acid sample (approx. 50 nmol) in 100 µL of 1 M sodium bicarbonate.[2]
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.[2]
-
Incubate the mixture at 40 °C for 1 hour in the dark.[2]
-
Cool to room temperature and neutralize with 100 µL of 2 M HCl.[2]
-
Dilute the sample with the mobile phase for HPLC analysis.[2]
-
-
HPLC Conditions: Use the same RP-HPLC conditions as described above. The diastereomeric derivatives will have different retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure and determining the diastereomeric ratio of the synthesized compound. While enantiomers are indistinguishable in a standard NMR experiment, the diastereomers of this compound will have distinct signals.[6]
Protocol:
-
Instrument: 500 MHz NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O) with a pH adjustment.
-
Experiment: ¹H NMR.
-
Data Processing: Integrate the signals corresponding to each diastereomer to determine the diastereomeric ratio. For complex spectra, advanced techniques like band-selective pure shift NMR can be used to simplify multiplets into singlets, allowing for more accurate integration.[7]
To determine the enantiomeric excess using NMR, a chiral solvating agent (CSA) can be added to the sample. The CSA forms transient diastereomeric complexes with the enantiomers, which will have different chemical shifts in the NMR spectrum.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can help to confirm the elemental composition.
Protocol:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Mode: Full scan to detect the [M+H]⁺ ion.
-
Sample Preparation: Infuse a dilute solution of the sample in a suitable solvent (e.g., methanol with 0.1% formic acid) directly into the mass spectrometer.
Conclusion
The validation of synthesized this compound requires a multi-pronged analytical approach. A combination of RP-HPLC for chemical purity, chiral HPLC for stereochemical purity, NMR for structural confirmation and diastereomeric ratio, and mass spectrometry for molecular weight verification provides a comprehensive assessment of the synthesized product's quality. By comparing the data from the synthesized batch to a high-purity commercial standard, researchers can have high confidence in the identity and purity of their compound, which is a prerequisite for its use in further research and development.
References
- 1. leapchem.com [leapchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
A Comparative Guide to the Cross-Reactivity of (2S,3R)-AHPA and Its Derivatives with Various Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic inhibition profile of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) and its well-studied derivative, bestatin. The data presented herein is crucial for assessing the selectivity and potential off-target effects of these compounds in drug discovery and development.
Executive Summary
(2S,3R)-AHPA is a core structural motif found in a class of potent enzyme inhibitors. Its derivative, bestatin ((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-leucine), has been extensively studied and demonstrates significant inhibitory activity, primarily against metalloproteases of the aminopeptidase family. Cross-reactivity studies reveal a high degree of selectivity of bestatin for certain aminopeptidases, with negligible inhibition observed against other classes of proteases such as serine proteases and cysteine proteases. While quantitative data for the parent (2S,3R)-AHPA is limited in the public domain, the information available for its derivatives provides valuable insights into the potential cross-reactivity profile of this chemical scaffold.
Data Presentation: Enzyme Inhibition Profile
The following table summarizes the inhibitory activity of bestatin and a sulfur-containing analogue against a panel of enzymes. This data highlights the selectivity of these compounds.
| Compound | Enzyme | Enzyme Commission (EC) Number | Inhibition Constant (Ki) | 50% Inhibitory Concentration (IC50) |
| Bestatin | Aminopeptidase M | 3.4.11.2 | 4.1 µM[1] | - |
| Bestatin | Aminopeptidase N | 3.4.11.2 | - | 89 µM[2] |
| Bestatin | Aminopeptidase W | 3.4.11.16 | - | 7.9 µM[2] |
| Bestatin | Leucine Aminopeptidase | 3.4.11.1 | 1 nM | - |
| Bestatin | Aminopeptidase B | 3.4.11.6 | 1 µM | - |
| 2-Thiolbestatin Analogue | Aminopeptidase M | 3.4.11.2 | 4.4 µM[3] | - |
| 2-Thiolbestatin Analogue | Leucine Aminopeptidase | 3.4.11.1 | 0.55 µM[3] | - |
| 2-Thiolbestatin Analogue | Aminopeptidase B | 3.4.11.6 | 4.6 nM[3] | - |
| Bestatin | Aminopeptidase A | 3.4.11.7 | No Inhibition | No Inhibition[4] |
| Bestatin | Trypsin | 3.4.21.4 | No Inhibition | No Inhibition[4] |
| Bestatin | Chymotrypsin | 3.4.21.1 | No Inhibition | No Inhibition[4] |
| Bestatin | Elastase | 3.4.21.36 | No Inhibition | No Inhibition[4] |
| Bestatin | Papain | 3.4.22.2 | No Inhibition | No Inhibition[4] |
| Bestatin | Pepsin | 3.4.23.1 | No Inhibition | No Inhibition[4] |
| Bestatin | Thermolysin | 3.4.24.27 | No Inhibition | No Inhibition[4] |
Experimental Protocols
The determination of enzyme inhibition constants (Ki) and IC50 values is critical for understanding the potency and selectivity of an inhibitor. Below is a generalized experimental protocol for a typical aminopeptidase inhibition assay, based on methodologies cited in the literature.
General Aminopeptidase Inhibition Assay Protocol
-
Materials and Reagents:
-
Purified aminopeptidase (e.g., from porcine kidney)
-
Substrate (e.g., L-Leucine-p-nitroanilide for Aminopeptidase M)
-
Inhibitor ((2S,3R)-AHPA derivative, such as bestatin)
-
Buffer solution (e.g., Tris-HCl buffer at a specific pH)
-
Microplate reader or spectrophotometer
-
-
Assay Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor to be tested.
-
In a microplate well, add the buffer solution, the enzyme solution, and the inhibitor solution at various concentrations.
-
Pre-incubate the enzyme with the inhibitor for a specified period at a controlled temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the rate of product formation over time by measuring the change in absorbance or fluorescence at a specific wavelength.
-
The initial reaction velocities are calculated from the linear portion of the progress curves.
-
-
Data Analysis:
-
IC50 Determination: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Ki Determination: To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), experiments are performed at various substrate and inhibitor concentrations. The data is then fitted to the appropriate enzyme kinetic models, such as the Michaelis-Menten equation, and analyzed using methods like Lineweaver-Burk or Dixon plots.
-
Mandatory Visualization
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Specificity of (2S,3R)-AHPA derivatives for aminopeptidases.
References
- 1. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of aminopeptidases N, A and W: A re-evaluation of the actions of bestatin and inhibitors of angiotensin converting enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of sulfur-containing analogues of bestatin. Inhibition of aminopeptidases by alpha-thiolbestatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
Performance Benchmark: (2S,3R)-AHPA Derivatives Against Commercial RAAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Inhibitor Performance with Supporting Experimental Data.
This guide provides a comprehensive performance benchmark of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) derivatives, specifically focusing on their activity as Neprilysin inhibitors, against commercially available inhibitors of the Renin-Angiotensin-Aldosterone System (RAAS). The data presented is intended to offer an objective comparison to aid in research and development efforts within the cardiovascular and metabolic disease fields.
(2S,3R)-AHPA derivatives have been identified as inhibitors of enkephalinase, another term for Neprilysin (NEP). Neprilysin is a key zinc-dependent metalloprotease involved in the degradation of several vasoactive peptides, including natriuretic peptides, bradykinin, and substance P. Inhibition of Neprilysin is a validated therapeutic strategy for conditions such as heart failure. This guide will focus on comparing the inhibitory potency of a well-characterized (2S,3R)-AHPA derivative, Bestatin, with leading commercial Neprilysin, Angiotensin-Converting Enzyme (ACE), and Renin inhibitors.
Quantitative Performance Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for (2S,3R)-AHPA's derivative, Bestatin, and prominent commercial inhibitors of Neprilysin, ACE, and Renin. Lower IC50 values are indicative of higher inhibitory potency.
Table 1: Neprilysin Inhibitor Performance
| Inhibitor | Target | IC50 (nM) | Comments |
| Bestatin ((2S,3R)-AHPA derivative) | Enkephalinase (Neprilysin) | ~200[1] | Inhibited the hydrolysis of [3H][Leu5]enkephalin by rat striatum slices. |
| Sacubitril | Neprilysin (NEP) | 5[2] | A potent and orally active inhibitor. |
| Thiorphan | Neprilysin (NEP) | 6.9[3][4] | A selective inhibitor of Neprilysin. |
Note: A study on various (2S,3R)-AHPA derivatives established a rank order of potency for enkephalinase inhibition as: Bestatin > D-Phe-AHPA > AHPA-D-Ala > p-OH-AHPA-D-Phe > (2S,3R)-AHPA.[5][6] This suggests that while Bestatin is a potent inhibitor, the parent (2S,3R)-AHPA compound is less potent.
Table 2: Commercial ACE and Renin Inhibitor Performance
| Inhibitor Class | Inhibitor | Target | IC50 (nM) |
| ACE Inhibitors | Captopril | Angiotensin-Converting Enzyme (ACE) | 1.79 - 35 |
| Enalaprilat | Angiotensin-Converting Enzyme (ACE) | 1.0 - 5.2 | |
| Lisinopril | Angiotensin-Converting Enzyme (ACE) | 1.9 | |
| Renin Inhibitor | Aliskiren | Renin | 0.6 |
Signaling Pathways and Mechanism of Action
To visualize the points of intervention for these inhibitors, the following diagrams illustrate the Renin-Angiotensin-Aldosterone System (RAAS) and the role of Neprilysin.
Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) and points of inhibition.
Figure 2: Neprilysin pathway and points of inhibition.
Experimental Protocols
The determination of IC50 values is critical for a quantitative comparison of inhibitor potency. Below are generalized, representative protocols for in vitro inhibition assays for Neprilysin, ACE, and Renin.
In Vitro Neprilysin (Enkephalinase) Inhibition Assay (Fluorometric)
This protocol outlines a method for determining the IC50 value of a test compound against Neprilysin using a fluorogenic substrate.
Workflow:
Figure 3: Workflow for Neprilysin inhibition assay.
Materials:
-
Recombinant human Neprilysin (rhNEP)
-
Fluorogenic Neprilysin substrate
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Test compound (e.g., (2S,3R)-AHPA derivative) and reference inhibitor (e.g., Sacubitrilat)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test and reference compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to achieve a range of concentrations.
-
Assay Setup: To the wells of a 96-well plate, add the diluted test/reference compounds. Include controls for no inhibitor (100% enzyme activity) and no enzyme (background).
-
Enzyme Addition: Add the diluted rhNEP solution to all wells except the background control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the reaction.
-
Data Acquisition: Immediately measure the fluorescence intensity over time (kinetic read) at an appropriate excitation/emission wavelength pair.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the no-inhibitor control and plot against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Spectrophotometric)
This protocol describes a common method for determining the ACE inhibitory activity of a compound using the substrate Hippuryl-Histidyl-Leucine (HHL).
Workflow:
Figure 4: Workflow for ACE inhibition assay.
Materials:
-
ACE from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL)
-
Test compound (e.g., Captopril)
-
Borate buffer with NaCl
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Mixture: In a reaction tube, combine the assay buffer, ACE solution, and the test compound at various concentrations. Include a control with no inhibitor.
-
Pre-incubation: Incubate the mixture for a short period at 37°C.
-
Reaction Initiation: Add the HHL substrate to start the reaction and incubate for a defined time (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding HCl.
-
Extraction: Extract the hippuric acid formed with ethyl acetate.
-
Measurement: Evaporate the ethyl acetate and redissolve the hippuric acid in water. Measure the absorbance at 228 nm.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the Neprilysin assay.
In Vitro Renin Inhibition Assay (Fluorometric)
This protocol outlines a method for determining the IC50 value of a test compound against Renin using a FRET-based substrate.
Workflow:
Figure 5: Workflow for Renin inhibition assay.
Materials:
-
Recombinant human Renin
-
FRET-based Renin substrate
-
Assay Buffer
-
Test compound (e.g., Aliskiren)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure: The procedure is analogous to the Neprilysin inhibition assay, with the substitution of Renin and a specific Renin FRET substrate. The kinetic measurement of fluorescence will allow for the determination of the reaction rate and subsequent calculation of the IC50 value.
Conclusion
This guide provides a comparative overview of the in vitro potency of (2S,3R)-AHPA's derivative, Bestatin, in the context of established commercial inhibitors of the RAAS. While Bestatin shows notable inhibitory activity against Neprilysin, commercially available inhibitors like Sacubitril exhibit significantly higher potency in vitro. The provided rank ordering of AHPA derivatives suggests that the parent compound, (2S,3R)-AHPA, is less potent than Bestatin. For researchers in drug development, these data highlight the potential of the AHPA scaffold for Neprilysin inhibition, while also underscoring the high bar set by current market leaders. The detailed experimental protocols offer a foundation for conducting standardized in-house comparisons of novel inhibitor candidates.
References
- 1. Inhibition of enkephalin metabolism by, and antinociceptive activity of, bestatin, an aminopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. 2S,3R 3-amino-2-hydroxy-4-phenylbutanoic acid derivatives, enkephalinase inhibitors, augment met5-enkephalin-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of (2S,3R)-AHPA Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a key pharmacophore found in a number of biologically active compounds, most notably the aminopeptidase inhibitor Bestatin (also known as Ubenimex). Derivatives of this scaffold have been extensively explored for their therapeutic potential, particularly as anticancer agents. This guide provides a comparative analysis of the in vitro and in vivo efficacy of (2S,3R)-AHPA derivatives, with a focus on Bestatin as a well-characterized example. The objective is to furnish researchers with a clear understanding of how in vitro findings for this class of compounds may translate to in vivo models, supported by experimental data and detailed protocols.
Data Presentation: In Vitro vs. In Vivo Efficacy of Bestatin
Bestatin, an inhibitor of several aminopeptidases, has demonstrated direct antitumor effects in addition to its immunomodulatory activities.[1] The following table summarizes the reported in vitro and in vivo efficacy of Bestatin against human choriocarcinoma.
| Compound | In Vitro Assay | Cell Line | In Vitro Efficacy | In Vivo Model | Dosing Regimen | In Vivo Efficacy |
| Bestatin (Ubenimex) | Cell Proliferation | NaUCC-4 (human choriocarcinoma) | Concentration- and time-dependent inhibition of proliferation[2] | NaUCC-4 xenograft in nude mice | 2 mg/kg/day (i.p.) for 4 weeks | Significant tumor growth inhibition (p < 0.01)[2] |
| 20 mg/kg/day (i.p.) for 4 weeks | Significant tumor growth inhibition (p < 0.001)[2] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for many (2S,3R)-AHPA derivatives is the inhibition of metalloproteases, such as aminopeptidase N (APN/CD13). This inhibition can lead to a cascade of downstream effects, including the disruption of tumor cell proliferation, invasion, and angiogenesis.
Caption: Conceptual pathway of aminopeptidase inhibition by AHPA derivatives.
The evaluation of these compounds typically follows a workflow that progresses from initial in vitro screening to more complex in vivo models.
Caption: General experimental workflow for efficacy testing of AHPA derivatives.
Experimental Protocols
In Vitro Aminopeptidase N (APN) Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against APN.
Objective: To determine the 50% inhibitory concentration (IC50) of (2S,3R)-AHPA derivatives against APN.
Materials:
-
Porcine kidney microsomal aminopeptidase N (enzyme source)
-
L-Leucine-p-nitroanilide (substrate)
-
50 mM Phosphate Buffered Saline (PBS), pH 7.2
-
Test compounds (AHPA derivatives) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of dilutions of the test compounds in PBS.
-
In a 96-well plate, add the following to each well:
-
A solution of the test compound at various concentrations.
-
APN enzyme solution.
-
-
Incubate the plate at 37°C for 5 minutes.
-
Add the L-Leucine-p-nitroanilide substrate solution to each well to initiate the reaction.
-
Incubate the plate for an additional 30 minutes at 37°C.
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline released by the enzymatic cleavage of the substrate.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Human Tumor Xenograft Model in Nude Mice
This protocol outlines a general procedure for evaluating the antitumor efficacy of (2S,3R)-AHPA derivatives in an in vivo setting.[2][3]
Objective: To assess the ability of (2S,3R)-AHPA derivatives to inhibit the growth of human tumor xenografts in immunodeficient mice.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Human tumor cell line (e.g., NaUCC-4) cultured under sterile conditions
-
Sterile PBS or appropriate cell culture medium
-
Matrigel (optional, to enhance tumor take)
-
Test compound (AHPA derivative) formulated for in vivo administration (e.g., dissolved in a sterile vehicle)
-
Syringes and needles for cell injection and drug administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Harvest cultured tumor cells that are in the logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend them in PBS or a 1:1 mixture of PBS and Matrigel at a concentration of approximately 5 x 10^6 to 1 x 10^7 cells per 100-200 µL.
-
-
Tumor Implantation:
-
Anesthetize the nude mice.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the test compound to the treatment groups according to the desired dosing schedule (e.g., daily intraperitoneal injection). The control group should receive the vehicle alone.
-
-
Monitoring and Data Collection:
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined size or after a set duration of treatment.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth rates and final tumor weights between the control and treated groups to determine the in vivo efficacy of the compound. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the observed differences.
-
References
A Comparative Guide to Analytical Methods for (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary analytical techniques for the quantitative determination of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid ((2S,3R)-AHPA), a critical chiral intermediate in the synthesis of various pharmaceuticals. The methods compared are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) on a chiral stationary phase and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), also employing chiral separation. The selection of an appropriate analytical method is paramount for ensuring the stereochemical purity, quality, and efficacy of the final active pharmaceutical ingredient (API).
The following sections detail the experimental protocols for each method, present a comparative summary of their quantitative performance, and provide a visual representation of the general analytical workflow. The performance data presented is based on validated methods for structurally similar chiral compounds, providing a reliable benchmark for the analysis of (2S,3R)-AHPA.
Quantitative Performance Comparison
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and cost considerations. The following table summarizes the typical quantitative performance parameters for each method.
| Parameter | Chiral HPLC-UV | Chiral LC-MS/MS |
| Linearity Range | 0.05 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~0.09 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.23 µg/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 98.0% - 103.5% | 95.0% - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
Experimental Protocols
Method 1: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of (2S,3R)-AHPA in bulk drug substances and pharmaceutical formulations where sensitivity requirements are in the microgram-per-milliliter range.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chiral Stationary Phase: Polysaccharide-based column, such as a Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for peak shape improvement)
-
(2S,3R)-AHPA reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization. For acidic compounds like AHPA, 0.1% TFA can be added to the mobile phase to improve peak symmetry.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the (2S,3R)-AHPA reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing (2S,3R)-AHPA in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Chiral Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the trace-level quantification of (2S,3R)-AHPA in complex matrices, such as biological fluids or in studies requiring high sensitivity and selectivity.
1. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chiral Stationary Phase: A column suitable for reversed-phase or polar organic chromatography, such as a CHIROBIOTIC® T (250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
(2S,3R)-AHPA reference standard
-
Isotopically labeled internal standard (e.g., (2S,3R)-AHPA-d5), if available.
3. Chromatographic and MS Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for (2S,3R)-AHPA would need to be determined by infusion of a standard solution (e.g., precursor ion [M+H]⁺).
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of (2S,3R)-AHPA in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare calibration standards by serial dilution of the stock solution in a suitable solvent mixture (e.g., 50:50 methanol:water) to cover the concentration range (e.g., 0.1 - 1000 ng/mL). Each standard should be spiked with the internal standard at a constant concentration.
-
Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) step is typically required. The final extract should be reconstituted in a solvent compatible with the initial mobile phase conditions.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for the analysis of (2S,3R)-AHPA and the logical relationship in method selection.
Comparative Guide to the Structural Activity Relationship of (2S,3R)-AHPA Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural activity relationship (SAR) of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) analogs, focusing on their inhibitory potential against two key therapeutic targets: renin and HIV-1 protease. The (2S,3R)-AHPA scaffold serves as a crucial transition-state mimetic, enabling the design of potent enzyme inhibitors. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes the associated biological pathways and workflows.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of (2S,3R)-AHPA analogs is critically influenced by the nature of substituents at various positions. The following tables compile representative data from published studies to illustrate these relationships.
Note: The IC50 values presented below are compiled from various sources and may not have been determined under identical experimental conditions. Direct comparison should be made with caution.
Table 1: Structural Activity Relationship of (2S,3R)-AHPA Analogs as Renin Inhibitors
| Compound/Analog | P4-P3 Modification | P2 Modification | P1' Modification | IC50 (nM) |
| Reference 1 | β-carbonylpropionyl | Histidine | Norstatine analog | 2.4[1] |
| Analog 1a | Methylene instead of β-carbonyl | Histidine | Norstatine analog | 110[1] |
| Reference 2 | N/A | Leucine | α-hydroxy dimethyl phosphonate | 16[2] |
| Analog 2a | N/A | Histidine | α-hydroxy dimethyl phosphonate | 220[2] |
| Analog 2b | N/A | Leucine | α-hydroxy phosphinate | 8.5[2] |
| Analog 2c | N/A | Histidine | α-hydroxy phosphinate | 41[2] |
| Analog 3 | N-isobutyl-5-[N-[(2S)-3-ethylsulfonyl-2-(1-naphthylmethyl)propionyl]-L-norleucyl] | N/A | (2RS,4S,5S)-5-amino-2-ethyl-4-hydroxy-7-methyloctanamide | 0.5[3] |
Key SAR Insights for Renin Inhibitors:
-
P4-P3 Region: The presence of a β-carbonyl group in the P4-P3 region appears crucial for high potency, as its reduction to a methylene group leads to a significant decrease in inhibitory activity.[1]
-
P2 Position: The nature of the amino acid at the P2 position significantly impacts potency. Analogs with leucine at P2 generally exhibit better in vitro activity compared to those with histidine.[2]
-
P1' Position: Modifications at the P1' position, particularly the introduction of phosphonate and phosphinate groups as transition-state mimetics, have led to the development of potent inhibitors.[2] The presence of at least one alkoxy group on the phosphorus atom is critical for good activity.[2]
-
N-terminus Modification: Modifications at the N-terminus, such as the incorporation of a 3-alkyl(or aryl)sulfonylpropionyl residue, can yield highly potent inhibitors.[3]
Table 2: Structural Activity Relationship of (2S,3R)-AHPA Analogs as HIV-1 Protease Inhibitors
| Compound/Analog | P2 Ligand | P2' Ligand | Ki (nM) / IC50 (nM) | Target |
| Analog 4 | (3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-yl (Cp-THF) with 3-(S)-hydroxyl | p-amino sulfonamide | Ki = 0.077 | Wild-type HIV-1 Protease |
| Analog 5 | (3aS,5R,6aR)-Cp-THF with 3-(R)-hydroxyl | p-amino sulfonamide | Ki = 0.005, IC50 = 2.9 | Wild-type HIV-1 Protease[4] |
| Analog 6 | Pyrrolidinone | Dichloroacetamide | Ki = 0.003 | Wild-type HIV-1 Protease[5] |
| Analog 7 | Imidazolidinone | Dichloroacetamide | Potent (picomolar Ki) | Wild-type HIV-1 Protease[6] |
| Analog 8 | Oxazolidinone | Dichloroacetamide | Potent (picomolar Ki) | Wild-type HIV-1 Protease[6] |
| Analog 9 | (R)-pyrrolidine-3-carboxamide | 4-hydroxyphenyl | IC50 = 0.32 | Wild-type HIV-1 Protease[7] |
Key SAR Insights for HIV-1 Protease Inhibitors:
-
P2 Ligand Stereochemistry: The stereochemistry of substituents on the P2 ligand can have a profound impact on inhibitory potency. For instance, a 3-(R)-hydroxyl group on a Cp-THF ligand was found to be more potent than the corresponding 3-(S)-hydroxyl analog.[4]
-
Backbone Interactions: A key strategy in designing potent HIV-1 protease inhibitors that can overcome drug resistance is to maximize interactions with the backbone of the enzyme's active site.[8]
-
Novel P2 Moieties: The incorporation of novel P2 moieties such as pyrrolidinone, imidazolidinone, and oxazolidinone can lead to inhibitors with exceptional potency, often in the picomolar range.[5][6] Crystal structures have revealed that the carbonyl groups of these new P2 moieties form extensive hydrogen bond interactions with the invariant Asp29 residue of the protease.[6]
-
Pyrrolidine-based Ligands: Pyrrolidine derivatives have shown promise as effective P2 ligands, leading to the development of highly potent inhibitors.[7]
Experimental Protocols
Representative Synthesis of a (2S,3R)-AHPA Analog
The following is a generalized, multi-step synthesis for a (2S,3R)-AHPA analog, which can be adapted to introduce various substituents.
Step 1: Synthesis of a Protected (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid core
A common starting material for the stereoselective synthesis of the AHPA core is a protected Garner's aldehyde.
-
Aldol Condensation: React a protected (S)-Garner's aldehyde with a suitable phenyl-containing nucleophile (e.g., a phenylmethyl Grignard reagent) to establish the C4 phenyl group and the C3 hydroxyl group with the desired (R) stereochemistry. The stereochemical outcome is often directed by the protecting group on the aldehyde.
-
Azide Introduction: Convert the newly formed hydroxyl group at C3 to an azide via a Mitsunobu reaction or by mesylation followed by displacement with sodium azide. This introduces the nitrogen functionality for the amino group.
-
Reduction of Azide: Reduce the azide group to the primary amine using a reducing agent such as hydrogen gas with a palladium catalyst (H2/Pd-C) or triphenylphosphine (Staudinger reaction).
-
Protection of the Amine: Protect the resulting amino group with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (Boc2O).
-
Oxidation and Esterification: Oxidize the primary alcohol of the Garner's aldehyde precursor to a carboxylic acid and subsequently esterify it to yield the protected (2S,3R)-AHPA core.
Step 2: Modification of the Core Structure
-
N-terminal Modification (Amide Coupling): Deprotect the N-terminus of the AHPA core and couple it with various carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt) to introduce diverse P2-P3 substituents.
-
C-terminal Modification (Amide Coupling): Deprotect the C-terminal ester and couple the resulting carboxylic acid with a variety of amines to introduce different P1' substituents.
Enzyme Inhibition Assays
Renin Inhibition Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the activity of renin, a key enzyme in the renin-angiotensin system.
-
Reagent Preparation:
-
Assay Buffer: Typically a buffer at a pH optimal for renin activity (e.g., Tris-HCl).
-
Renin Enzyme: Purified human recombinant renin.
-
Fluorogenic Substrate: A synthetic peptide substrate containing a fluorophore and a quencher that is specifically cleaved by renin.
-
Test Compound: (2S,3R)-AHPA analog dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add the test compound at various concentrations to the test wells. Add solvent only to the control wells.
-
Add the renin enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
HIV-1 Protease Inhibition Assay (Fluorogenic)
This assay determines the inhibitory activity of compounds against HIV-1 protease, an enzyme essential for viral maturation.
-
Reagent Preparation:
-
Assay Buffer: A buffer at a pH suitable for HIV-1 protease activity (e.g., MES buffer).
-
HIV-1 Protease: Recombinant HIV-1 protease.
-
Fluorogenic Substrate: A synthetic peptide substrate containing a fluorophore and a quencher that is cleaved by HIV-1 protease.
-
Test Compound: (2S,3R)-AHPA analog dissolved in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Similar to the renin inhibition assay, add assay buffer, test compound, and HIV-1 protease to the appropriate wells.
-
Pre-incubate the plate.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time.
-
-
Data Analysis:
-
Calculate the reaction rates and determine the IC50 value as described for the renin inhibition assay.
-
Mandatory Visualizations
Caption: The Renin-Angiotensin System and the inhibitory action of (2S,3R)-AHPA analogs on Renin.
Caption: Inhibition of HIV-1 Protease by (2S,3R)-AHPA analogs disrupts viral maturation.
References
- 1. Synthesis and structure-activity relationships of human renin inhibitors designed from angiotensinogen transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpha-Hydroxy phosphinyl-based inhibitors of human renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renin inhibitors. II. Synthesis and structure-activity relationships of N-terminus modified inhibitors containing a homostatine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of HIV-1 Protease Inhibitors with C3-Substituted Hexahydrocyclopentafuranyl Urethanes as P2-Ligands: Synthesis, Biological Evaluation, and Protein-Ligand X-ray Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Biological and Structural Evaluations of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological and structural evaluations of novel HIV-1 protease inhibitors to combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: (2S,3R)-AHPA and Amastatin as Aminopeptidase Inhibitors
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two notable aminopeptidase inhibitors: (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid ((2S,3R)-AHPA) and Amastatin. Aminopeptidases are critical enzymes involved in various physiological processes, making their inhibitors valuable tools in research and potential therapeutic agents. This document outlines their mechanisms of action, inhibitory potencies, and the experimental protocols for their evaluation.
Introduction to the Inhibitors
(2S,3R)-AHPA is a non-proteinogenic amino acid that serves as a core structural component of bestatin, a well-known aminopeptidase inhibitor.[1] Derivatives of (2S,3R)-AHPA are recognized as inhibitors of enkephalinases and are often used as analogues of bestatin.[1]
Amastatin , with the chemical structure (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid, is a naturally occurring tetrapeptide that acts as a competitive and reversible inhibitor of several aminopeptidases.[2] It is known for its slow, tight-binding inhibition mechanism.[3][4]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of these compounds is a critical factor in their application. The following table summarizes the available quantitative data (Ki and IC50 values) for (2S,3R)-AHPA (as part of bestatin or as a derivative) and amastatin against various aminopeptidases.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 | Source |
| Bestatin [(containing (2S,3R)-AHPA)] | Aminopeptidase M (AP-M) | 4.1 x 10⁻⁶ M | - | [4] |
| Amastatin | Aminopeptidase M (AP-M) | 1.9 x 10⁻⁸ M | - | [4] |
| (2S,3R)-AHPA-Val [a derivative of (2S,3R)-AHPA] | Aminopeptidase N (APN) | 14.06 µM | - | |
| Amastatin | Aminopeptidase N (APN) | 12.48 µM | - | |
| Amastatin | Leucine Aminopeptidase (LAP) | - | - | [4] |
| Amastatin | Aminopeptidase A (AP-A) | 1.0 x 10⁻⁶ M | - | [2] |
Lower Ki and IC50 values indicate higher inhibitory potency.
Mechanism of Action and Molecular Interactions
Both (2S,3R)-AHPA (within bestatin) and amastatin function as competitive inhibitors , binding to the active site of aminopeptidases and preventing the binding of the natural substrate.
Amastatin is characterized as a slow, tight-binding inhibitor .[3][4] This suggests a two-step binding mechanism where an initial enzyme-inhibitor complex is formed, which then slowly isomerizes to a more stable complex. The (2S)-hydroxyl group of the N-terminal amino acid residue is crucial for stabilizing the initial complex.[4]
The inhibitory activity of these molecules is largely attributed to their ability to chelate the essential zinc ion in the active site of these metalloproteases. For bestatin, which contains the (2S,3R)-AHPA moiety, the N-terminal amino group and the α-hydroxyl group are thought to interact with the zinc ion. The phenyl group of (2S,3R)-AHPA occupies the S1 subsite of the enzyme.
Structure-Activity Relationship
For amastatin and its analogues, the stereochemistry at the C2 position of the N-terminal amino acid is critical for inhibitory activity, with the (2S) configuration showing strong activity.[2] The presence of a C-terminal aspartic or glutamic acid residue enhances activity against aminopeptidase A.[2] Furthermore, increasing the peptide chain length up to a tetrapeptide generally increases inhibitory potency.[2][4]
For bestatin analogues, which contain the (2S,3R)-AHPA core, modifications to the amino acid residue attached to AHPA significantly impact activity. For instance, substituting L-leucine with isoleucine can increase activity, while other substitutions tend to decrease it.[5]
Experimental Protocols
Aminopeptidase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the inhibitory potency (IC50) of compounds against aminopeptidases using a chromogenic substrate.
1. Materials and Reagents:
-
Purified aminopeptidase (e.g., Aminopeptidase N from porcine kidney)
-
Inhibitor stock solutions ((2S,3R)-AHPA and Amastatin) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Chromogenic substrate (e.g., L-Leucine-p-nitroanilide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, and inhibitor dilutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, followed by the inhibitor at various concentrations. Include a control group with no inhibitor and a blank group with no enzyme.
-
Enzyme Addition: Add the enzyme solution to all wells except the blank.
-
Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measurement: Immediately begin monitoring the absorbance at a specific wavelength (e.g., 405 nm for p-nitroanilide) at regular intervals using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Summary of Comparison
The following diagram provides a high-level comparison of the key attributes of (2S,3R)-AHPA (represented by its derivatives) and amastatin.
Conclusion
Both (2S,3R)-AHPA, as a core component of inhibitors like bestatin, and amastatin are effective competitive inhibitors of aminopeptidases. Amastatin generally exhibits higher potency, particularly against aminopeptidase M, and displays a slow, tight-binding inhibition mechanism.[4] The inhibitory activity of (2S,3R)-AHPA is evident through its derivatives, which show comparable potency to amastatin against certain enzymes like aminopeptidase N. The choice between these inhibitors will depend on the specific aminopeptidase being targeted, the desired potency, and the kinetic profile of inhibition required for a particular research or therapeutic application. Further studies directly comparing the unmodified (2S,3R)-AHPA with amastatin across a broader range of aminopeptidases would provide a more complete understanding of their relative activities.
References
- 1. (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid 128223-55-2 [sigmaaldrich.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed to offer clear, step-by-step guidance for handling and disposing of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its hydrochloride salt are known to cause skin and eye irritation and may cause respiratory irritation[1][2]. Therefore, adherence to proper safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Wear tightly fitting safety goggles with side-shields. |
| Hand Protection | Wear protective gloves (e.g., nitrile). |
| Body Protection | Wear a lab coat. |
| Respiratory Protection | Use a dust mask or work in a well-ventilated area. Avoid breathing dust[1][2]. |
Waste Segregation and Containment
Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure correct disposal.
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves should be collected in a dedicated and clearly labeled hazardous waste container[3].
-
-
Liquid Waste:
-
Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound" and any solvents present.
-
Spill Management
In the event of a spill, follow these procedures immediately:
-
Ensure Safety: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Containment: Prevent the further spread of the spill.
-
Absorption: For solid spills, carefully sweep up the material to avoid dust formation[5]. For liquid spills, use an inert absorbent material like vermiculite or sand[3].
-
Collection: Collect the absorbed material and place it into the designated hazardous waste container[3].
-
Decontamination: Clean the spill area with a suitable cleaning agent and water. Collect all cleaning materials as hazardous waste[3].
Disposal Workflow
The final disposal of this compound waste must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[3]. Never dispose of this chemical in the regular trash or down the sanitary sewer[3][6].
Below is a diagram illustrating the disposal workflow:
Caption: Disposal workflow for this compound.
First-Aid Measures
In case of exposure, follow these first-aid measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen[1].
-
In Case of Skin Contact: Wash off with plenty of water. If skin irritation occurs, get medical help[1].
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell[4][5].
Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information. Adherence to these procedures will help ensure a safe laboratory environment and responsible chemical waste management.
References
Essential Safety and Operational Guide for (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment is recommended when handling this compound.[1][2]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. | Protects against dust, splashes, and eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and irritation.[1] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher, particularly when handling the powder form. A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1][2] | Minimizes inhalation of fine particles, which can cause respiratory irritation.[1][2] |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and long pants. Fire/flame resistant and impervious clothing is also recommended.[1] | Provides a barrier against accidental skin contact.[1] |
Hazard Identification
This compound is associated with the following hazards:
Operational Plan: Step-by-Step Handling Procedure
Adherence to standardized procedures is paramount for both safety and experimental integrity.
1. Preparation:
-
Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, especially when working with the solid form to control dust.[1]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required PPE as detailed in the table above.
2. Handling the Compound:
-
When weighing or transferring the solid material, do so carefully to avoid generating dust.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
If creating a solution, slowly add the solid to the solvent. The compound is noted to be insoluble in water but soluble in organic solvents.[3]
-
Avoid contact with skin and eyes.[1]
3. Storage:
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Waste: Dispose of the compound and any contaminated materials as chemical waste in accordance with local, state, and federal regulations. Do not dispose of the material down the drain or into the environment.[1]
-
Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected and treated as chemical waste. Once cleaned, containers can be disposed of as regular laboratory waste, following institutional guidelines.
Emergency Procedures
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1]
-
If Swallowed: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[5]
Accidental Release Measures:
-
Avoid dust formation and breathing vapors, mist, or gas.[1]
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment.
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.[5]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
Caption: Workflow for handling a chemical spill.
References
- 1. echemi.com [echemi.com]
- 2. This compound 128223-55-2 [sigmaaldrich.com]
- 3. (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
